molecular formula C16H15NO4 B1676982 N-Benzoyl-L-tyrosine CAS No. 2566-23-6

N-Benzoyl-L-tyrosine

Cat. No.: B1676982
CAS No.: 2566-23-6
M. Wt: 285.29 g/mol
InChI Key: KUUUDPTUEOKITK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzoyl-L-tyrosine is an N-acyl-L-tyrosine that is L-tyrosine in which one of the hydrogens of the amino group has been replaced by a benzoyl group. It is a N-acyl-L-tyrosine and a member of benzamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUUDPTUEOKITK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180357
Record name N-Benzoyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-23-6
Record name N-Benzoyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of N-Benzoyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzoyl-L-tyrosine, a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, stereochemistry, and the analytical techniques used for its definitive identification. Furthermore, this document outlines a standard synthesis protocol and discusses its primary application as an enzyme substrate, grounding all information in authoritative references.

Molecular and Structural Properties

This compound is an N-acyl-L-tyrosine, which means it is derived from the essential amino acid L-tyrosine. Specifically, a benzoyl group is attached to the amino group of L-tyrosine.[1] This modification is crucial for its function in various biochemical assays.

Chemical Identity

A clear and unambiguous identification of a chemical compound is the foundation of scientific integrity. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid[1]
Synonyms Bz-Tyr-OH, (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoic acid[1]
CAS Number 2566-23-6[1][2]
Molecular Formula C₁₆H₁₅NO₄[1][2]
Molecular Weight 285.29 g/mol [1]
Melting Point 163.0 to 167.0 °C[2][3]
Appearance White to almost white powder or crystal
Core Chemical Structure and Functional Groups

The structure of this compound is defined by several key functional groups that dictate its chemical behavior and biological utility. The molecule consists of a central L-tyrosine scaffold N-acylated with a benzoyl group.

The primary functional components are:

  • Benzoyl Group: A phenyl ring attached to a carbonyl group, which replaces a hydrogen on the alpha-amino group of tyrosine.

  • Amide Linkage: The covalent bond formed between the benzoyl group's carbonyl carbon and the tyrosine's alpha-amino nitrogen. This bond is planar and stable.

  • Carboxylic Acid: The deprotonatable acidic group of the original amino acid.

  • Tyrosine Side Chain: A p-hydroxyphenyl group attached to the alpha-carbon, which is characteristic of tyrosine. The phenolic hydroxyl group is a key feature for certain biological interactions.

Below is a diagram illustrating the connectivity of these functional groups.

Caption: Functional group connectivity in this compound.

Stereochemistry

The designation "L" in this compound is of paramount importance. It refers to the stereochemical configuration at the alpha-carbon (Cα), which is the chiral center. In the Cahn-Ingold-Prelog (CIP) system, this corresponds to an (S) configuration. This specific stereoisomer is the biologically relevant form, as enzymes like chymotrypsin are stereospecific and will preferentially bind and cleave substrates with the L-configuration. The IUPAC name (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid explicitly defines this stereochemistry.[1]

Analytical Characterization for Structural Verification

To ensure the identity and purity of this compound, a combination of spectroscopic methods is employed. These techniques provide a "fingerprint" of the molecule, confirming the presence of key functional groups and the overall structural integrity.

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound.

TechniqueExpected Signature / PeaksInterpretation
¹H NMR δ ~7.8-7.4 ppm (m, 5H), δ ~7.0 ppm (d, 2H), δ ~6.7 ppm (d, 2H), δ ~4.8 ppm (m, 1H), δ ~3.1 ppm (m, 2H)Signals correspond to the benzoyl protons, the tyrosine aromatic protons, the α-proton, and the β-protons, respectively.[4]
IR Spectroscopy ~3300 cm⁻¹ (O-H stretch, N-H stretch), ~3030 cm⁻¹ (Aromatic C-H stretch), ~1720 cm⁻¹ (C=O stretch, carboxylic acid), ~1630 cm⁻¹ (C=O stretch, amide I), ~1530 cm⁻¹ (N-H bend, amide II)Confirms the presence of hydroxyl, amide, and carboxylic acid functional groups.
Mass Spectrometry [M+H]⁺ at m/z 286.1Corresponds to the protonated molecular ion, confirming the molecular weight.

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used.

Synthesis and Purification Protocol

This compound is typically synthesized from L-tyrosine and benzoyl chloride via the Schotten-Baumann reaction. This method involves the acylation of the amino group under aqueous alkaline conditions.

Experimental Workflow: Synthesis

The causality behind this protocol is to use a biphasic system where the deprotonated L-tyrosine (soluble in the aqueous phase) reacts with the benzoyl chloride (in the organic phase or as an oil) at the interface. The base neutralizes the HCl byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification reagents 1. Dissolve L-Tyrosine in aqueous NaOH addition 2. Add Benzoyl Chloride dropwise with vigorous stirring reagents->addition reaction 3. Stir at room temp (e.g., 1-2 hours) addition->reaction acidify 4. Acidify with HCl to precipitate product reaction->acidify filter 5. Filter crude product and wash with cold water acidify->filter recrystallize 6. Recrystallize (e.g., from ethanol/water) filter->recrystallize dry 7. Dry under vacuum recrystallize->dry

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Dissolution: Dissolve L-tyrosine in a 1 M sodium hydroxide (NaOH) solution in an ice bath. The base deprotonates the carboxylic acid and phenolic hydroxyl group, increasing its nucleophilicity.

  • Acylation: While stirring vigorously, add benzoyl chloride dropwise, ensuring the temperature remains low. The reaction is exothermic.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Precipitation: After the reaction, slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the this compound product to precipitate out of the solution as it is less water-soluble.

  • Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove salts and unreacted starting materials.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.

  • Verification: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value (163-167 °C), as well as by using spectroscopic methods as described in Section 2.0.[2][3]

Applications in Research

The primary and most well-established application of this compound and its derivatives (like the ethyl ester or p-nitroanilide) is as a substrate for proteases, particularly α-chymotrypsin.

  • Enzyme Assays: Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, tryptophan, and phenylalanine. This compound derivatives, such as this compound ethyl ester (BTEE) or this compound p-nitroanilide (BTPNA), are commonly used in spectrophotometric assays to measure chymotrypsin activity.[5]

  • Mechanism of Action: The enzyme hydrolyzes the ester or amide bond of the substrate.[6] For chromogenic substrates like BTPNA, this cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring the absorbance at 410 nm, allowing for a continuous and sensitive assay of enzyme kinetics.[5][7] This makes it an invaluable tool for studying enzyme inhibition and kinetics in drug discovery.

Conclusion

This compound is a structurally well-defined molecule whose utility is derived from its core L-tyrosine scaffold. Its specific (S)-stereochemistry and the presence of the benzoyl-protected amino group make it and its derivatives ideal substrates for studying the kinetics of stereospecific proteases like chymotrypsin. The straightforward synthesis and robust analytical methods for its characterization ensure its reliability as a fundamental tool in biochemical and pharmaceutical research.

References

  • Taylor, A. & Francis, S. (2022). Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Polycyclic Aromatic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151021, this compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77033, this compound ethyl ester. Retrieved from [Link]

  • Farmer, T. H., & Hageman, J. H. (1975). Use of this compound thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. The Journal of biological chemistry, 250(18), 7366–7371. Available at: [Link]

  • Patent CN102659619A. (2012). Method for synthesis of tyrosine derivative. Google Patents.
  • Moyano, A. F., et al. (2013). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir : the ACS journal of surfaces and colloids, 29(26), 8234–8242. Available at: [Link]

Sources

N-Benzoyl-L-tyrosine CAS number 2566-23-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Benzoyl-L-tyrosine (CAS: 2566-23-6)

Abstract

This compound, with CAS Registry Number 2566-23-6, is a chemically protected derivative of the naturally occurring amino acid L-tyrosine.[1] This whitepaper provides a comprehensive technical overview for researchers, scientists, and professionals in drug development. It delves into the compound's physicochemical properties, synthesis methodologies, and critical applications as a chiral building block and intermediate in medicinal chemistry and biochemical research. The guide emphasizes the causality behind experimental choices and provides validated protocols and analytical characterization data, establishing a foundation for its effective utilization in a laboratory setting.

Introduction and Core Concepts

This compound is an N-acyl-L-tyrosine, where the amino group of L-tyrosine is acylated with a benzoyl group.[1] This modification serves several critical purposes in synthetic chemistry. Primarily, the benzoyl group acts as a robust N-protecting group, preventing the highly reactive amino moiety from participating in undesired side reactions during subsequent chemical transformations. This protection is fundamental in multi-step syntheses, particularly in peptide chemistry and the development of complex pharmaceutical intermediates.

The molecule retains the inherent chirality of the L-tyrosine precursor, making it an invaluable chiral synthon. Its structural framework, featuring a carboxylic acid, a protected amine, a phenolic hydroxyl group, and an aromatic ring, offers multiple reaction sites for further functionalization. These attributes have positioned this compound and its derivatives as key intermediates in the synthesis of diverse bioactive molecules, including potent and selective PPARγ agonists for treating type 2 diabetes and as substrates for enzymatic assays.[2][3][4][5]

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is foundational to its application. Its identity, purity, and physical properties are typically confirmed through a combination of spectroscopic and physical measurements.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing at-a-glance information for experimental design.

PropertyValueReference(s)
CAS Number 2566-23-6[6][7][8][9]
Molecular Formula C₁₆H₁₅NO₄[6][10]
Molecular Weight 285.29 g/mol [6]
Appearance White to off-white crystalline powder[9]
Melting Point 163.0 to 167.0 °C[6][9]
Boiling Point 598.2 °C at 760 mmHg[6]
Density 1.315 g/cm³[6]
Purity (Typical) >98.0% (HPLC)[9]
IUPAC Name (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid
Analytical Characterization

Analytical techniques provide the definitive structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's structure. Key expected signals in ¹H NMR include distinct aromatic protons from both the benzoyl and tyrosine phenyl rings, the alpha-proton (α-H) of the amino acid backbone, and the diastereotopic beta-protons (β-H).[11]

  • Mass Spectrometry (MS) : The exact mass can be determined, with the molecular ion peak confirming the compound's molecular formula.[1]

  • Infrared (IR) Spectroscopy : IR analysis reveals characteristic absorption bands for the functional groups present, including O-H stretching from the phenol and carboxylic acid, N-H stretching from the amide, and strong C=O stretching from the amide and carboxylic acid groups.

  • High-Performance Liquid Chromatography (HPLC) : This is the standard method for determining the purity of this compound, with commercial grades typically exceeding 98% purity.[10][9]

Synthesis and Mechanistic Considerations

The most common and efficient method for preparing this compound is through the N-acylation of L-tyrosine, often employing Schotten-Baumann conditions.

Synthesis Workflow: Schotten-Baumann Reaction

This protocol involves the reaction of L-tyrosine with benzoyl chloride in an aqueous alkaline solution.[12] The base plays a dual role: it deprotonates the amino group, enhancing its nucleophilicity to attack the benzoyl chloride, and it neutralizes the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process L_Tyrosine L-Tyrosine Reaction Schotten-Baumann Reaction (Controlled Temperature, e.g., 0-5°C) L_Tyrosine->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Acidification Acidification (e.g., HCl) to pH ~2-3 Reaction->Acidification Reaction Mixture Isolation Precipitation & Filtration Acidification->Isolation Precipitated Solid Product This compound (Crude Product) Isolation->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Dissolution : Dissolve L-tyrosine in an aqueous solution of an inorganic base (e.g., sodium hydroxide) at a controlled temperature, typically 0-5°C, to form the sodium tyrosinate salt.

  • Acylation : Add benzoyl chloride dropwise to the stirred solution while maintaining the low temperature and alkaline pH. The reaction is typically vigorous and exothermic.

  • Reaction Monitoring : Stir the mixture for a defined period (e.g., 1-2 hours) after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture and carefully acidify it with a mineral acid like HCl to a pH of approximately 2-3.

  • Isolation : The this compound product, being sparingly soluble in acidic aqueous media, will precipitate out of the solution.

  • Purification : Collect the crude solid by filtration, wash with cold water to remove inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Causality Note: Maintaining a low temperature is critical to minimize the hydrolysis of benzoyl chloride and to control the potential for O-acylation on the phenolic hydroxyl group, which can form the N,O-dibenzoyl-L-tyrosine byproduct.[12][13]

Key Applications in Science and Industry

This compound is not an end product but a versatile intermediate. Its utility spans from fundamental biochemical research to the core of pharmaceutical development programs.

Applications cluster_pharma Pharmaceutical Development cluster_biochem Biochemical Research cluster_synthesis Organic Synthesis NBLT This compound (CAS 2566-23-6) PPAR PPARγ Agonist Synthesis (Anti-diabetic Agents) NBLT->PPAR Precursor Tiropramide Tiropramide Intermediate (Antispasmodic Drug) NBLT->Tiropramide Starting Material Derivatives Ester & Anilide Derivatives (BTEE, BTPNA) NBLT->Derivatives Derivatization ChiralPool Chiral Building Block NBLT->ChiralPool Source of Chirality Assays Enzyme Substrates (e.g., Chymotrypsin Assays) Derivatives->Assays Used as

Caption: Key application areas derived from this compound.

Intermediate in Drug Synthesis

The most significant application is in medicinal chemistry. This compound serves as a readily available, chiral starting material for multi-step syntheses of active pharmaceutical ingredients (APIs).

  • PPARγ Agonists : A notable example is the discovery of a novel series of N-(2-benzoylphenyl)-L-tyrosine derivatives that act as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[3][4] These compounds have shown significant antihyperglycemic and antihyperlipidemic activity in animal models of type 2 diabetes, demonstrating a direct lineage from the this compound scaffold to a promising therapeutic class.[2][3][5]

  • Tiropramide Intermediate : It is also used as a starting material for an intermediate in the synthesis of Tiropramide Hydrochloride, an antispasmodic drug.[12]

Enzyme Substrates in Biochemical Assays

While this compound itself is not a direct substrate, its simple derivatives are workhorses in enzymology.

  • This compound ethyl ester (BTEE) and This compound p-nitroanilide (BTPNA) are classic chromogenic substrates used to assay the activity of the protease α-chymotrypsin.[14] The enzyme cleaves the ester or amide bond, releasing a product (p-nitroaniline in the case of BTPNA) that can be easily quantified spectrophotometrically. This is fundamental for enzyme kinetics studies, inhibitor screening, and differentiating between various proteases.[15]

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is essential when working with any chemical reagent.

  • Hazard Identification : According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under OSHA HazCom standards.[10] However, it may cause irritation upon contact with skin, eyes, or the respiratory tract.

  • Handling Precautions : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[10] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[10]

  • Storage Conditions : The compound should be stored in a tightly closed container in a cool, dry, and dark place to ensure its long-term stability.[10] It should be kept away from incompatible materials such as strong oxidizing agents.[10]

  • Fire & Decomposition : While not highly flammable, it can decompose upon combustion to generate toxic fumes, including carbon oxides and nitrogen oxides.[10]

Conclusion

This compound (CAS 2566-23-6) is a cornerstone intermediate in modern organic and medicinal chemistry. Its value is derived from the confluence of a stable N-protecting group, a preserved chiral center from a natural amino acid, and multiple handles for synthetic elaboration. From facilitating the fundamental study of enzyme kinetics to providing the structural backbone for novel anti-diabetic drug candidates, its utility is well-established. This guide has outlined its synthesis, properties, and applications, providing the necessary technical foundation for researchers to confidently and effectively incorporate this versatile molecule into their scientific endeavors.

References

  • Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Taylor & Francis Online. Available from: [Link]

  • This compound | CAS#:2566-23-6. Chemsrc.com. Available from: [Link]

  • This compound | C16H15NO4. PubChem. Available from: [Link]

  • N-Benzoyl-3-hydroxy-L-tyrosine. LookChem. Available from: [Link]

  • This compound ethyl ester | C18H19NO4. PubChem. Available from: [Link]

  • Method for synthesis of tyrosine derivative. Google Patents.
  • N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. PubMed. Available from: [Link]

  • N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. ACS Publications. Available from: [Link]

  • Kinetics of this compound-L-argininamide (BTAA) synthesis from... ResearchGate. Available from: [Link]

  • N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. PubMed. Available from: [Link]

  • Synthesis of the kyotorphin precursor benzoyl-L-tyrosine-L-argininamide with immobilized -chymotrypsin in sequential batch with enzyme reactivation. ResearchGate. Available from: [Link]

  • N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. PubMed. Available from: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link]

  • Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. PubMed. Available from: [Link]

  • Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. National Institutes of Health (NIH). Available from: [Link]

  • Enzymatic Hydrolysis of this compound p-Nitroanilide by alpha-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. ResearchGate. Available from: [Link]

  • Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. ResearchSquare. Available from: [Link]

Sources

An In-Depth Technical Guide to N-Acyl-L-Tyrosine Compounds: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-acyl-L-tyrosine (NAT) family of compounds represents a burgeoning area of biochemical and pharmacological research. Initially explored as a means to enhance the solubility of the essential amino acid L-tyrosine, the field has expanded to reveal a diverse class of endogenous signaling molecules with pleiotropic effects on cellular function. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of NAT compounds. We delve into the foundational chemistry of these molecules, detail their biosynthetic and metabolic pathways, and explore their multifaceted roles in physiology and pathophysiology. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of NATs and their potential as therapeutic agents.

Introduction: The Genesis of a Diverse Molecular Family

The story of N-acyl-L-tyrosine compounds begins with a practical challenge: the low water solubility of L-tyrosine. L-tyrosine, first isolated in 1846 from casein by German chemist Justus von Liebig, is a fundamental building block for proteins and a crucial precursor to a host of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2] However, its limited solubility hampered its use in various applications, particularly in parenteral nutrition formulations where a stable and soluble source of tyrosine is essential.[2][3]

This limitation spurred the development of N-acetyl-L-tyrosine (NALT), a synthetically modified form of L-tyrosine where an acetyl group is attached to the amino group.[3] This seemingly simple modification significantly increases water solubility, making NALT a viable component for intravenous nutrition.[2] For decades, the narrative of N-acyl-L-tyrosines was largely dominated by NALT and its role as a bioavailable precursor to L-tyrosine.[4]

However, with the advent of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the scientific community began to uncover a far more intricate and fascinating story. Researchers discovered that N-acylation of amino acids is a widespread biological phenomenon, giving rise to a large and diverse family of lipid signaling molecules known as N-acyl amino acids (NAAs).[5][6] This family of compounds, structurally related to the endocannabinoid anandamide, is now recognized for its critical roles in a variety of physiological processes.[6] Within this broader class, a significant cohort of endogenous N-acyl-L-tyrosines with varying acyl chain lengths have been identified, each with potentially unique biological activities.[5][7][8]

This guide will navigate the historical context of NALT's development and then broaden the scope to encompass the discovery and characterization of the wider N-acyl-L-tyrosine family, exploring their synthesis, physiological roles, and emerging therapeutic potential.

The Chemistry of N-Acyl-L-Tyrosine Compounds

The fundamental structure of an N-acyl-L-tyrosine compound consists of an L-tyrosine molecule linked to a fatty acid via an amide bond at the α-amino group. The general structure is depicted below:

Figure 1. General chemical structure of an N-acyl-L-tyrosine compound. The R-group represents the variable acyl chain.

The diversity of this family arises from the nature of the "R" group, which can range from a simple methyl group (in N-acetyl-L-tyrosine) to long, saturated or unsaturated fatty acid chains such as palmitoyl, stearoyl, oleoyl, and linoleoyl groups.[7][8][9] This variation in the acyl chain length and saturation profoundly influences the molecule's lipophilicity, and consequently, its biological activity and mechanism of action.

Physicochemical Properties

The addition of an acyl group significantly alters the physicochemical properties of the parent L-tyrosine molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Water SolubilityKey Feature
L-TyrosineC₉H₁₁NO₃181.19PoorPrecursor to neurotransmitters
N-Acetyl-L-tyrosine (NALT)C₁₁H₁₃NO₄223.22HighEnhanced solubility
N-Palmitoyl-L-tyrosineC₂₅H₄₁NO₄419.6Very LowLong-chain saturated acyl group
N-Oleoyl-L-tyrosineC₂₇H₄₃NO₄445.63Very LowLong-chain monounsaturated acyl group
N-Stearoyl-L-tyrosineC₂₇H₄₅NO₄447.65Very LowLong-chain saturated acyl group

Table 1. Physicochemical properties of L-tyrosine and selected N-acyl-L-tyrosine derivatives.

Synthesis of N-Acyl-L-Tyrosine Compounds

The synthesis of N-acyl-L-tyrosine compounds can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale of production, the specific acyl chain to be introduced, and the need for stereochemical purity.

Chemical Synthesis: The Schotten-Baumann Reaction

A widely used method for the N-acylation of amino acids is the Schotten-Baumann reaction.[10][11] This reaction involves the acylation of an amine with an acyl chloride in the presence of an aqueous base.[10] The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[10]

Materials:

  • L-tyrosine

  • Benzoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Acetone

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a 1000 mL four-hole reaction flask, dissolve 20g of L-tyrosine in 500 mL of purified water containing 20g of sodium hydroxide. Stir the mixture at 20°C until the L-tyrosine is completely dissolved.[12]

  • Slowly add 35g of benzoyl chloride to the reaction mixture while maintaining the temperature at 20°C and stirring vigorously.[12]

  • After the addition of benzoyl chloride is complete, continue stirring at 50°C for 60 minutes.[12]

  • Add 200 mL of acetone to the reaction mixture and stir for 1 hour.[12]

  • Cool the mixture to 5°C and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3, precipitating the N-benzoyl-L-tyrosine.[12]

  • Collect the white precipitate by vacuum filtration using a Büchner funnel and wash the solid with 50 mL of cold purified water.[12]

  • Dry the product in a vacuum oven at 80°C for 10 hours to obtain this compound.[12]

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH is crucial to deprotonate the amino group of L-tyrosine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride.

  • The dropwise addition of benzoyl chloride and vigorous stirring are necessary to control the exothermic reaction and ensure efficient mixing of the biphasic system.

  • Acidification of the reaction mixture is required to protonate the carboxylate group of the product, rendering it insoluble in the aqueous solution and allowing for its isolation by filtration.

Enzymatic Synthesis

Enzymatic methods for the synthesis of N-acyl amino acids are gaining increasing attention due to their high specificity, mild reaction conditions, and environmental friendliness.[13][14] Lipases are a class of enzymes that can catalyze the formation of amide bonds under non-aqueous or low-water conditions.[13][15]

Materials:

  • L-tyrosine methyl ester

  • Fatty acid (e.g., oleic acid, palmitic acid)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butanol)

  • Molecular sieves

  • Shaking incubator

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL screw-capped flask, add L-tyrosine methyl ester (1 mmol) and the desired fatty acid (1.2 mmol).

  • Add 20 mL of tert-butanol and 1 g of molecular sieves to the flask.

  • Add 100 mg of immobilized lipase (Novozym 435) to the reaction mixture.

  • Incubate the flask in a shaking incubator at 50°C and 200 rpm for 48 hours.

  • After the reaction is complete, remove the enzyme and molecular sieves by filtration.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting N-acyl-L-tyrosine methyl ester by silica gel column chromatography.

  • The methyl ester can be subsequently hydrolyzed to the free acid if desired.

Causality Behind Experimental Choices:

  • The use of an organic solvent and molecular sieves is essential to minimize the water content in the reaction medium, which would otherwise favor the hydrolytic activity of the lipase over the synthetic reaction.

  • Immobilized lipase is used to facilitate its recovery and reuse, making the process more cost-effective and sustainable.

  • The methyl ester of L-tyrosine is often used as the starting material to improve its solubility in organic solvents and to protect the carboxylic acid group from participating in side reactions.

Biosynthesis and Metabolism of Endogenous N-Acyl-L-Tyrosines

The discovery of endogenous N-acyl-L-tyrosines has opened up new avenues of research into their biosynthesis and metabolism. While the pathways are not yet fully elucidated, evidence suggests the involvement of N-acyltransferases and hydrolases.[16]

Biosynthesis

The formation of N-acyl amino acids is thought to be catalyzed by N-acyltransferases, which utilize acyl-CoAs or N-acyl-phosphatidylethanolamines as the acyl donors. The biosynthesis of N-acetylated amino acids can also occur through the degradation of N-terminally acetylated proteins by N-acylpeptide hydrolases.[16]

Metabolism and Degradation

The primary route of metabolism for N-acyl-L-tyrosine compounds is hydrolysis back to L-tyrosine and the corresponding fatty acid. In the case of NALT, this deacetylation is a crucial step for its conversion into L-tyrosine, which can then enter the catecholamine synthesis pathway.[4] However, studies have shown that a significant portion of administered NALT is excreted unchanged in the urine, indicating that this conversion may not be fully efficient.[17]

The degradation of long-chain N-acyl amino acids is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), which also metabolizes the endocannabinoid anandamide.

cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism Fatty_Acyl_CoA Fatty Acyl-CoA NATs N-Acyltransferases Fatty_Acyl_CoA->NATs L_Tyrosine L-Tyrosine L_Tyrosine->NATs N_Acyl_L_Tyrosine N-Acyl-L-Tyrosine NATs->N_Acyl_L_Tyrosine FAAH Fatty Acid Amide Hydrolase (FAAH) N_Acyl_L_Tyrosine->FAAH Fatty_Acid Fatty Acid FAAH->Fatty_Acid L_Tyrosine_Metabolite L-Tyrosine FAAH->L_Tyrosine_Metabolite

Diagram 1. Simplified overview of the biosynthesis and metabolism of N-acyl-L-tyrosine compounds.

Physiological Roles and Mechanisms of Action

The biological functions of N-acyl-L-tyrosine compounds are diverse and appear to be dependent on the nature of the acyl chain.

N-Acetyl-L-Tyrosine: A Precursor to Catecholamines

The primary and most well-established role of NALT is to serve as a more soluble and bioavailable precursor to L-tyrosine.[4] Once deacetylated, the liberated L-tyrosine can cross the blood-brain barrier and be utilized for the synthesis of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[4] These neurotransmitters are essential for cognitive functions such as attention, working memory, and executive function, particularly under conditions of stress.[18]

NALT N-Acetyl-L-Tyrosine (NALT) Deacetylation Deacetylation (in vivo) NALT->Deacetylation L_Tyrosine L-Tyrosine Deacetylation->L_Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase L_Tyrosine->Tyrosine_Hydroxylase L_DOPA L-DOPA Tyrosine_Hydroxylase->L_DOPA DOPA_Decarboxylase DOPA Decarboxylase L_DOPA->DOPA_Decarboxylase Dopamine Dopamine DOPA_Decarboxylase->Dopamine Dopamine_Beta_Hydroxylase Dopamine β-Hydroxylase Dopamine->Dopamine_Beta_Hydroxylase Norepinephrine Norepinephrine Dopamine_Beta_Hydroxylase->Norepinephrine

Diagram 2. The metabolic pathway of N-acetyl-L-tyrosine to catecholamines.

Long-Chain N-Acyl-L-Tyrosines: Novel Signaling Molecules

Recent research has unveiled that long-chain N-acyl-L-tyrosines are not merely metabolic intermediates but also act as signaling molecules in their own right, with a range of biological activities.

  • Neuroprotection: N-stearoyl-L-tyrosine has been shown to exert neuroprotective effects in a rat model of chronic cerebral hypoperfusion by modulating the ubiquitin-proteasome system (UPS).[19] The UPS is a critical cellular machinery responsible for the degradation of damaged or misfolded proteins, and its dysfunction is implicated in many neurodegenerative diseases.[6][20] N-stearoyl-L-tyrosine was found to reduce the accumulation of ubiquitinated protein aggregates and enhance proteasome activity in the hippocampus.[19]

N_Stearoyl_L_Tyrosine N-Stearoyl-L-Tyrosine Proteasome_Activity Proteasome Activity N_Stearoyl_L_Tyrosine->Proteasome_Activity enhances Ubiquitinated_Proteins Ubiquitinated Protein Aggregates Proteasome_Activity->Ubiquitinated_Proteins reduces Protein_Degradation Protein Degradation Proteasome_Activity->Protein_Degradation promotes Neuronal_Health Neuronal Health Ubiquitinated_Proteins->Neuronal_Health impairs Protein_Degradation->Neuronal_Health maintains

Diagram 3. Proposed mechanism of N-stearoyl-L-tyrosine in modulating the ubiquitin-proteasome system.

  • Metabolic Regulation: N-acyl-L-tyrosine derivatives have been synthesized and evaluated as selective activators of peroxisome proliferator-activated receptor alpha (PPARα).[21] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Its activation can lead to a reduction in plasma triglyceride levels, making it a therapeutic target for dyslipidemia.

  • Anti-inflammatory Effects: While the direct anti-inflammatory mechanisms of N-acyl-L-tyrosines are still under investigation, the broader class of N-acyl amides is known to modulate inflammatory pathways.[8] Given their structural similarity to endocannabinoids, it is plausible that some N-acyl-L-tyrosines may interact with components of the endocannabinoid system or other signaling pathways involved in inflammation.

Analytical Methodologies

The accurate and sensitive quantification of N-acyl-L-tyrosine compounds in biological matrices is crucial for understanding their pharmacokinetics, pharmacodynamics, and physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Experimental Protocol: Quantification of N-Acyl-L-Tyrosines by LC-MS/MS

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma or tissue homogenate into a microcentrifuge tube.

  • Add an internal standard (e.g., a deuterated analog of the analyte of interest).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, followed by multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion transitions for each N-acyl-L-tyrosine compound need to be optimized. For example, the fragmentation of N-linoleoyl tyrosine in negative ion mode shows a molecular ion at m/z 442.6 and characteristic fragments at m/z 180 (tyrosine) and m/z 398.6 (loss of CO₂).[1]

Therapeutic Potential and Future Directions

The diverse biological activities of N-acyl-L-tyrosine compounds suggest a wide range of potential therapeutic applications.

  • Neurodegenerative Diseases: The ability of N-stearoyl-L-tyrosine to modulate the ubiquitin-proteasome system makes it a promising candidate for the treatment of neurodegenerative disorders characterized by protein aggregation, such as Alzheimer's and Parkinson's diseases.[19][20]

  • Metabolic Disorders: N-acyl-L-tyrosine derivatives that act as selective PPARα activators could be developed as novel therapeutics for dyslipidemia and other metabolic disorders.[21]

  • Inflammatory Conditions: Further research into the anti-inflammatory properties of N-acyl-L-tyrosines could lead to the development of new treatments for a variety of inflammatory diseases.

The field of N-acyl-L-tyrosine research is still in its early stages. Future research should focus on:

  • Discovery of Novel NATs: Comprehensive lipidomic studies to identify and characterize the full spectrum of endogenous N-acyl-L-tyrosine compounds in various tissues and disease states.

  • Elucidation of Biosynthetic and Signaling Pathways: Detailed investigation of the enzymes and receptors involved in the biosynthesis, metabolism, and signaling of these compounds.

  • Development of Specific Pharmacological Tools: Synthesis of selective agonists and antagonists for the receptors of N-acyl-L-tyrosines to better understand their physiological roles and therapeutic potential.

  • Preclinical and Clinical Studies: Rigorous evaluation of the safety and efficacy of promising N-acyl-L-tyrosine compounds in animal models and human clinical trials.

Conclusion

The N-acyl-L-tyrosine family of compounds has evolved from a simple solution to a formulation challenge into a fascinating and complex area of scientific inquiry. From the well-established role of NALT as a tyrosine precursor to the emerging signaling functions of long-chain NATs, these molecules hold significant promise for our understanding of human physiology and the development of novel therapeutics. As research in this field continues to accelerate, we can anticipate further exciting discoveries that will undoubtedly expand the therapeutic landscape.

References

  • Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. European Journal of Medicinal Chemistry. [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]

  • The structure of N-linoleoyl tyrosine (LT) and its epoxide and... ResearchGate. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

  • N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor... ResearchGate. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Lipase-Catalysed Preparation of Aminoacyl Esters of Carbohydrates. ResearchGate. [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

  • Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. RSC Publishing. [Link]

  • N -Acetyl-L-tyrosine. Grokipedia. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]

  • Effects of N-stearoyl-L-tyrosine on the hippocampal ubiquitin-proteasome system in rats with chronic cerebral hypoperfusion. PubMed. [Link]

  • Proteasome. Wikipedia. [Link]

  • Showing metabocard for N-Acetyl-L-tyrosine (HMDB0000866). Human Metabolome Database. [Link]

  • Synthetic pathway for N-palmitoyl L-serine and L-tyrosine derivatives... ResearchGate. [Link]

  • Process for preparing N-acetyl-L-tyrosine.
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry. [Link]

  • Novel therapeutic approaches to target neurodegeneration. PMC. [Link]

  • What is the mechanism of N-acetyl-L-tyrosine? Patsnap Synapse. [Link]

  • Ubiquitin-Proteasome Pathway. Creative Diagnostics. [Link]

  • Figure 1, [The ubiquitin-proteasome pathway. The components...]. Annual Reviews Collection. [Link]

  • Fragmentation of tyrosine by low-energy electron impact. Springer. [Link]

  • Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure. PubMed. [Link]

  • N-Palmitoyl tyrosine. PubChem. [Link]

  • N-Oleoyl tyrosine. PubChem. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • Long Non-Coding RNAs: New Insights in Neurodegenerative Diseases. MDPI. [Link]

  • Single-step biocatalytic synthesis of monosubstituted l-tyrosine... ResearchGate. [Link]

  • Signaling pathways of Receptor Tyrosine Kinase and GPCRs implicated in... ResearchGate. [Link]

  • L-Tyrosine to alleviate the effects of stress? PMC. [Link]

  • Mass spectrometry of the phosphatidylcholines: fragmentation processes for dioleoyl and stearoyl-oleoyl glycerylphosphorylcholine. PubMed. [Link]

  • Therapeutics for Neurodegenerative Disorders and Cancer Using Lenalidomide Analogs. National Institutes of Health. [Link]

  • Regulation of tyrosine kinase cascades by G-protein-coupled receptors. PubMed. [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • Preparation method of L-tyrosine derivative.
  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). IntechOpen. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Process for producing n-glycyltyrosine.
  • (A1) GPCRs induce Gαq dependent c-Src activation at the plasma membrane... ResearchGate. [Link]

  • Method for synthesis of tyrosine derivative.
  • Neurodegeneration Targets - 2023 Archive. Discovery On Target. [Link]

  • G protein-coupled receptors mediate two functionally distinct pathways of tyrosine phosphorylation in rat 1a fibroblasts. Shc phosphorylation and receptor endocytosis correlate with activation of Erk kinases. PubMed. [Link]

  • Transactivation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs): Recent insights using luminescence and fluorescence technologies. PMC. [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

Sources

The Strategic Role of N-Benzoyl-L-tyrosine in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzoyl-L-tyrosine and its derivatives represent a class of foundational molecules in peptide chemistry, serving not merely as protected amino acids but as strategic tools for enzymatic ligation and as precursors for complex pharmaceutical agents. This technical guide provides an in-depth analysis of the synthesis, properties, and core applications of this compound. We will explore its function as a robust N-terminal protecting group, its pivotal role as a model acyl donor substrate in enzyme-catalyzed peptide synthesis, and its application in drug discovery. Detailed, field-proven protocols are provided to illustrate the practical execution of these concepts, offering researchers and drug development professionals a comprehensive resource to leverage the unique attributes of this versatile compound.

Introduction: The Molecular Profile of this compound

This compound (Bz-Tyr-OH) is an N-acyl-L-tyrosine where the α-amino group of L-tyrosine is protected by a benzoyl group.[1] This seemingly simple modification imparts significant chemical properties that have been exploited in peptide chemistry for decades. The benzoyl group, being electron-withdrawing and sterically significant, confers high stability to the N-terminus, preventing unwanted side reactions during subsequent synthetic steps. Furthermore, the inherent structure of the tyrosine side chain makes Bz-Tyr-OH and its esters ideal substrates for proteases like α-chymotrypsin, which exhibit a strong preference for cleaving peptide bonds adjacent to large hydrophobic residues.[2] This has established this compound derivatives as cornerstone reagents in the field of chemoenzymatic peptide synthesis.[3]

This guide will deconstruct the primary roles of this compound, moving from its synthesis and function as a classical protecting group to its more sophisticated application in biocatalysis.

Caption: Molecular structure of this compound.

This compound as an N-Terminal Protecting Group

The foundational principle of controlled peptide synthesis, whether in solution or on a solid phase, is the selective masking of reactive functional groups to prevent polymerization and ensure the correct amino acid sequence.[4][5] The α-amino group is temporarily protected while the carboxyl group of the same amino acid is activated for coupling. The N-benzoyl group serves as a robust, classical N-terminal protecting group.

Synthesis via the Schotten-Baumann Reaction

The most common method for installing the benzoyl group onto L-tyrosine is the Schotten-Baumann reaction.[6] This reaction involves the acylation of the amino acid with benzoyl chloride under aqueous alkaline conditions.[7][8] The base, typically sodium hydroxide, serves two critical roles: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[8]

It is crucial to control the reaction conditions, as the phenolic hydroxyl group of tyrosine can also be acylated. However, subsequent selective hydrolysis of the O-benzoyl ester is possible under mild basic conditions to yield the desired N-benzoyl product.[9]

schotten_baumann Tyrosine L-Tyrosine Tyrosinate Tyrosinate Anion Tyrosine->Tyrosinate + NaOH (Deprotonation) BenzoylChloride Benzoyl Chloride Intermediate Tetrachedral Intermediate BenzoylChloride->Intermediate NaOH NaOH (aq) NaCl NaCl + H₂O NaOH->NaCl Neutralization Tyrosinate->Intermediate Product This compound Intermediate->Product - Cl⁻ HCl HCl HCl->NaCl Neutralization caption_node Diagram: Schotten-Baumann reaction for N-benzoylation of L-tyrosine.

Caption: Generalized Schotten-Baumann reaction workflow.

Experimental Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve 20g of L-tyrosine in 500mL of purified water containing 20g of sodium hydroxide in a 1000mL four-neck reaction flask. Control the temperature at 20°C.[9]

  • Acylation: Add 35g of benzoyl chloride to the solution. Raise the temperature to 50°C and stir vigorously for 60 minutes.[9]

  • Crystallization: Add 200mL of acetone to the reaction mixture and continue stirring for 1 hour.[9]

  • Acidification & Isolation: Cool the mixture to 5°C. Carefully add 16g of concentrated hydrochloric acid dropwise to precipitate the product.[9]

  • Purification: Filter the resulting white precipitate, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve higher purity.

  • Validation: Confirm product identity and purity using HPLC, ¹H NMR, and mass spectrometry.

Properties and Orthogonality

The benzoyl (Bz) group is known for its high stability. Unlike the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the N-benzoyl amide bond is resistant to a wide range of conditions, including the strong acids (e.g., TFA) used for Boc deprotection and side-chain cleavage, and the basic conditions (e.g., piperidine) used for Fmoc removal.[10][11] This makes it non-orthogonal to standard solid-phase peptide synthesis (SPPS) strategies. However, its robustness is an asset in solution-phase synthesis, particularly in fragment condensation strategies where multiple steps are required and premature deprotection must be avoided.

Table 1: Comparative Properties of Common N-Terminal Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsStability
Benzoyl Bz Strong acid (e.g., 6M HCl, reflux) or strong base (e.g., NaOH, heat)[12]Stable to TFA, piperidine, mild catalytic hydrogenation.
Benzyloxycarbonyl Cbz or ZCatalytic Hydrogenolysis (H₂/Pd-C); Strong acids (HBr/AcOH).[13][14]Stable to TFA, piperidine. Labile to H₂/Pd-C.
tert-Butoxycarbonyl BocModerate to strong acids (e.g., TFA, HCl in dioxane).[4]Stable to bases, hydrogenolysis.
9-Fluorenylmethoxycarbonyl FmocPiperidine (20% in DMF).[4]Stable to mild acids, hydrogenolysis.
Deprotection of the N-Benzoyl Group

The primary drawback of the Bz group is the harsh conditions required for its removal. Cleavage is typically achieved by refluxing in concentrated acid (e.g., 6M HCl) or heating with a strong base, conditions that can potentially degrade sensitive peptide sequences.[12] This has limited its use as a temporary protecting group in modern synthesis of complex peptides, but it remains relevant for the synthesis of specific dipeptides or as a permanent N-terminal cap.

The Cornerstone Role in Enzymatic Peptide Synthesis

The most significant contemporary application of this compound is in chemoenzymatic peptide synthesis. This strategy harnesses the stereo- and regioselectivity of enzymes, typically proteases, to catalyze peptide bond formation under mild, aqueous conditions, minimizing the need for extensive side-chain protection.[3][15]

Kinetically Controlled Synthesis with α-Chymotrypsin

Proteases can catalyze peptide bond formation via two mechanisms: equilibrium-controlled or kinetically controlled synthesis. Kinetically controlled synthesis is generally preferred as it is faster and gives higher yields.[16] In this approach, an N-protected amino acid ester (the acyl donor) is used. The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate, which is then attacked by the amino group of a second amino acid or peptide (the nucleophile) to form a new peptide bond.[2]

This compound ethyl ester (Bz-Tyr-OEt) is a classic and highly effective acyl donor for the serine protease α-chymotrypsin.[17][18][19] The enzyme's S1 specificity pocket has a strong preference for large aromatic side chains, making tyrosine an ideal recognition motif.[2] The benzoyl group provides N-terminal protection, and the ethyl ester serves as an excellent leaving group upon formation of the acyl-enzyme intermediate.[16]

Experimental Workflow: Enzymatic Dipeptide Synthesis

The synthesis of a dipeptide, such as N-Benzoyl-L-tyrosyl-L-argininamide (a precursor to the neuropeptide kyotorphin), exemplifies this process.[16] The reaction involves the α-chymotrypsin-catalyzed coupling of Bz-Tyr-OEt (acyl donor) and L-argininamide (nucleophile).

enzymatic_workflow Start 1. Reagent Preparation - Dissolve Bz-Tyr-OEt (Acyl Donor) - Dissolve Argininamide (Nucleophile) - Prepare Buffer Solution (e.g., Tris-HCl) Reaction 2. Enzymatic Reaction - Add Immobilized α-Chymotrypsin - Incubate with stirring at controlled T & pH Start->Reaction Monitoring 3. Reaction Monitoring - Withdraw aliquots over time - Analyze by RP-HPLC to track  product formation and substrate consumption Reaction->Monitoring Monitoring->Reaction Continue incubation Quench 4. Quenching & Product Isolation - Stop reaction (e.g., acidify) - Filter to remove immobilized enzyme - Precipitate/extract product Monitoring->Quench Reaction complete Purification 5. Purification - Preparative RP-HPLC or  Recrystallization Quench->Purification Analysis 6. Final Analysis - Confirm purity (Analytical HPLC) - Verify identity (Mass Spectrometry, NMR) Purification->Analysis

Caption: Workflow for chymotrypsin-mediated dipeptide synthesis.

Experimental Protocol 2: α-Chymotrypsin-Mediated Synthesis of a Dipeptide

  • Substrate Preparation: Prepare a solution of this compound ethyl ester (acyl donor) and the desired amino acid amide/ester nucleophile (e.g., L-argininamide) in a suitable buffer system (e.g., Tris-HCl with CaCl₂) containing an organic co-solvent like ethanol or acetonitrile to aid substrate solubility.[16]

  • Enzyme Addition: Add immobilized α-chymotrypsin to the substrate solution. Immobilization prevents enzyme autolysis and simplifies its removal from the reaction mixture.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation. The optimal pH is typically around 7.5-8.0.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Work-up: Once the reaction reaches completion (or optimal yield), stop the reaction by acidifying the mixture (e.g., with TFA), which denatures the enzyme. Filter off the immobilized enzyme for potential reuse.

  • Purification and Analysis: Purify the resulting dipeptide from the reaction mixture using preparative RP-HPLC. Lyophilize the pure fractions and confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR.

Applications in Drug Discovery and as a Research Tool

Beyond its role in synthesis, the this compound scaffold is a key component in various bioactive molecules and research tools.

  • Pharmaceutical Intermediates: The structure is a valuable precursor in medicinal chemistry. For example, derivatives of N-(2-benzoylphenyl)-L-tyrosine have been identified as potent and selective PPARγ agonists, showing antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes.[20] It also serves as an intermediate in the synthesis of drugs like tiropramide.[9]

  • Enzyme Substrates: this compound derivatives with chromogenic or fluorogenic leaving groups are widely used in biochemical assays. This compound p-nitroanilide (BTPNA) and this compound ethyl ester (BTEE) are standard substrates for assaying the activity of chymotrypsin and other proteases.[21][22] The rate of release of p-nitroaniline or ethanol can be monitored spectrophotometrically to determine enzyme kinetics.

Conclusion

This compound occupies a unique and enduring position in peptide chemistry. While the harsh conditions required for its cleavage have seen its role as a general-purpose temporary protecting group diminish in favor of orthogonal Boc and Fmoc strategies, its exceptional stability remains an advantage in specific solution-phase applications. Its most profound impact, however, is in the realm of biocatalysis. As the parent compound for canonical chymotrypsin substrates, it has been instrumental in the development and optimization of enzymatic peptide ligation techniques. This allows for the green, stereospecific synthesis of peptide bonds under mild conditions. For researchers and drug developers, a thorough understanding of this compound's properties provides a strategic advantage, whether for designing robust synthetic routes, harnessing the power of enzymatic catalysis, or as a starting point for novel therapeutic agents.

References

  • Benchchem. (n.d.). A Comparative Study of Protecting Groups for N-Methylalanine in Peptide Synthesis.
  • Benchchem. (2025). A Comparative Guide to N-Terminal Protecting Groups in the Synthesis of Val-Pro Dipeptides.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?.
  • Benchchem. (n.d.). Application Notes and Protocols for Enzymatic Peptide Synthesis Utilizing H-Gly-OBzl.TosOH.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Chem-Impex. (n.d.). Benzoyl-L-tyrosine amide.
  • ResearchGate. (2025, August 10). Synthesis of the kyotorphin precursor benzoyl-L-tyrosine-L-argininamide with immobilized -chymotrypsin in sequential batch with enzyme reactivation.
  • Chem-Impex. (n.d.). Benzoyl-L-tyrosine ethyl ester.
  • Google Patents. (n.d.). CN102659619A - Method for synthesis of tyrosine derivative.
  • PubMed. (1984, December 10). Chymotrypsin modified with polyethylene glycol catalyzes peptide synthesis reaction in benzene.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • (n.d.).
  • (n.d.).
  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
  • ElectronicsAndBooks. (n.d.). Enzymic Synthesis of Peptide Bonds. V. Instances of Protease-Controlled Specificity in the Synthesis of Acylamino Acid Anilides.
  • Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?.
  • PubChem. (n.d.). This compound ethyl ester.
  • PubMed. (n.d.). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents.
  • ACS Publications. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis and Utilization of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  • Chem-Impex. (n.d.). Benzoil-L-tirosina amida.
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • PubMed Central (NIH). (n.d.). Recent Advances in Chemoenzymatic Peptide Syntheses.
  • Chem-Impex. (n.d.). O-Benzyl-L-tyrosine.
  • Sigma-Aldrich. (n.d.). N-Benzoyl- L -tyrosine ethyl ester 3483-82-7.
  • YouTube. (2016, March 29). Mechanism of enzyme catalyzed reactions –I- chymotrypsin (CHE).
  • Merck Millipore. (n.d.). N-Benzoyl- L -tyrosine ethyl ester 3483-82-7.
  • Sigma-Aldrich. (n.d.). N-Benzoyl- L -tyrosine p-nitroanilide 6154-45-6.
  • Chemsrc. (2025, August 25). This compound | CAS#:2566-23-6.
  • Organic Syntheses Procedure. (n.d.). 6.
  • Sigma-Aldrich. (n.d.). O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5.
  • PubMed. (2013, July 2). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity.
  • PubMed Central. (n.d.). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.
  • MedchemExpress.com. (n.d.). This compound p-nitroanilide (Synonyms: Bz-Try-pNA).
  • ResearchGate. (n.d.). Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf.

Sources

The Multifaceted Biological Activities of N-Benzoyl-L-tyrosine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzoyl-L-tyrosine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives across various domains, including metabolic diseases, infectious diseases, and oncology. By synthesizing current research and providing detailed experimental insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will delve into their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, their efficacy as antimicrobial and anticancer agents, and their capacity for enzyme inhibition. This guide is structured to provide not only a thorough understanding of the causality behind experimental choices but also to equip researchers with actionable protocols and data interpretation frameworks.

Introduction: The Chemical Versatility and Biological Promise of this compound Derivatives

L-tyrosine, a non-essential amino acid, serves as a crucial precursor for the synthesis of neurotransmitters, hormones, and melanin. The structural modification of L-tyrosine, particularly through N-acylation with a benzoyl group, gives rise to a class of molecules with significantly altered physicochemical properties and enhanced biological activities. The benzoyl moiety can improve lipophilicity, facilitating passage across biological membranes, and can also engage in specific molecular interactions with biological targets. This has led to the exploration of this compound derivatives in a multitude of therapeutic areas.

This guide will systematically unpack the diverse biological activities of these compounds, providing a foundation built on scientific integrity and field-proven insights. We will explore the key areas where these derivatives have shown significant promise, backed by experimental evidence and detailed mechanistic studies.

Antidiabetic Activity: N-(2-Benzoylphenyl)-L-tyrosine Derivatives as Potent PPARγ Agonists

A significant breakthrough in the therapeutic application of this compound derivatives has been the discovery of N-(2-benzoylphenyl)-L-tyrosine analogs as potent and selective agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] These compounds have demonstrated potent antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes.[1][2]

Mechanism of Action: Modulating Gene Expression through PPARγ Activation

PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[4][5] Its activation plays a pivotal role in adipocyte differentiation, lipid metabolism, and glucose homeostasis.[5][6] The mechanism of action of N-(2-benzoylphenyl)-L-tyrosine derivatives as PPARγ agonists involves the following key steps:

  • Ligand Binding: The derivative enters the cell and binds to the ligand-binding domain (LBD) of PPARγ in the nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARγ, promoting its heterodimerization with the Retinoid X Receptor (RXR).[4][5]

  • Coactivator Recruitment: The PPARγ/RXR heterodimer recruits coactivator proteins.

  • PPRE Binding and Gene Transcription: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4]

  • Regulation of Target Genes: This binding event initiates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Derivative Derivative PPARg PPARg Derivative->PPARg RXR RXR PPRE PPRE Target_Genes Target_Genes mRNA mRNA Protein Protein Metabolic_Effects Metabolic_Effects

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these PPARγ agonists.[7][8] Key findings include:

  • The 2-aminobenzophenone moiety is a suitable isostere for the chemically labile enaminone moiety found in early lead compounds.[1][9]

  • Modifications to the N-aryl substituent are generally not well-tolerated, with bioisosteric replacement of one of the phenyl rings being the most effective strategy.[7][10]

  • Replacement of the benzyl group with substituents known to confer in vivo potency in the thiazolidinedione (TZD) class of antidiabetics dramatically increases in vitro functional potency and affinity for PPARγ.[1][9]

Quantitative Data: In Vitro Potency

The following table summarizes the in vitro potency of representative N-(2-benzoylphenyl)-L-tyrosine derivatives from published studies.

CompoundPPARγ Binding (pKi)PPARγ Functional Assay (pEC50)Reference
Compound 18 --[1]
Compound 20 --[1]
Compound 63 8.439.21[7][10]

Note: Specific pKi and pEC50 values for compounds 18 and 20 were not explicitly provided in the abstract but were described as potent.

Antimicrobial Activity: A New Frontier for this compound Derivatives

Recent research has highlighted the potential of this compound derivatives as a novel class of antimicrobial agents. This is particularly significant in the face of rising antimicrobial resistance.

This compound Hydrazide Derivatives

The synthesis of N-Boc-amino acid-(N-benzoyl)- and N-Boc-amino acid-(N-nicotinoyl) hydrazides has yielded compounds with notable antimicrobial activity.[11][12] Several of these compounds, along with their copper and cadmium complexes, have demonstrated activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli.[11]

Proposed Mechanism of Action

While the precise molecular targets are still under investigation, the antimicrobial activity of hydrazide-hydrazone derivatives is often linked to their ability to interfere with essential cellular processes. One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[13] The planar benzoyl and hydrazide moieties may facilitate intercalation with DNA or binding to the active site of enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[14]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

AST_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare Serial Dilutions of Compound Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Anticancer Potential: Targeting Key Pathways in Oncology

The structural diversity of this compound derivatives has also led to the development of compounds with promising anticancer activity. These derivatives often incorporate other heterocyclic moieties to enhance their therapeutic potential.

N-Benzoyl-Indole Derivatives

A series of N-benzoyl-3-indolyl heterocycles have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HEPG2 (liver), MCF7 (breast), and HCT-116 (colon).[6][15] One derivative, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine, demonstrated high activity with an IC₅₀ of 0.7 μmol L⁻¹.[15]

Mechanisms of Anticancer Action

Indole derivatives are known to exert their anticancer effects through multiple mechanisms:[16][17][18]

  • Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

  • Kinase Inhibition: Certain indole derivatives can act as inhibitors of key signaling kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[19]

  • Induction of Apoptosis: Many of these compounds can trigger programmed cell death through the activation of caspase cascades.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of anticancer compounds.[20][21][22]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10][21]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.

    • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[20][21]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition: A Tool for Research and Therapeutics

This compound derivatives also serve as valuable tools for studying enzyme kinetics and as potential therapeutic enzyme inhibitors.

Chymotrypsin Substrate and Inhibition

This compound p-nitroanilide (BTPNA) and this compound ethyl ester (BTEE) are well-established chromogenic substrates for the serine protease chymotrypsin.[20][23] The enzymatic hydrolysis of these substrates can be monitored spectrophotometrically, making them ideal for assaying chymotrypsin activity and for screening potential inhibitors.

Experimental Protocol: Chymotrypsin Activity Assay

This protocol is based on the hydrolysis of BTEE.

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing calcium chloride.[24]

    • Prepare a stock solution of BTEE in 50% methanol.[24]

    • Prepare a solution of α-chymotrypsin in dilute HCl.

  • Assay Procedure:

    • In a cuvette, mix the Tris-HCl buffer and the BTEE solution.[24]

    • Equilibrate the mixture to 25°C in a spectrophotometer.

    • Initiate the reaction by adding the chymotrypsin solution.

    • Monitor the increase in absorbance at 256 nm over time, which corresponds to the formation of this compound.[24]

  • Calculation of Activity:

    • The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units where one unit hydrolyzes one micromole of BTEE per minute.

Tyrosinase Inhibition

Derivatives of benzoyl and cinnamoyl piperazine/piperidine amides have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[25][26][27] Kinetic studies have shown that these compounds can exhibit noncompetitive or mixed-type inhibition.[28] The carboxylic acid group of some inhibitors is thought to bind to the copper ions in the active site of the enzyme.[28]

Synthesis of this compound Derivatives: A Practical Overview

The synthesis of this compound derivatives can be achieved through several established chemical routes. The choice of method depends on the desired final compound and the protecting groups required.

General Procedure for N-Benzoylation of Amino Acid Esters

This method is suitable for the synthesis of N-benzoyl amino acid esters.[29][30]

  • Esterification of the Amino Acid:

    • The amino acid (e.g., L-tyrosine) is first converted to its corresponding ester (e.g., ethyl or methyl ester) to protect the carboxylic acid group. A common method involves reacting the amino acid with an alcohol (e.g., ethanol) in the presence of a catalyst like thionyl chloride or by using trimethylsilyl chloride in methanol.[29][30]

  • N-Benzoylation:

    • The amino acid ester is then reacted with benzoyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield the N-benzoyl derivative.[31] The reaction is typically carried out in an inert solvent like dichloromethane or acetone.

Synthesis of N-Benzoyl-4-O-(1H-tetrazol-5-yl)-L-tyrosine Ethyl Ester

This two-step synthesis demonstrates the derivatization of the phenolic hydroxyl group of tyrosine.[1]

  • Cyanation: this compound ethyl ester is reacted with cyanogen bromide in the presence of a base like triethylamine to yield the corresponding cyano derivative.[1]

  • Tetrazole Formation: The cyano intermediate is then treated with sodium azide in a suitable solvent mixture (e.g., acetone/water) followed by acidification to form the tetrazole ring.[1]

Synthesis_Workflow Start Start L_Tyrosine L-Tyrosine Start->L_Tyrosine Esterification Esterification (e.g., EtOH, SOCl₂) L_Tyrosine->Esterification Tyrosine_Ester L-Tyrosine Ethyl Ester Esterification->Tyrosine_Ester N_Benzoylation N-Benzoylation (Benzoyl Chloride, Base) Tyrosine_Ester->N_Benzoylation N_Benzoyl_Derivative This compound Ethyl Ester N_Benzoylation->N_Benzoyl_Derivative End End N_Benzoyl_Derivative->End

Conclusion and Future Directions

This compound derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their efficacy as PPARγ agonists for the potential treatment of type 2 diabetes, their promising antimicrobial and anticancer properties, and their utility as enzyme inhibitors underscore their significance in drug discovery. The synthetic tractability of these compounds allows for extensive structural modifications, enabling the fine-tuning of their biological profiles.

Future research in this area should focus on several key aspects:

  • Elucidation of Detailed Mechanisms: Further studies are needed to precisely identify the molecular targets and signaling pathways modulated by the antimicrobial and anticancer derivatives.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Chemical Diversity: The synthesis and screening of new libraries of this compound derivatives will likely uncover novel biological activities and lead to the identification of next-generation therapeutic agents.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community is well-positioned to translate the promise of these versatile molecules into tangible clinical benefits.

References

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry, 41(25), 5020-5036.
  • Collins, J. L., et al. (1998). N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 41(25), 5037-5054.
  • Papanastasiou, I., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N-Benzoyl) Hydrazide and Amino Acid-(N-Nicotinoyl)
  • Cobb, J. E., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. Journal of Medicinal Chemistry, 41(25), 5055-5069.
  • Zhao, Y., & Chen, P. (2026). Screening of Natural Products Derived from Medicinal Mushrooms. Springer Protocols.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 43867–43876.
  • JoVE. (2013).
  • Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
  • StatPearls. (n.d.). Antimicrobial Susceptibility Testing.
  • ResearchGate. (n.d.).
  • Biosensors. (2021). A rapid single-cell antimicrobial susceptibility testing workflow for bloodstream infections.
  • PubMed. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Medicinal Chemistry Research, 21(8), 1847-1857.
  • PubMed. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3.
  • KEGG. (n.d.). KEGG PATHWAY: hsa03320. Retrieved from [Link]

  • PubMed. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2.
  • CUSABIO. (n.d.). PPAR signaling pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • ResearchGate. (2014).
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • ACS Publications. (1998). N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents.
  • ACS Omega. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • CoaChrom Diagnostica. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2020).
  • ChEMBL. (n.d.). Document: N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. (CHEMBL11....
  • MDPI. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N-Benzoyl) Hydrazide and Amino Acid-(N-Nicotinoyl)
  • ResearchGate. (2025). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited.
  • PubMed Central. (2022).
  • MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • PubMed. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • PubChem. (n.d.). This compound ethyl ester.
  • ResearchGate. (n.d.).
  • MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents.
  • PubMed Central. (n.d.). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3.
  • ResearchGate. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • MDPI. (2023). Tyrosinase Inhibitors: A Perspective.
  • Sigma-Aldrich. (n.d.). N-Benzoyl- L -tyrosine ethyl ester 3483-82-7.
  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester.

Sources

An In-Depth Technical Guide to N-Benzoyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 7, 2026

Abstract

N-Benzoyl-L-tyrosine is a chemically modified amino acid derived from L-tyrosine, an essential amino acid in humans. This modification, the addition of a benzoyl group to the amino group of L-tyrosine, significantly alters its physicochemical properties and biological activity, making it a valuable compound in various scientific and industrial applications. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Profile

This compound is structurally defined as an N-acyl-L-tyrosine where a benzoyl group is attached to the nitrogen atom of the L-tyrosine backbone.[1] This modification imparts a unique set of properties that are pivotal for its various applications.

Molecular Formula and Weight

The fundamental identity of a chemical compound lies in its molecular formula and weight. For this compound, these are:

  • Molecular Formula: C₁₆H₁₅NO₄[1][2]

  • Molecular Weight: 285.29 g/mol [1][2]

These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Structural Representation

The three-dimensional arrangement of atoms in this compound dictates its interaction with biological systems.

  • SMILES: C1=CC=C(C=C1)C(=O)NC(=O)O[1]

  • InChI: InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1[1]

  • IUPAC Name: (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in various solvents and experimental conditions.

PropertyValueSource
Melting Point 163.0 to 167.0 °C[3][4]
Boiling Point 598.2 °C at 760 mmHg[3]
Density 1.315 g/cm³[3]
Water Solubility 3.68 g/L (at 25.1 °C)[4]
Appearance White to almost white powder or crystal[5]
Specific Rotation [α]20/D -77.0 to -82.0 deg (c=1, DMF)[5]
CAS Number 2566-23-6[2][3]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its utility, enabling the production of this compound for research and development.

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-tyrosine with benzoyl chloride. This reaction is typically carried out in the presence of an inorganic alkali aqueous solution. The resulting O,N-(2-benzoyl)-L-tyrosine can then be crystallized from an acetone-water solution.[6]

Synthesis of this compound Derivatives

The versatility of this compound extends to its use as a precursor for more complex molecules. For instance, N-benzoyl-4-O-(1H-tetrazol-5-yl)-L-tyrosine ethyl ester can be synthesized from this compound ethyl ester in a two-step process with an overall yield of 55%.[7] This involves cyanation followed by treatment with sodium azide.[7]

Another example is the synthesis of the dipeptide this compound-L-argininamide (BTAA) from this compound ethyl ester (BTEE) and L-argininamide, catalyzed by immobilized α-chymotrypsin.[8]

A patented method describes the preparation of N-benzoyl-L-tyrosyl-di-n-propylamine, an intermediate for the drug tiropramide hydrochloride, starting from L-tyrosine.[6]

Applications in Research and Drug Development

The unique chemical structure of this compound and its derivatives makes them valuable tools in various research and development fields.

Enzyme Substrates and Inhibitors

This compound derivatives are widely used as substrates for various proteases. For example, this compound p-nitroanilide (BTPNA) is a well-known chymotrypsin substrate used to identify, differentiate, and characterize serine carboxypeptidases and other proteases.[9][10] The enzymatic hydrolysis of BTPNA by α-chymotrypsin can be monitored spectrophotometrically, providing insights into enzyme kinetics.[11]

Peptide Synthesis

Protected amino acids like this compound are fundamental building blocks in peptide synthesis. The benzoyl group serves as a protecting group for the amino function, allowing for the controlled, stepwise addition of amino acids to form a desired peptide sequence.[12] This is crucial for the synthesis of therapeutic peptides and peptidomimetics.

Drug Discovery and Development

This compound derivatives have shown promise as therapeutic agents themselves. A novel series of N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent and selective PPARgamma agonists, demonstrating antihyperglycemic and antihyperlipidemic activity in animal models of type 2 diabetes.[13] Furthermore, Benzoyl-L-tyrosine amide is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[14]

Other Research Applications

The applications of this compound extend beyond drug development. Benzoyl-L-tyrosine amide is incorporated into skincare products for its potential antioxidant properties and is also used in the food industry as a flavor enhancer.[14]

Experimental Protocols

To facilitate the practical application of the information provided, this section outlines a general experimental protocol for the enzymatic assay of chymotrypsin using this compound p-nitroanilide (BTPNA) as a substrate.

Spectrophotometric Assay of Chymotrypsin Activity

Objective: To determine the kinetic parameters of chymotrypsin-catalyzed hydrolysis of BTPNA.

Materials:

  • α-Chymotrypsin

  • This compound p-nitroanilide (BTPNA)

  • Dimethyl sulfoxide (DMSO)

  • Buffer solution (e.g., Tris-HCl, pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of BTPNA: Dissolve BTPNA in DMSO to a known concentration. BTPNA is sparingly soluble in water, making DMSO a suitable solvent.[11]

  • Prepare a stock solution of α-chymotrypsin: Dissolve α-chymotrypsin in the buffer solution to a known concentration.

  • Set up the reaction mixture: In a cuvette, add the buffer solution and the BTPNA stock solution to achieve the desired final substrate concentration.

  • Initiate the reaction: Add a small volume of the α-chymotrypsin stock solution to the cuvette to start the reaction.

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at a specific wavelength (typically 410 nm) over time. The product of the hydrolysis, p-nitroaniline, has a characteristic absorbance at this wavelength.

  • Calculate the initial reaction rate: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine kinetic parameters: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Data Analysis: The kinetic parameters can be determined by plotting the initial reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualization of Key Concepts

Visual aids are instrumental in understanding complex scientific concepts. The following diagrams illustrate the structure and a key application of this compound.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Enzymatic Hydrolysis Workflow

enzymatic_hydrolysis cluster_workflow Enzymatic Assay of Chymotrypsin BTPNA This compound p-nitroanilide (BTPNA) Products This compound + p-nitroaniline BTPNA->Products Hydrolysis Chymotrypsin α-Chymotrypsin Chymotrypsin->Products Spectrophotometer Spectrophotometer (Measure at 410 nm) Products->Spectrophotometer Detection

Caption: Workflow for the enzymatic hydrolysis of BTPNA by chymotrypsin.

Conclusion

This compound is a versatile and valuable molecule with significant applications in research, particularly in the fields of biochemistry and drug development. Its utility as a building block in peptide synthesis, a substrate for enzymatic assays, and a scaffold for the development of novel therapeutics underscores its importance. This technical guide has provided a comprehensive overview of its molecular properties, synthesis, and key applications, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cogent Chemistry. (2017). Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester: A Functionalized Tyrosine Derivative. Taylor & Francis Online. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). N-Benzoyl-3-hydroxy-L-tyrosine. Retrieved from [Link]

  • Cheméo. (n.d.). L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of this compound-L-argininamide (BTAA) synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of tyrosine derivative.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2001). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Retrieved from [Link]

  • ResearchGate. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. Retrieved from [Link]

  • MMTB. (n.d.). Search results for this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Hydrolysis of this compound p-Nitroanilide by alpha-Chymotrypsin. Retrieved from [Link]

Sources

IUPAC name for N-Benzoyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Benzoyl-L-tyrosine for Researchers and Drug Development Professionals

Abstract

This compound, an N-acyl derivative of the amino acid L-tyrosine, serves as a pivotal molecule in biochemical research and pharmaceutical development. Its structure, combining the natural L-tyrosine framework with a benzoyl protecting group, makes it a versatile building block and analytical tool. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a particular focus on its utility in enzymatic assays. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental protocols and provides field-proven insights to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals. The internationally recognized IUPAC name for this compound is (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid [1].

Introduction and Significance

This compound belongs to the class of N-protected amino acids, where the amino group of L-tyrosine is acylated with a benzoyl group[1]. This modification is significant for several reasons. Primarily, it protects the amino group from participating in unwanted side reactions during peptide synthesis, allowing for specific coupling at the carboxyl terminus. Furthermore, this derivatization alters the molecule's physicochemical properties, making it and its esters valuable substrates for proteolytic enzymes, most notably α-chymotrypsin[2]. Its derivatives are instrumental in developing chromogenic assays essential for enzyme characterization and inhibitor screening in drug discovery pipelines[3]. As such, a thorough understanding of this compound is fundamental for scientists working in enzymology, medicinal chemistry, and process development.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application. The benzoyl group introduces a significant hydrophobic character, influencing its solubility and interaction with enzyme active sites.

PropertyValueSource
IUPAC Name (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid[1]
CAS Number 2566-23-6[4][5]
Molecular Formula C₁₆H₁₅NO₄[1][4]
Molecular Weight 285.29 g/mol [1][4]
Melting Point 163.0 to 167.0 °C[4]
Appearance White to almost white powder/crystal
Density 1.315 g/cm³[4]
LogP 2.20880[4]

Synthesis of this compound

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, a reliable method for acylating amines. The process involves the reaction of L-tyrosine with benzoyl chloride under alkaline conditions.

Synthesis Principle

The reaction mechanism hinges on the nucleophilic attack of the deprotonated amino group of L-tyrosine on the electrophilic carbonyl carbon of benzoyl chloride. An aqueous inorganic base, such as sodium hydroxide, serves two critical functions: it deprotonates the amino group, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Subsequent acidification protonates the carboxylate and phenolate groups, leading to the precipitation of the final product.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Final Product L_Tyrosine L-Tyrosine Reaction Schotten-Baumann Reaction (0-5°C) L_Tyrosine->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Forms crude product Purification Filtration, Washing, & Recrystallization Acidification->Purification Precipitates solid Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established chemical synthesis principles[6][7].

  • Dissolution: In a jacketed reaction vessel maintained at 0-5°C, dissolve L-tyrosine in an aqueous solution of a suitable inorganic base (e.g., 2M NaOH). The molar ratio of base to L-tyrosine should be approximately 2:1 to ensure both the amino and phenolic hydroxyl groups are deprotonated.

  • Acylation: While vigorously stirring the cooled tyrosine solution, add benzoyl chloride dropwise. The rate of addition must be controlled to maintain the temperature below 5°C, as the reaction is exothermic. Concurrently, add a solution of the base to maintain a basic pH. Expertise Insight: Maintaining a low temperature and basic pH is critical to prevent hydrolysis of the benzoyl chloride and to favor the desired N-acylation over O-acylation.

  • Reaction Monitoring: Allow the mixture to stir for 2-3 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the L-tyrosine spot is no longer visible.

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzoyl chloride.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 2M HCl) to a pH of 1-2. Causality Explanation: Acidification protonates the carboxylate group, significantly reducing the molecule's solubility in water and causing it to precipitate out of the solution.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts. The final product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield high-purity this compound.

Core Application: A Substrate for Protease Activity Assays

While this compound itself can be used in some contexts, its ethyl ester derivative, This compound Ethyl Ester (BTEE) , is more widely employed as a chromogenic substrate for the continuous spectrophotometric assay of α-chymotrypsin[2][8].

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the BTEE substrate by α-chymotrypsin. This reaction cleaves the ethyl ester bond, producing this compound and ethanol. The formation of this compound leads to a measurable increase in absorbance at 256 nm[2]. The rate of this absorbance increase is directly proportional to the chymotrypsin activity under defined conditions (pH, temperature, and substrate concentration).

Enzymatic Reaction Pathway

G BTEE This compound Ethyl Ester (BTEE) Enzyme α-Chymotrypsin BTEE->Enzyme Products This compound + Ethanol Detection Increase in Absorbance at 256 nm Products->Detection Monitored Enzyme->Products Hydrolysis

Caption: Enzymatic hydrolysis of BTEE by α-chymotrypsin.

Detailed Protocol: Continuous Spectrophotometric Assay

This protocol is adapted from established methodologies for assaying α-chymotrypsin activity[2].

  • Reagent Preparation:

    • 80 mM Trizma-HCl Buffer (pH 7.8): Prepare a 1.0 M Trizma Base stock solution. Dilute to 80 mM with ultrapure water. Adjust the pH to 7.8 at 25°C using 1 M HCl. This buffer should also contain 0.1 M Calcium Chloride[2]. Expertise Insight: Calcium ions are known to stabilize chymotrypsin, ensuring consistent activity throughout the assay.

    • 1.18 mM BTEE Substrate Solution: Dissolve approximately 37.0 mg of BTEE in 63.4 mL of methanol. Bring the final volume to 100 mL with ultrapure water[2].

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl and keep it on ice to minimize autolysis. Dilute to the desired working concentration immediately before use.

  • Assay Execution:

    • Set a UV-Vis spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

    • Pipette 2.9 mL of the 80 mM Trizma-HCl buffer and 0.1 mL of the 1.18 mM BTEE substrate solution into a quartz cuvette. Mix by inversion.

    • Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 2-3 minutes.

    • Initiate the reaction by adding 0.1 mL of the chymotrypsin enzyme solution. Quickly mix by inversion.

    • Immediately begin recording the absorbance at 256 nm every 15 seconds for 5-10 minutes.

  • Trustworthiness - The Self-Validating System:

    • Blank Control: To ensure the measured activity is due to the enzyme, a blank control is essential. Prepare a parallel cuvette containing the buffer and substrate, but add 0.1 mL of 1 mM HCl instead of the enzyme solution[2]. The rate of absorbance change in the blank (representing non-enzymatic substrate hydrolysis) should be subtracted from the rate observed in the enzyme-catalyzed reaction.

    • Linearity: The initial rate of the reaction should be linear. If the plot of absorbance versus time curves significantly, it may indicate substrate depletion or enzyme instability. In such cases, the assay should be repeated with a lower enzyme concentration.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008[5]. However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat to avoid contact with skin, eyes, and clothing[9].

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a local exhaust hood[5]. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place[10][11].

  • First Aid:

    • Inhalation: Remove to fresh air. If you feel unwell, get medical attention[5].

    • Skin Contact: Rinse well with water. If irritation occurs, seek medical advice[5].

    • Eye Contact: Rinse with plenty of water. If irritation persists, get medical attention[5].

Conclusion

This compound is more than a simple amino acid derivative; it is a cornerstone reagent for researchers in biochemistry and drug discovery. Its straightforward synthesis and, more importantly, the utility of its esters in robust enzymatic assays, provide a reliable platform for studying protease kinetics and screening for potential inhibitors. By understanding the principles behind its synthesis and application, as detailed in this guide, scientists can effectively leverage this versatile compound to advance their research objectives.

References

  • This compound | CAS#:2566-23-6 | Chemsrc. (n.d.). Chemsrc. Retrieved from [Link]

  • This compound | C16H15NO4 | CID 151021. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester (CAS 195067-03-9). (n.d.). Cheméo. Retrieved from [Link]

  • This compound ethyl ester | C18H19NO4 | CID 77033. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthesis of tyrosine derivative. (2012). Google Patents.
  • Kinetics of this compound-L-argininamide (BTAA) synthesis from... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of the kyotorphin precursor benzoyl-L-tyrosine-L-argininamide with immobilized -chymotrypsin in sequential batch with enzyme reactivation. (n.d.). ResearchGate. Retrieved from [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. (2024). Digital Commons @ Michigan Tech. Retrieved from [Link]

  • Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. (2013). PubMed. Retrieved from [Link]

  • N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. (1998). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • N-Benzoyl-3-hydroxy-L-tyrosine. (n.d.). LookChem. Retrieved from [Link]

  • Enzymatic Hydrolysis of this compound p-Nitroanilide by α-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. (2013). ACS Publications. Retrieved from [Link]

Sources

N-Benzoyl-L-tyrosine as a chymotrypsin substrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of N-Benzoyl-L-tyrosine as a Chymotrypsin Substrate

Executive Summary

α-Chymotrypsin, a cornerstone serine protease in biochemical research, plays a critical role in proteolysis by selectively cleaving peptide bonds adjacent to large hydrophobic amino acid residues. The characterization of its activity and the screening of its inhibitors are fundamental to both basic science and pharmaceutical development. This guide provides a comprehensive, field-tested examination of this compound and its derivatives, particularly this compound ethyl ester (BTEE), as reliable substrates for the continuous spectrophotometric assay of chymotrypsin activity. We delve into the mechanistic underpinnings of the enzyme-substrate interaction, present a detailed and validated experimental protocol, and offer expert insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for quantifying chymotrypsin function.

The α-Chymotrypsin Engine: Mechanism and Specificity

α-Chymotrypsin is a digestive enzyme that functions in the small intestine to break down proteins and polypeptides.[1] It is a serine protease, a class of enzymes that utilizes a uniquely reactive serine residue in their active site to perform catalysis.[1][2]

The Catalytic Triad

The catalytic power of chymotrypsin originates from a trio of amino acids in its active site known as the catalytic triad: Serine-195, Histidine-57, and Aspartic acid-102.[1][2] These residues work in concert to hydrolyze peptide bonds. The process begins when His-57, acting as a general base, abstracts a proton from Ser-195.[3] This action dramatically increases the nucleophilicity of the serine's oxygen, transforming it into a potent alkoxide ion.[2] This activated serine then launches a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond, leading to the formation of a transient tetrahedral intermediate.[1][4] The entire catalytic cycle proceeds through a "Ping-Pong" mechanism involving acylation and deacylation of the enzyme.[5]

Substrate Specificity: The S1 Pocket

Chymotrypsin does not cleave peptide bonds indiscriminately. It exhibits a strong preference for bonds where the amino acid on the N-terminal side (the P1 position) is large and hydrophobic, such as tyrosine, tryptophan, and phenylalanine.[1] This specificity is dictated by the enzyme's S1 hydrophobic pocket, a cavity in the active site that is appropriately shaped and lined with nonpolar residues to accommodate the aromatic side chains of these specific amino acids.[1][6] This precise fit ensures the scissile peptide bond is perfectly positioned next to the catalytic triad for efficient cleavage.[6]

This compound Ethyl Ester (BTEE): A Chromogenic Mimic

To study enzyme kinetics, researchers rely on substrate analogs that, when cleaved, produce a readily detectable signal. This compound ethyl ester (BTEE) is a classic and highly effective chromogenic substrate for chymotrypsin.[7][8]

Chemical Rationale and Properties

BTEE is an ideal substrate for several reasons. The this compound portion mimics the structure of a natural substrate, with the aromatic tyrosine side chain fitting snugly into the S1 pocket of chymotrypsin.[1] The ethyl ester bond is the target for hydrolysis. The key to the assay is that the product of the reaction, this compound, has a different ultraviolet absorbance spectrum than the BTEE substrate.[9] This hydrolysis reaction can be monitored by measuring the increase in absorbance at 256 nm, which is directly proportional to the rate of product formation.[7][9]

PropertyValueSource
IUPAC Name ethyl (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoate[10]
Molecular Formula C₁₈H₁₉NO₄[10][11]
Molecular Weight 313.35 g/mol [10][12]
Appearance White to off-white crystal[11]
Solubility Requires an organic co-solvent like methanol for aqueous solutions[8][9]

The Hydrolysis of BTEE: A Visual Pathway

The enzymatic reaction is a two-step process where the enzyme first binds the substrate and then catalyzes its hydrolysis.

Hydrolysis_Pathway E_S α-Chymotrypsin + This compound Ethyl Ester (BTEE) ES_Complex Enzyme-Substrate Complex E_S->ES_Complex Binding (k₁) ES_Complex->E_S Dissociation (k₋₁) E_P α-Chymotrypsin + This compound (Product) + Ethanol ES_Complex->E_P Catalysis (k_cat)

Caption: The enzymatic hydrolysis of BTEE by α-Chymotrypsin.

A Validated Protocol for Chymotrypsin Activity Assay

This section provides a detailed, step-by-step methodology for a continuous spectrophotometric rate determination assay. The protocol is designed to be self-validating by including controls and emphasizing critical steps that ensure reproducibility.

Core Principle & Key Parameters

The assay quantifies chymotrypsin activity by measuring the rate of hydrolysis of BTEE. One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25 °C.[7]

ParameterRecommended ValueRationale
Wavelength (λ) 256 nmWavelength of maximum absorbance change upon BTEE hydrolysis.[7][9]
Assay pH 7.8Optimal pH for α-chymotrypsin activity.[7][8][9]
Temperature 25 °CStandard temperature for defining enzyme activity units.[7][8]
Molar Extinction Coeff. 964 M⁻¹cm⁻¹The change in molar absorptivity used to convert ΔA/min to µmoles/min.[7]
Reagents and Equipment
  • α-Chymotrypsin (from bovine pancreas)[9]

  • This compound Ethyl Ester (BTEE)[9]

  • Trizma® Base[9]

  • Calcium Chloride (CaCl₂)[9]

  • Hydrochloric Acid (HCl), 1 M and 1 mM solutions[9]

  • Methanol[9]

  • Ultrapure water (≥18 MΩ·cm)[9]

  • Temperature-controlled spectrophotometer with quartz cuvettes (1 cm path length)[9]

  • Calibrated pipettes and standard laboratory glassware

Reagent Preparation
  • 80 mM Trizma-HCl Buffer (pH 7.8) with 0.1 M CaCl₂:

    • Prepare an 80 mM Trizma Base solution in ultrapure water.[9]

    • Add Calcium Chloride to a final concentration of 0.1 M.

      • Causality Insight: Calcium ions are known to stabilize chymotrypsin, preventing autolysis (self-digestion) and maintaining its active conformation.[13]

    • Adjust the pH to 7.8 at 25 °C using 1 M HCl.[8][9]

  • 1.18 mM BTEE Substrate Solution:

    • Weigh approximately 37.0 mg of BTEE into a 100 mL volumetric flask.[8][9]

    • Add 63.4 mL of methanol and swirl to dissolve the substrate completely.[8][9]

      • Causality Insight: BTEE has poor solubility in purely aqueous solutions. Methanol acts as a necessary co-solvent. The concentration is critical, as high levels of organic solvent can denature the enzyme.[14]

    • Bring the final volume to 100 mL with ultrapure water and mix thoroughly.[8][9]

  • 1 mM HCl (Enzyme Diluent):

    • Prepare a 1:1000 dilution of a 1 M HCl stock solution with ultrapure water.[8][9]

    • Keep this solution on ice.

      • Causality Insight: Chymotrypsin is prone to autolysis at neutral or alkaline pH. Storing and diluting the enzyme in a cold, acidic solution significantly reduces this inactivation, ensuring the enzyme's activity is preserved until the moment of assay initiation.[7]

  • α-Chymotrypsin Enzyme Solution:

    • Immediately before use, prepare a solution of α-chymotrypsin in cold 1 mM HCl to a concentration of 10-30 µg/mL.[7] The final concentration should be optimized to yield a linear absorbance change of approximately 0.02-0.04 per minute.

Experimental Workflow

Caption: High-level workflow for the chymotrypsin spectrophotometric assay.

Assay Procedure
  • Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25 °C.[7][8]

  • Into a 1 cm quartz cuvette, pipette the following reagents for a 3.0 mL total reaction volume:

    • Tris-HCl Buffer (with CaCl₂): 1.5 mL[7]

    • BTEE Substrate Solution: 1.4 mL[7]

  • Mix by inversion and place the cuvette in the spectrophotometer. Allow it to incubate for 4-5 minutes to achieve temperature equilibrium.[7]

  • Monitor the absorbance to establish a baseline (blank) rate. This should be negligible.

  • To initiate the reaction, add 0.1 mL of the appropriately diluted enzyme solution.[7][9]

  • Immediately mix by inversion and begin recording the increase in absorbance at 256 nm for approximately 5 minutes.[7][8][9] Ensure data points are collected frequently (e.g., every 15-30 seconds).

Data Analysis: From Absorbance to Activity

Calculating Reaction Velocity
  • Plot Absorbance at 256 nm versus time (in minutes).

  • Identify the initial, linear portion of the curve. The reaction rate will slow over time as the substrate is consumed.

  • Calculate the slope of this linear portion to determine the rate of change in absorbance per minute (ΔA₂₅₆/min).[7]

Calculating Enzyme Activity

The activity of the enzyme is calculated using the Beer-Lambert law, adapted for reaction rates. The standard formula is:

Units/mg enzyme = ( (ΔA₂₅₆/min) * 1000 ) / ( 964 * mg enzyme/mL in reaction mixture ) [7][9]

  • ΔA₂₅₆/min: The rate of absorbance change from the linear portion of your data.

  • 1000: Conversion factor from moles to micromoles.

  • 964: The molar extinction coefficient (in M⁻¹cm⁻¹) for the hydrolysis of BTEE.[7]

  • mg enzyme/mL in reaction mixture: The final concentration of the enzyme in the cuvette. For example, if you added 0.1 mL of a 20 µg/mL (0.02 mg/mL) enzyme stock to a 3.0 mL reaction, the final concentration is (0.1 mL * 0.02 mg/mL) / 3.0 mL = 0.00067 mg/mL.

Advanced Analysis: Michaelis-Menten Kinetics

For a more in-depth characterization of the enzyme or to study inhibitors, determining the Michaelis-Menten constants (Kₘ and Vₘₐₓ) is essential.[15][16][17] This involves performing the assay described above with a range of different BTEE concentrations and measuring the initial velocity (v₀) for each. Plotting v₀ versus substrate concentration [S] will yield a hyperbolic curve from which Kₘ (the substrate concentration at half Vₘₐₓ) and Vₘₐₓ (the maximum reaction velocity) can be determined, typically by using a non-linear regression fit or a linear transformation like the Lineweaver-Burk plot.

Troubleshooting and Scientific Integrity

A protocol is only as trustworthy as its ability to identify and mitigate potential errors.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Activity Enzyme Inactivation: Improper storage, repeated freeze-thaw cycles, or dilution in a non-acidic buffer leading to autolysis.Always prepare fresh enzyme dilutions in cold 1 mM HCl immediately before use.[7] Aliquot enzyme stocks to minimize freeze-thaw cycles.[13]
Sub-optimal Conditions: Incorrect pH or temperature of the assay buffer.Verify the pH of the buffer at 25 °C. Ensure the spectrophotometer's temperature control is accurate. The optimal pH range is generally 7.5 to 9.0.[14]
High Blank Rate Substrate Instability: Spontaneous hydrolysis of BTEE at high pH.While generally low, if a high blank rate is observed, re-prepare the buffer and ensure the pH is exactly 7.8.
Contamination: Presence of other proteases in the sample or reagents.Use high-purity reagents and ultrapure water. If assaying crude samples, consider specific inhibitors for contaminating proteases.
Non-linear Reaction Curve Substrate Depletion: The initial enzyme concentration is too high, consuming the substrate too quickly.Reduce the enzyme concentration in the assay to achieve a slower, more linear rate.
Substrate Solubility: BTEE precipitating out of solution during the assay.Ensure the methanol concentration in the final reaction mix is sufficient. The protocol uses ~30% (v/v) methanol in the final mix.[8] Do not exceed this significantly, as it may inhibit the enzyme.

Conclusion

The use of this compound ethyl ester as a substrate provides a robust, sensitive, and continuous method for assaying α-chymotrypsin activity. By understanding the underlying enzymatic mechanism, adhering to a validated and well-controlled protocol, and interpreting the data correctly, researchers can generate highly reliable and reproducible results. This technical guide serves as a comprehensive resource, blending established biochemical principles with practical, field-proven insights to empower scientists in their research and development endeavors.

References

  • Fábera, P. (1998). Exponential function of chymotrypsin action. Medical Hypotheses, 51(3), 243-246. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2008). Kinetics of α-chymotrypsin catalyzed hydrolysis of 4-nitrophenyl acetate in ethanolamine surfactants. Indian Journal of Biochemistry and Biophysics, 45(5), 350-353. Retrieved from [Link]

  • Wikipedia. (n.d.). Chymotrypsin. Wikipedia. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. ChemSrc. Retrieved from [Link]

  • Gutfreund, H., & Sturtevant, J. M. (1956). THE MECHANISM OF CHYMOTRYPSIN-CATALYZED REACTIONS. Proceedings of the National Academy of Sciences, 42(10), 719-728. Retrieved from [Link]

  • Cerminara, M., et al. (2020). Kinetic and volumetric parameters of α-chymotrypsin activity. ResearchGate. Retrieved from [Link]

  • S. S., & Prakash, V. (1993). α-Chymotrypsin Catalyzed Hydrolysis of this compound Ethyl Ester Anchored in β-Cyclodextrin. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • AK Lectures. (n.d.). Reaction Mechanism of Chymotrypsin. AK Lectures. Retrieved from [Link]

  • Study.com. (n.d.). Chymotrypsin Overview, Mechanism & Structure. Study.com. Retrieved from [Link]

  • Fersht, A. R. (1982). The Current Status of the α-Chymotrypsin Mechanism. Journal of the American Chemical Society, 104(19), 5029-5030. Retrieved from [Link]

  • Farmer, D. A., & Hageman, J. H. (1975). Use of this compound thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. Journal of Biological Chemistry, 250(18), 7366-7371. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • ResearchGate. (2014). What are the best ways to increase accuracy for calculating Chymotrypsin enzyme activity? what are the usual practical errors?. ResearchGate. Retrieved from [Link]

  • Eisen, M. L., & Casey, E. J. (1954). THE ACTION OF ALPHA CHYMOTRYPSIN UPON MIXTURES OF ESTERS AND PROTEINS AT ENZYME-SATURATING CONCENTRATIONS. Journal of General Physiology, 37(4), 575-594. Retrieved from [Link]

  • Biotech Review. (2014, March 14). Chymotrypsin Mechanism of action of Chymptrypsin fully defined [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Chemistry LibreTexts. Retrieved from [Link]

  • Wood, J. A., et al. (2020). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of Food Science, 85(10), 3298-3306. Retrieved from [Link]

  • Larsson, M. (2013). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-portal.org. Retrieved from [Link]

  • Correa, N. M., et al. (2013). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir, 29(26), 8246-8254. Retrieved from [Link]

  • Inagami, T., et al. (1969). Influence of Leaving-Group Electronic Effect on a-Chymotrypsin: Catalytic Constants of Specific Substrates. Proceedings of the National Academy of Sciences, 63(4), 1165-1169. Retrieved from [Link]

  • Martin, C. J., et al. (1962). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, 237(4), 1137-1142. Retrieved from [Link]

  • Juskowiak, B., et al. (2012). Detection of Chymotrypsin by Optical and Acoustic Methods. Sensors, 12(9), 11848-11861. Retrieved from [Link]

  • Schwert, G. W., & Takenaka, Y. (1955). A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16(4), 570-575. Retrieved from [Link]

  • Gene Target Solutions. (n.d.). Modified Chymotrypsin (Bovine) - Sequencing Grade. Gene Target Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Hydrolysis of this compound ethyl ester (BTEE) to.... ResearchGate. Retrieved from [Link]

  • Correa, N. M., et al. (2013). Enzymatic Hydrolysis of this compound p-Nitroanilide by α-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. CONICET. Retrieved from [Link]

  • Google Patents. (2022). CN114716335A - Process for preparing N-acetyl-L-tyrosine. Google Patents.
  • PrepChem. (n.d.). Synthesis of L-tyrosine benzyl ester. PrepChem.com. Retrieved from [Link]

Sources

Introduction to enzymatic hydrolysis with N-Benzoyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Hydrolysis of N-Benzoyl-L-tyrosine

Introduction: A Classic Model for Protease Catalysis

In the landscape of enzymology, the hydrolysis of this compound and its derivatives by α-chymotrypsin stands as a cornerstone model system. For researchers, scientists, and drug development professionals, understanding this reaction is not merely an academic exercise; it provides profound insights into the fundamental mechanisms of serine proteases, a class of enzymes critical to countless physiological processes and disease states. This compound ethyl ester (BTEE), a synthetic substrate, elegantly mimics the natural peptide linkages that chymotrypsin cleaves in the digestive system.[1][2] Its use allows for a precise and reproducible method to dissect the intricate steps of enzyme catalysis, from substrate binding and transition state stabilization to product release.

This guide offers a detailed exploration of this pivotal enzymatic reaction. We will delve into the structural basis of chymotrypsin's specificity, elucidate its sophisticated catalytic mechanism, provide a field-proven experimental protocol for its analysis, and discuss the interpretation of the resulting kinetic data. The principles outlined here are foundational for studying enzyme kinetics, characterizing enzyme inhibitors, and developing novel therapeutic agents targeting protease activity.

The Catalyst: α-Chymotrypsin's Molecular Architecture

α-Chymotrypsin is a digestive enzyme, synthesized in the pancreas as an inactive precursor, chymotrypsinogen, to prevent cellular damage.[3][4] Upon secretion into the small intestine, it is activated by trypsin, another protease.[4] Its function is to hydrolyze peptide bonds, primarily on the C-terminal side of large hydrophobic and aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[4][5] This remarkable specificity is a direct consequence of its three-dimensional structure.

At the heart of chymotrypsin's function is its active site, which contains two key features:

  • The Catalytic Triad: This is a constellation of three amino acid residues—Aspartate 102, Histidine 57, and Serine 195—that work in concert to perform catalysis.[5][6] Through a hydrogen-bonding network, Asp-102 orients His-57, allowing it to act as a powerful general base that abstracts a proton from Ser-195. This action transforms the serine's hydroxyl group into a potent nucleophile, ready to attack the substrate.[7][8]

  • The S1 Hydrophobic Pocket: This is a cavity near the catalytic triad that is lined with nonpolar amino acid residues. It preferentially binds large, hydrophobic side chains, which is why chymotrypsin specifically cleaves after aromatic amino acids.[4][9] This pocket ensures the substrate's scissile peptide bond is perfectly positioned for the catalytic triad's attack.

The Reaction: A Two-Act Play of Covalent Catalysis

The hydrolysis of BTEE by chymotrypsin is a classic example of a "Ping-Pong" mechanism, occurring in two distinct phases: a rapid "ping" phase (acylation) followed by a slower "pong" phase (deacylation).[3]

Phase 1: Acylation (The "Ping") The reaction begins with the binding of the BTEE substrate, where its tyrosine side chain settles into the S1 hydrophobic pocket.[3][9] His-57, acting as a general base, abstracts the proton from Ser-195. The now highly nucleophilic Ser-195 attacks the carbonyl carbon of the BTEE's ester group.[3][4] This forms a high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from nearby peptide backbone amides in a feature known as the "oxyanion hole".[7][9] This intermediate quickly collapses, breaking the ester bond. The ethanol moiety is released, and a covalent acyl-enzyme intermediate is formed, where the N-Benzoyl-L-tyrosinyl group is attached to Ser-195.[7]

Phase 2: Deacylation (The "Pong") With the first product gone, a water molecule enters the active site.[9] The catalytic triad now activates this water molecule. His-57, first acting as a base, abstracts a proton from water, creating a highly nucleophilic hydroxide ion.[8][9] This hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole. This intermediate collapses, cleaving the covalent bond between the substrate and Ser-195. The final product, this compound, is released, and the enzyme is regenerated to its original state, ready for another catalytic cycle.[7]

Chymotrypsin_Ping_Pong_Mechanism E_BTEE Enzyme-Substrate Complex (E-BTEE) TI1 Tetrahedral Intermediate 1 (Oxyanion Hole Stabilization) E_BTEE->TI1 Nucleophilic Attack by Ser-195 Acyl_E Acyl-Enzyme Intermediate + Ethanol (Product 1) TI1->Acyl_E Intermediate Collapse Acyl_E_H2O Acyl-Enzyme + H₂O TI2 Tetrahedral Intermediate 2 (Oxyanion Hole Stabilization) Acyl_E_H2O->TI2 Nucleophilic Attack by Activated H₂O E_BT Regenerated Enzyme (E) + this compound (Product 2) TI2->E_BT Intermediate Collapse E_BT->E_BTEE New Substrate Binding

Caption: The Ping-Pong catalytic mechanism of chymotrypsin with BTEE.

Experimental Protocol: A Self-Validating Spectrophotometric Assay

The hydrolysis of BTEE can be monitored continuously by spectrophotometry, providing a robust and reliable method for measuring chymotrypsin activity. The cleavage of the ester bond in BTEE to form this compound results in a subtle but measurable increase in absorbance at a wavelength of 256 nm.[10] The rate of this absorbance change is directly proportional to the rate of the enzymatic reaction.

Causality Behind Component Selection
  • Buffer (Tris-HCl, pH 7.8): This pH is near the optimal activity for chymotrypsin, ensuring the catalytic residues, particularly His-57, are in the correct protonation state for efficient catalysis.[10]

  • Calcium Chloride (CaCl₂): Ca²⁺ ions are not direct activators but are known to stabilize the structure of chymotrypsin, enhancing its thermal stability and preventing autolysis (self-digestion).

  • Methanol: BTEE has limited aqueous solubility. A co-solvent like methanol is required to keep the substrate fully dissolved in the assay buffer, ensuring it is available to the enzyme.

  • Enzyme Diluent (1 mM HCl): Chymotrypsin is most stable at a slightly acidic pH. Preparing the stock solution in dilute HCl prevents aggregation and loss of activity before it is introduced to the assay buffer.[10]

Materials & Reagents
ReagentSupplier ExampleCatalog NumberPurpose
α-Chymotrypsin (Bovine Pancreas)Sigma-AldrichC4129Enzyme
This compound Ethyl Ester (BTEE)Sigma-AldrichB6125Substrate
Trizma® baseSigma-AldrichT1503Buffer Component
Calcium chloride, dihydrateSigma-AldrichC3881Enzyme Stabilizer
Methanol, AnhydrousSigma-AldrichM1775Substrate Solvent
Hydrochloric Acid (1 M)Sigma-AldrichH9892Enzyme Diluent
Step-by-Step Methodology
  • Reagent Preparation:

    • 80 mM Tris Buffer (pH 7.8) with 100 mM CaCl₂: Prepare an 80 mM Tris solution and adjust the pH to 7.8 at 25°C using 1 M HCl. Dissolve CaCl₂ to a final concentration of 100 mM. This is the primary assay buffer.

    • 1.18 mM BTEE Substrate Stock: Dissolve 37.0 mg of BTEE in 63.4 mL of methanol. Once dissolved, add ultrapure water to a final volume of 100 mL. This solution should be prepared fresh.

    • 1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl with ultrapure water. Keep this solution on ice.

    • Enzyme Working Solution: Immediately before use, prepare a solution of α-chymotrypsin at a concentration of 20-50 µg/mL in cold 1 mM HCl.[10] The exact concentration should be optimized to yield a linear absorbance change over 3-5 minutes.

  • Assay Execution:

    • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 256 nm and equilibrate the cuvette holder to 25°C.[10]

    • Reaction Mixture Preparation: In a 3 mL quartz cuvette, pipette the following:

      • 1.50 mL of 80 mM Tris Buffer with CaCl₂

      • 1.40 mL of 1.18 mM BTEE Substrate Stock

    • Equilibration: Mix the contents of the cuvette by inversion and place it in the spectrophotometer. Allow it to incubate for 5 minutes to reach thermal equilibrium.[10]

    • Reaction Initiation: To start the reaction, add 0.10 mL of the enzyme working solution to the cuvette.

    • Data Acquisition: Immediately mix by inversion, place the cuvette back into the spectrophotometer, and begin recording the absorbance at 256 nm every 15-30 seconds for 5 minutes.[10]

  • Data Analysis & Calculation:

    • Plot absorbance (A₂₅₆) versus time (minutes).

    • Identify the initial, linear portion of the curve.

    • Calculate the rate of the reaction (ΔA₂₅₆/min) using a linear regression fit to this portion of the data.

    • Enzyme activity is calculated using the following formula, based on the molar extinction coefficient (ε) of the product formation, which is 964 M⁻¹cm⁻¹.[10]

    Units/mg = (ΔA₂₅₆/min × Total Volume [mL]) / (ε × mg of enzyme in reaction × light path [cm])

    One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[10]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix_reagents Pipette Buffer & Substrate into Cuvette prep_reagents->mix_reagents setup_spectro Setup Spectrophotometer (λ=256nm, T=25°C) setup_spectro->mix_reagents equilibrate Equilibrate at 25°C (5 minutes) mix_reagents->equilibrate initiate Initiate with Enzyme (Mix Immediately) equilibrate->initiate record Record A₂₅₆ vs. Time (5 minutes) initiate->record plot_data Plot A₂₅₆ vs. Time record->plot_data calc_rate Calculate Rate (ΔA₂₅₆/min) from Linear Phase plot_data->calc_rate calc_activity Calculate Specific Activity (Units/mg) calc_rate->calc_activity

Caption: Workflow for the spectrophotometric assay of chymotrypsin activity.

Interpreting Kinetic Data

By performing the assay across a range of BTEE concentrations, one can determine key kinetic parameters that define the enzyme's efficiency.

ParameterDescriptionSignificance for Chymotrypsin-BTEETypical Value
Kₘ Michaelis Constant: Substrate concentration at which the reaction rate is half of Vₘₐₓ.Reflects the affinity of chymotrypsin for BTEE. A lower Kₘ indicates higher affinity.~0.02 mM[11]
k꜀ₐₜ Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second.Represents the maximum catalytic rate once the active site is saturated with substrate.~37 s⁻¹[11]
k꜀ₐₜ/Kₘ Catalytic Efficiency: The second-order rate constant for the enzyme-substrate interaction.The most important measure of an enzyme's overall effectiveness, accounting for both binding and catalysis.~1.85 x 10⁶ M⁻¹s⁻¹

These parameters are invaluable for comparative studies, such as evaluating the potency of novel chymotrypsin inhibitors in drug discovery programs. A competitive inhibitor, for example, would increase the apparent Kₘ without affecting k꜀ₐₜ.

Conclusion

The enzymatic hydrolysis of this compound ethyl ester is more than a simple laboratory procedure; it is a powerful lens through which the intricate world of enzyme catalysis can be viewed with clarity and precision. The system's reliability, specificity, and the ease of monitoring make it an indispensable tool for fundamental research and applied science. A thorough understanding of this model, from the molecular mechanism to the practicalities of the assay and the interpretation of its data, equips scientists with the foundational expertise required to investigate complex biological systems and to drive innovation in therapeutic development.

References

  • Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. [Link]

  • eCampusOntario Pressbooks. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*. [Link]

  • Pearson. Chymotrypsin's Catalytic Mechanism: Videos & Practice Problems. [Link]

  • Study.com. Chymotrypsin Overview, Mechanism & Structure. [Link]

  • Wikipedia. Chymotrypsin. [Link]

  • Hummel, B. C. (1959). A MODIFIED SPECTROPHOTOMETRIC DETERMINATION OF CHYMOTRYPSIN, TRYPSIN, AND THROMBIN. Canadian Journal of Biochemistry and Physiology. [Link]

  • Merck Millipore. N-Benzoyl- L -tyrosine ethyl ester 3483-82-7. [Link]

  • ResearchGate. Scheme 1. Hydrolysis of this compound ethyl ester (BTEE) to.... [Link]

  • Martin, C. J., et al. (1962). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. The Journal of Biological Chemistry. [Link]

  • Farmer, D. A., & Hageman, J. H. (1975). Use of this compound thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN. The Journal of Biological Chemistry. [Link]

  • California State University, Northridge. Chymotrypsin: A serine protease Reaction Mechanism Step-wise reaction. [Link]

  • Kotova, S., et al. (2021). Detection of Chymotrypsin by Optical and Acoustic Methods. Sensors (Basel). [Link]

  • Gonzalez-Harcia, L. E., et al. (2013). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir. [Link]

  • Inagami, T., et al. (1964). Chymotrypsin-Catalyzed Hydrolysis of m-, p-, and o-Nitroanilides of this compound. Biochemistry. [Link]

  • Schellenberger, V., et al. (1994). Role of the S' subsites in serine protease catalysis. Active-site mapping of rat chymotrypsin, rat trypsin, alpha-lytic protease, and cercarial protease from Schistosoma mansoni. Biochemistry. [Link]

  • AK Lectures. (2015). Mechanism of Chymotrypsin and Catalytic Triad. [Link]

  • ResearchGate. α-Chymotrypsin Catalyzed Hydrolysis of this compound Ethyl Ester Anchored in β-Cyclodextrin. [Link]

  • Bio-protocol. 2.5. Determination of Trypsin and Chymotrypsin Inhibitory Activities. [Link]

  • Sugimoto, Y., & Yamada, M. (1986). Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. Poultry science. [Link]

  • Bundy, H. F. (1963). CHYMOTRYPSIN-CATALYZED HYDROLYSIS OF N-ACETYL- AND this compound P-NITROANILIDES. Archives of biochemistry and biophysics. [Link]

  • ResearchGate. Dependence of the maximum rate of hydrolysis of N-benzoyl-Ltyrosine.... [Link]

  • Feng, J., et al. (2020). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of Food Science. [Link]

  • Gene Target Solutions. Modified Chymotrypsin (Bovine) - Sequencing Grade. [Link]

  • Asante, E. A., & Brown, R. S. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of N-Benzoyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzoyl-L-tyrosine is a crucial N-acylated amino acid derivative serving as a key intermediate in the synthesis of more complex molecules, including peptides and potential pharmaceutical agents. This document provides a comprehensive, field-tested protocol for the synthesis of this compound from L-tyrosine and benzoyl chloride via the Schotten-Baumann reaction. The guide explains the causality behind the experimental design, outlines a self-validating protocol from reaction to purification, and includes detailed characterization benchmarks.

Introduction and Scientific Principle

This compound is an N-acyl-L-tyrosine where the amino group of L-tyrosine is protected by a benzoyl group[1]. This modification is fundamental in peptide synthesis and the development of various biologically active compounds. The primary method for this transformation is the Schotten-Baumann reaction , a robust and widely used method for acylating amines and alcohols[2][3].

Expertise & Causality: The core of this synthesis lies in the nucleophilic attack of the deprotonated amino group of L-tyrosine on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is conducted in an aqueous alkaline medium, typically using sodium hydroxide (NaOH)[4][5]. This serves a dual purpose:

  • Maintaining Nucleophilicity: The base ensures the amino group (-NH₂) remains deprotonated and thus highly nucleophilic.

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the unreacted L-tyrosine's amino group, which would render it non-nucleophilic and halt the reaction[2][4].

A critical challenge in the benzoylation of L-tyrosine is the presence of a second nucleophilic site: the phenolic hydroxyl (-OH) group. Under strongly basic conditions or with excess benzoyl chloride, this can lead to the formation of an O,N-dibenzoylated byproduct[6]. The protocol described here utilizes controlled conditions (temperature and stoichiometry) in a biphasic aqueous system to favor the more nucleophilic amino group and achieve selective N-benzoylation.

Experimental Workflow Overview

The synthesis process follows a logical progression from starting materials to a fully characterized final product. The workflow is designed to be self-validating at each key stage.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Validation A 1. Dissolve L-Tyrosine in Aqueous NaOH B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Benzoyl Chloride (Portion-wise) B->C D 4. Stir Vigorously (1 hour) C->D E 5. Monitor pH & Adjust if Necessary D->E F 6. Acidify with HCl to pH ~2-3 E->F G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Recrystallize (Ethanol/Water) G->H I 9. Dry Under Vacuum H->I J 10. Characterize: - Melting Point - NMR, IR I->J

Caption: Overall workflow for the synthesis and validation of this compound.

Detailed Synthesis Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
L-TyrosineC₉H₁₁NO₃181.199.06 g (50 mmol)>99%
Benzoyl ChlorideC₇H₅ClO140.577.0 g, 6.0 mL (50 mmol)>99%
Sodium HydroxideNaOH40.004.0 g (100 mmol)>97%
Hydrochloric AcidHCl36.46~8-10 mL37% (conc.)
EthanolC₂H₅OH46.07As needed95% or Absolute
Deionized WaterH₂O18.02~300 mL-
Equipment
  • 250 mL Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Fume hood

  • Graduated cylinders and pipettes

  • pH paper or pH meter

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer

Step-by-Step Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Benzoyl chloride is a lachrymator and corrosive. Sodium hydroxide and hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Dissolution of L-Tyrosine: In the 250 mL flask, dissolve 4.0 g (100 mmol) of sodium hydroxide in 100 mL of deionized water. Once the solution has cooled to room temperature, add 9.06 g (50 mmol) of L-Tyrosine. Stir until a clear solution is obtained. The L-tyrosine dissolves by forming its sodium salt.

  • Reaction Setup: Cool the L-tyrosine solution in an ice bath with continuous magnetic stirring until the temperature is between 0-5 °C.

  • Addition of Benzoyl Chloride: While stirring vigorously, add 6.0 mL (50 mmol) of benzoyl chloride in small portions over 15-20 minutes. A white solid (the product) will begin to form immediately.

    • Causality Note: Vigorous stirring is essential to maximize the surface area between the aqueous phase and the sparingly soluble benzoyl chloride, ensuring an efficient reaction. Portion-wise addition prevents a large exotherm and minimizes side reactions.

  • Reaction Completion: Continue stirring the mixture vigorously in the ice bath for 1 hour. During this time, the characteristic smell of benzoyl chloride should dissipate.

  • Work-up and Isolation:

    • Remove the flask from the ice bath.

    • Slowly and carefully, add concentrated hydrochloric acid dropwise while stirring. The solution will become warm. Continue adding acid until the pH of the solution is approximately 2-3 (verify with pH paper).

    • Causality Note: Acidification serves two purposes: it neutralizes any remaining NaOH and protonates the carboxylate group of the product, rendering it insoluble in water and causing it to precipitate fully.

    • Cool the mixture again in an ice bath for 20-30 minutes to ensure complete precipitation.

    • Collect the white, solid crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker. Add the minimum amount of hot 95% ethanol required to dissolve the solid.

    • Add hot deionized water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum. A typical yield is 75-85%.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through analytical methods. This ensures the protocol is self-validating.

ParameterExpected ValueSource
Appearance White crystalline solid[7]
Molecular Formula C₁₆H₁₅NO₄[1]
Molecular Weight 285.29 g/mol [1]
Melting Point ~162-164 °C (decomposes)Varies by source, literature values range.
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 12.7 (s, 1H, -COOH), 9.2 (s, 1H, -OH), 8.6 (d, 1H, -NH), 7.8 (d, 2H, Ar-H benzoyl), 7.5 (m, 3H, Ar-H benzoyl), 7.0 (d, 2H, Ar-H tyrosine), 6.6 (d, 2H, Ar-H tyrosine), 4.6 (m, 1H, α-CH), 3.1 (dd, 1H, β-CH₂), 2.9 (dd, 1H, β-CH₂)Spectroscopic prediction and literature data.
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 173.0 (-COOH), 166.5 (-C=O amide), 156.0 (Ar-C-OH), 134.5 (Ar-C), 131.5 (Ar-CH), 130.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-C), 127.5 (Ar-CH), 115.0 (Ar-CH), 55.0 (α-CH), 36.5 (β-CH₂)Spectroscopic prediction.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution, characteristic of the Schotten-Baumann reaction.

G cluster_0 Mechanism Tyrosine L-Tyrosine (Deprotonated Amine) Intermediate Tetrahedral Intermediate Tyrosine->Intermediate Nucleophilic Attack BenzoylCl Benzoyl Chloride BenzoylCl->Intermediate Product This compound Intermediate->Product Collapse & Chloride Expulsion HCl HCl NaCl NaCl + H₂O HCl->NaCl Neutralization NaOH NaOH NaOH->NaCl

Caption: Mechanism of N-benzoylation of L-tyrosine via the Schotten-Baumann reaction.

References

  • Taylor & Francis. (n.d.). Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659619A - Method for synthesis of tyrosine derivative.
  • ResearchGate. (n.d.). Kinetics of this compound-L-argininamide (BTAA) synthesis. Retrieved from [Link]

  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). L-tyrosine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Enzymatic Hydrolysis of N-Benzoyl-L-tyrosine p-nitroanilide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed protocol for the enzymatic hydrolysis of N-Benzoyl-L-tyrosine p-nitroanilide (BTPNA), a widely used chromogenic substrate for assaying chymotrypsin activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, execution, and data analysis. The protocol herein is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Principle of the Assay

The enzymatic assay for chymotrypsin activity using BTPNA is a cornerstone of protease research. Chymotrypsin, a serine protease, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The synthetic substrate, this compound p-nitroanilide, is designed to mimic this natural substrate specificity.

The core of this assay lies in the enzymatic liberation of a chromophore. BTPNA itself is a colorless compound. However, upon hydrolysis by chymotrypsin, it releases p-nitroaniline (pNA), which has a distinct yellow color and exhibits strong absorbance at approximately 405-410 nm. The rate of pNA formation, and consequently the increase in absorbance, is directly proportional to the chymotrypsin activity in the sample. This straightforward and sensitive method is instrumental in enzyme kinetics studies, inhibitor screening, and quality control in various research and drug development settings.

Causality of Experimental Design:

The choice of BTPNA as a substrate is deliberate. The this compound moiety provides the structural features recognized by the active site of chymotrypsin, ensuring specificity. The p-nitroanilide group serves as a reliable reporter; its release provides a continuous and easily quantifiable optical signal.

Materials and Reagents

Table 1: Required Materials and Reagents
Reagent/MaterialSupplier ExampleCatalog Number ExampleNotes
α-Chymotrypsin (bovine pancreas)Sigma-AldrichC4129Store at -20°C.
This compound p-nitroanilide (BTPNA)Sigma-AldrichB6125Store at -20°C, protected from light.
Tris(hydroxymethyl)aminomethane (Tris)Sigma-AldrichT1503For buffer preparation.
Calcium Chloride (CaCl₂)Sigma-AldrichC3881Enzyme stabilizer.
Dimethylformamide (DMF)Sigma-AldrichD4551For dissolving BTPNA.
Hydrochloric Acid (HCl)Sigma-AldrichH9892For pH adjustment and enzyme dilution.
96-well clear, flat-bottom microplatesCorning3596For spectrophotometric readings.
Spectrophotometric microplate readerMolecular DevicesSpectraMax M5Capable of reading absorbance at 405 nm.
Calibrated pipettes and sterile tips

Experimental Workflow

The experimental workflow is designed for clarity and reproducibility. It involves the preparation of reagents, setting up the enzymatic reaction, and measuring the product formation over time.

workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Substrate Solution, and Enzyme Dilutions AddSubstrate Add Substrate Solution to Microplate Wells ReagentPrep->AddSubstrate PreIncubate Pre-incubate Plate to Assay Temperature AddSubstrate->PreIncubate AddEnzyme Initiate Reaction by Adding Enzyme PreIncubate->AddEnzyme MeasureAbsorbance Measure Absorbance at 405 nm in Kinetic Mode AddEnzyme->MeasureAbsorbance CalculateRate Calculate Rate of Reaction (ΔA/min) MeasureAbsorbance->CalculateRate CalculateActivity Determine Chymotrypsin Activity CalculateRate->CalculateActivity

Caption: Experimental workflow for the chymotrypsin activity assay.

Detailed Step-by-Step Protocol

Reagent Preparation

4.1.1. Assay Buffer (80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂)

  • Dissolve 9.69 g of Tris base in approximately 800 mL of ultrapure water.

  • Add 14.7 g of calcium chloride dihydrate and dissolve completely.

  • Adjust the pH to 7.8 at 25°C using 1 M HCl.[1]

  • Bring the final volume to 1 L with ultrapure water.

  • Store at 4°C. The buffer is stable for several weeks.[2]

Causality: Tris buffer is chosen for its buffering capacity in the optimal pH range for chymotrypsin (pH 7.5-9.0).[3] Calcium ions are known to stabilize the chymotrypsin enzyme.[4]

4.1.2. BTPNA Substrate Stock Solution (10 mM in DMF)

  • Dissolve 40.54 mg of BTPNA in 10 mL of DMF.

  • This stock solution should be prepared fresh and protected from light.

Causality: BTPNA has poor solubility in aqueous solutions.[3] DMF is a water-miscible organic solvent that effectively dissolves BTPNA.[5][6] It is crucial to note that high concentrations of organic solvents can inhibit enzyme activity, hence the need for a stock solution that will be diluted in the final assay.

4.1.3. Chymotrypsin Stock Solution and Dilutions

  • Prepare a 1 mg/mL stock solution of chymotrypsin in cold 1 mM HCl.[7]

  • Store in aliquots at -20°C. Frozen aliquots are stable for approximately one week.[4]

  • Immediately before the assay, dilute the stock solution with cold Assay Buffer to the desired final concentrations (e.g., for a standard curve).

Causality: Chymotrypsin is more stable at a slightly acidic pH for storage.[4] Diluting in cold buffer immediately before use minimizes autolysis and maintains activity.

Assay Procedure

Table 2: Pipetting Scheme for a 96-well Plate

ComponentVolume per wellFinal Concentration
Assay BufferVaries80 mM Tris-HCl, 100 mM CaCl₂
BTPNA Working Solution20 µL1 mM
Chymotrypsin Solution/Sample20 µLVaries
Total Volume 200 µL
  • Prepare BTPNA Working Solution: Dilute the 10 mM BTPNA stock solution 1:10 in Assay Buffer to create a 1 mM working solution.

  • Set up the Microplate:

    • Blank: Add 180 µL of Assay Buffer and 20 µL of the BTPNA working solution to at least three wells.

    • Samples/Standards: Add the appropriate volume of Assay Buffer, 20 µL of chymotrypsin solution (or sample), and bring the total volume to 180 µL.

  • Pre-incubation: Pre-incubate the microplate at 25°C or 37°C for 5 minutes.[3] The optimal temperature for bovine chymotrypsin is around 50°C, however, for stability during the assay, 25°C or 37°C is recommended.[3]

  • Initiate the Reaction: Add 20 µL of the 1 mM BTPNA working solution to the sample and standard wells.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined by calculating the change in absorbance over time (ΔA/min).

Calculation of Chymotrypsin Activity

The activity of chymotrypsin is calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 10^6

Where:

  • ΔA/min: The rate of change in absorbance at 405 nm per minute, corrected for the blank.

  • ε (Molar Extinction Coefficient of p-nitroaniline): 9,960 M⁻¹cm⁻¹. This value can be influenced by solution composition, so it is recommended to determine it experimentally for highly accurate measurements.

  • l (Path length): The path length of the light through the sample in the microplate well (in cm). This is typically calculated based on the volume in the well or determined using a standard dye. For a 200 µL volume in a standard 96-well plate, the path length is approximately 0.5 cm.

Enzymatic Reaction Diagram

reaction cluster_reactants Reactants cluster_products Products BTPNA This compound p-nitroanilide BenzoylTyrosine This compound BTPNA->BenzoylTyrosine pNA p-nitroaniline (Yellow) BTPNA->pNA Chymotrypsin Chymotrypsin Chymotrypsin->BTPNA Hydrolysis

Caption: Enzymatic hydrolysis of BTPNA by chymotrypsin.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low or no activity Inactive enzymePrepare fresh enzyme dilutions. Ensure proper storage of the stock solution.
Suboptimal pH or temperatureVerify the pH of the Assay Buffer. Ensure the assay is performed at the correct temperature.[3]
Presence of inhibitors in the sampleRun a control with a known amount of pure chymotrypsin to check for inhibition.
High background signal Spontaneous hydrolysis of BTPNAPrepare the BTPNA working solution fresh. Protect from light. Run a blank without enzyme to measure and subtract the rate of spontaneous hydrolysis.[3]
Contaminated reagentsUse high-purity reagents and water.
Poor reproducibility Inaccurate pipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature fluctuationsEnsure all reagents and the microplate are equilibrated to the assay temperature before starting the reaction.
Precipitation in wells Poor solubility of BTPNAEnsure the final concentration of DMF is sufficient to keep the substrate in solution. The final DMF concentration should be optimized for your specific conditions.[3]

Conclusion

This application note provides a robust and reliable protocol for the determination of chymotrypsin activity using the chromogenic substrate this compound p-nitroanilide. By understanding the principles behind each step and adhering to the detailed methodology, researchers can obtain accurate and reproducible results. The provided troubleshooting guide serves as a valuable resource for overcoming common experimental challenges, further ensuring the integrity of the data generated.

References

  • BenchChem. (2025). Application Notes and Protocols for Spectrophotometric Measurement of p-Nitroanilide Release. 8

  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay. Link

  • BenchChem. (2025). How to improve sensitivity of chymotrypsin assay. 2

  • Liu, K. (2022). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of Food Science. Link

  • Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1). Link

  • Liu, K. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. Journal of Food Science. Link

  • Orsini, G., et al. (1977). A new, highly sensitive and specific assay for chymotrypsin. Clinica Chimica Acta. Link

  • Chegg. (2022). Solved: We also need to convert the reaction rate from change.... Link

  • Sigma-Aldrich. (n.d.). Chymotrypsin Activity Assay Kit (MAK345) - Technical Bulletin. Link

  • Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta. Link

  • Promega Corporation. (2016). Chymotrypsin, Sequencing Grade. Link

  • CoaChrom Diagnostica. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Link

  • Mao, Q., & Walde, P. (1991). Substrate Effects on the Enzymatic Activity of Alpha-Chymotrypsin in Reverse Micelles. Biochemical and Biophysical Research Communications. Link

  • Diva-portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Link

  • Sigma-Aldrich. (n.d.). N-METHOXYSUCCINYL-ALA-ALA-PRO-VAL P-NITROANILIDE Product Number M4765. Link

  • Journal of the Chemical Society of Pakistan. (1984). Coefficients for p-Nitrophenol. Link

  • Sigma-Aldrich. (n.d.). Chymotrypsin. Link

  • Wikipedia. (n.d.). Chymotrypsin. Link

Sources

Using N-Benzoyl-L-tyrosine in reverse micelles for enzyme kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Probing Enzyme Kinetics in Biomimetic Environments: A Guide to Using N-Benzoyl-L-tyrosine in Reverse Micelles

Introduction: Beyond the Beaker – Enzymes in Confined Media

In the intricate landscape of cellular biology, enzymes rarely operate in homogenous aqueous solutions. Instead, they are often associated with biological membranes or confined within crowded intracellular compartments.[1][2] To bridge the gap between in vitro assays and in vivo reality, researchers have turned to biomimetic systems that can replicate these constrained environments.[3] Reverse micelles, which are nanometer-sized water droplets dispersed in a bulk organic solvent and stabilized by surfactants, have emerged as a powerful tool for this purpose.[1][4]

This guide provides a comprehensive framework for utilizing reverse micelles to study the kinetics of enzymes, with a specific focus on the hydrolysis of this compound ethyl ester (BTEE) by α-chymotrypsin.[5] this compound and its derivatives are well-established substrates for chymotrypsin, and their hydrolysis can be conveniently monitored spectrophotometrically.[5][6] By encapsulating α-chymotrypsin within the aqueous core of a reverse micelle, we can investigate how factors such as water content and the unique interfacial environment influence its catalytic activity. This approach offers valuable insights for researchers in enzymology, drug development, and biotechnology.

Core Principles: The Reverse Micelle as a Nanoreactor

Reverse micelles are thermodynamically stable, optically transparent systems, making them ideal for kinetic studies.[1] They are typically composed of a surfactant, a nonpolar organic solvent, and water. A widely used system, and the one we will focus on, employs sodium bis(2-ethylhexyl) sulfosuccinate (AOT) as the surfactant and isooctane as the organic phase.[7][8][9]

The key parameter governing the properties of a reverse micelle system is the molar ratio of water to surfactant, denoted as W₀ ([H₂O]/[Surfactant]).[1] This ratio dictates the size of the aqueous nanopool, which in turn affects the conformation and activity of the encapsulated enzyme.[1] The enzyme resides in this aqueous core, while the substrate, depending on its polarity, will partition between the aqueous core, the surfactant interface, and the bulk organic solvent. This microheterogeneity is a crucial aspect of enzyme kinetics in reverse micelles.[1][3]

G

Materials and Reagents

Reagent Supplier & Catalog No. Notes
α-Chymotrypsin (from bovine pancreas)Sigma-Aldrich (C4129)TLCK-treated to inhibit trypsin activity.[5]
This compound ethyl ester (BTEE)Sigma-Aldrich (B6125)Substrate for α-chymotrypsin.
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)Sigma-Aldrich (D2904)Surfactant for reverse micelle formation.
Isooctane (2,2,4-Trimethylpentane)Sigma-Aldrich (360066)Spectrophotometric grade, nonpolar solvent.
Tris(hydroxymethyl)aminomethane (Tris)Sigma-Aldrich (T1503)For buffer preparation.
Calcium Chloride (CaCl₂)Sigma-Aldrich (C3881)To be included in the buffer for enzyme stability.
Hydrochloric Acid (HCl)Sigma-Aldrich (H9892)For pH adjustment and enzyme stock preparation.[5]
MethanolSigma-Aldrich (M1775)For preparing the BTEE stock solution.

Equipment:

  • UV-Vis Spectrophotometer (thermostatted)

  • Quartz cuvettes (1 cm path length)

  • Vortex mixer

  • Micropipettes

  • Analytical balance

  • pH meter

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Tris Buffer (80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂):

    • Dissolve the appropriate amount of Tris base in ultrapure water.

    • Add CaCl₂ to a final concentration of 0.1 M.

    • Adjust the pH to 7.8 at 25°C using 1 M HCl.[5]

    • Bring to the final volume with ultrapure water.

  • AOT/Isooctane Stock Solution (e.g., 100 mM):

    • Accurately weigh the required amount of AOT and dissolve it in isooctane in a volumetric flask.

    • Mix thoroughly until the AOT is completely dissolved. Note: This may take some time.

  • α-Chymotrypsin Stock Solution (1 mg/mL):

    • Dissolve α-chymotrypsin in cold (4°C) 1 mM HCl to a concentration of 1 mg/mL.[5] Rationale: The acidic pH helps to prevent autolysis and maintain enzyme stability during storage.

    • Store on ice and use immediately after preparation. For the assay, this stock will be diluted further in the Tris buffer.

  • BTEE Substrate Stock Solution (e.g., 10 mM):

    • Dissolve this compound ethyl ester in methanol to the desired stock concentration. Rationale: BTEE has limited solubility in purely aqueous solutions; methanol is used as a co-solvent.[10]

Protocol 2: Preparation of α-Chymotrypsin-Containing Reverse Micelles

The "injection method" is a common and straightforward approach for encapsulating enzymes into reverse micelles.[1][11]

  • Prepare the Enzyme Solution for Encapsulation: Dilute the α-chymotrypsin stock solution with the Tris buffer to achieve the desired final concentration in the aqueous phase of the reverse micelles.

  • Form the Reverse Micelles:

    • In a glass vial, add the required volume of the AOT/isooctane stock solution.

    • Calculate the volume of the diluted enzyme solution needed to achieve the desired W₀ value. For example, to prepare 2 mL of a 100 mM AOT solution with a W₀ of 10, you would need 36 µL of the aqueous enzyme solution.

    • Inject the calculated volume of the aqueous enzyme solution into the AOT/isooctane solution.[1]

    • Immediately cap the vial and vortex vigorously for 1-2 minutes until the solution becomes optically clear. This indicates the formation of stable reverse micelles.

G

Protocol 3: Kinetic Assay of α-Chymotrypsin in Reverse Micelles

The hydrolysis of BTEE by α-chymotrypsin results in the formation of this compound, which leads to an increase in absorbance at 256 nm.[5]

  • Prepare Substrate-Containing Reverse Micelles: In a separate vial, prepare reverse micelles containing the BTEE substrate. This is done by injecting a small volume of the BTEE stock solution into the AOT/isooctane solution and vortexing until clear. The amount of BTEE should be varied to determine the kinetic parameters.

  • Set up the Spectrophotometer:

    • Set the wavelength to 256 nm.[5]

    • Set the temperature of the cuvette holder to 25°C.[5]

  • Perform the Assay:

    • To a quartz cuvette, add a specific volume of the substrate-containing reverse micelle solution.

    • Add a corresponding volume of "empty" reverse micelles (containing only buffer) to serve as a blank reference if necessary, though blanking against air is also common.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-5 minutes.[5]

    • To initiate the reaction, add a small, precise volume of the enzyme-containing reverse micelle solution to the cuvette.

    • Quickly mix by inverting the cuvette (using a stopper or parafilm) and immediately start recording the absorbance at 256 nm over time (e.g., for 5 minutes).[5]

  • Repeat for Different Substrate Concentrations: Repeat the assay with varying concentrations of the BTEE substrate to generate data for a Michaelis-Menten plot.

Data Analysis and Interpretation

  • Calculate the Initial Reaction Velocity (v₀): From the plot of absorbance versus time, determine the initial linear rate of reaction (ΔA₂₅₆/min).[5] The initial velocity (in M/s) can be calculated using the Beer-Lambert law:

    v₀ = (ΔA₂₅₆/min) / (ε * l) / 60

    Where:

    • ε is the molar extinction coefficient for the product (for the hydrolysis of BTEE, a value of 964 M⁻¹cm⁻¹ is commonly used for the change in absorbance).[5]

    • l is the path length of the cuvette (typically 1 cm).

  • Determine Kinetic Parameters (Kₘ and Vₘₐₓ):

    • Plot the initial velocity (v₀) against the substrate concentration ([S]). This should yield a hyperbolic Michaelis-Menten curve.

    • For a more accurate determination of Kₘ and Vₘₐₓ, transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[8] The equation for this line is:

    1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

    • The y-intercept of the plot is 1/Vₘₐₓ.

    • The x-intercept is -1/Kₘ.

    • The slope is Kₘ/Vₘₐₓ.

  • Calculate the Catalytic Efficiency (k꜀ₐₜ/Kₘ):

    • The turnover number, k꜀ₐₜ, can be calculated from Vₘₐₓ if the total enzyme concentration ([E]ₜ) is known: k꜀ₐₜ = Vₘₐₓ / [E]ₜ.

    • The catalytic efficiency is then determined as the ratio k꜀ₐₜ/Kₘ.

Sample Data Table:

[BTEE] (mM) ΔA₂₅₆/min Initial Velocity (v₀) (µM/s) 1/[S] (mM⁻¹) 1/v₀ (s/µM)
0.10.0250.4310.02.33
0.20.0450.785.01.28
0.50.0801.382.00.72
1.00.1101.901.00.53
2.00.1402.420.50.41

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Cloudy or turbid reverse micelle solution - Incomplete dissolution of AOT. - Incorrect ratio of components (W₀ too high). - Impurities in reagents.- Ensure AOT is fully dissolved in isooctane. - Re-calculate and carefully measure the volumes of water and organic phase. - Use high-purity reagents.
No or very low enzyme activity - Enzyme denaturation. - Incorrect pH of the aqueous core. - Substrate degradation.- Prepare enzyme stock solution in cold 1 mM HCl and use it fresh. - Verify the pH of the Tris buffer. - Prepare substrate stock solution fresh.
Non-linear initial reaction rates - Substrate depletion. - Product inhibition. - Enzyme instability during the assay.- Use a shorter time interval for rate calculation. - Ensure substrate concentration is well above the enzyme concentration. - Check for literature on product inhibition for the specific enzyme-substrate pair.
High variability between replicates - Inaccurate pipetting, especially of small volumes. - Inconsistent mixing. - Temperature fluctuations.- Use calibrated micropipettes. - Standardize the vortexing time and intensity. - Ensure the spectrophotometer's temperature control is stable.

Conclusion

The use of this compound in reverse micelles provides a robust and insightful method for studying enzyme kinetics in a membrane-mimetic environment. This approach allows for the systematic investigation of how factors like hydration and interfacial interactions modulate an enzyme's catalytic properties. By carefully following the protocols outlined in this guide, researchers can obtain reliable and reproducible kinetic data, contributing to a deeper understanding of enzyme function in complex biological systems.

References

  • Kinetic behaviour of alpha-chymotrypsin in reverse micelles. A stopped-flow study. European Journal of Biochemistry, [Link]

  • Micellar Enzymology- Chemistry and Applications. The Open Biotechnology Journal, [Link]

  • Activity, stability and kinetic parameters for α-chymotrypsin catalysed reactions in AOT/isooctane. Journal of Chemical Sciences, [Link]

  • The effects of reverse micelles on the reaction mechanism of alpha-chymotrypsin. Cancer Biochemistry Biophysics, [Link]

  • Substrate Effects on the Enzymatic Activity of Alpha-Chymotrypsin in Reverse Micelles. Biochemical and Biophysical Research Communications, [Link]

  • Green AOT reverse micelles as nanoreactors for alkaline phosphatase. The hydrogen bond “dances” between water and the enzyme, the reaction product, and the reverse micelles interface. RSC Advances, [Link]

  • Enzymatic Hydrolysis of this compound p-Nitroanilide by α-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. Langmuir, [Link]

  • Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. PubMed, [Link]

  • (PDF) REVERSE MICELLES AS A BIOSEPARATION TOOL FOR ENZYMES. ResearchGate, [Link]

  • α-Chymotrypsin Catalyzed Hydrolysis of this compound Ethyl Ester Anchored in β-Cyclodextrin. ResearchGate, [Link]

  • A diagrammatic representation for the preparation of reverse micelles and extraction of desired enzyme from aqueous feed. ResearchGate, [Link]

  • The use of Reverse Micelles in Downstream Processing of Biotechnological Products. arXiv, [Link]

  • Enzymatic Hydrolysis of this compound p-Nitroanilide by alpha-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. ResearchGate, [Link]

  • alpha-Chymotrypsin: Enzyme concentration and kinetics. Journal of Chemical Education, [Link]

  • Kinetic model for enzymatic hydrolysis in reverse micelles. ResearchGate, [Link]

  • Kinetics of lipase deactivation in AOT/isooctane reversed micelles. ResearchGate, [Link]

  • Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. ResearchGate, [Link]

  • Use of this compound thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN. PubMed, [Link]

  • Schematic illustration of AOT-derived reverse micelles. ResearchGate, [Link]

  • Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy. PMC, [Link]

  • A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, [Link]

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, [Link]

  • Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. PubMed, [Link]

  • A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. PubMed, [Link]

  • Description of enzyme kinetics in reversed micelles. SemOpenAlex, [Link]

Sources

Advanced Applications of N-Benzoyl-L-tyrosine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Classic Building Block

N-Benzoyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, represents a cornerstone chiral building block in synthetic organic chemistry.[1] Its structure, featuring a stable N-benzoyl protecting group, a free carboxylic acid, and an inherent chiral center, makes it a highly versatile tool for researchers. The benzoyl group not only protects the amine functionality during synthesis but also imparts specific steric and electronic properties that are crucial for its primary applications.[2] This guide moves beyond a simple cataloging of uses to provide an in-depth exploration of the causality behind its applications, complete with detailed protocols grounded in established chemical principles. We will explore its utility in three key areas: the classical yet powerful technique of chiral resolution, its role as a foundational unit in peptide synthesis, and its function as a precursor for key biochemical tools.

Application I: Chiral Resolution via Diastereomeric Salt Formation

The separation of racemic mixtures into their constituent enantiomers is a critical challenge in the synthesis of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity.[3] this compound serves as an exemplary chiral resolving agent for racemic bases, such as chiral amines, through the principle of diastereomeric salt formation.[3][4]

Causality of the Method: The fundamental principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point).[5] By reacting a racemic amine (a mixture of R- and S-amines) with a single enantiomer of a chiral acid like this compound (which is L, or S), two diastereomeric salts are formed: [(R)-amine • (L)-acid] and [(S)-amine • (L)-acid]. These salts are no longer mirror images and will exhibit different crystal packing energies and solubilities in a given solvent.[6][7] Judicious selection of a solvent can exploit this solubility difference, causing one diastereomer to preferentially crystallize while the other remains in the mother liquor. The crystallized salt can then be isolated and the resolved amine liberated by treatment with a base.

Workflow: Chiral Resolution of a Racemic Amine

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Enantiomer racemate Racemic Amine (R/S Mixture) mix Mix and Heat to Dissolve racemate->mix resolver This compound (L-enantiomer) resolver->mix solvent1 Solvent (e.g., Ethanol) solvent1->mix cool Slow Cooling mix->cool filtration Filtration cool->filtration crystals Less Soluble Salt [(R)-Amine • (L)-Acid] (Crystals) filtration->crystals Solid liquor More Soluble Salt [(S)-Amine • (L)-Acid] (Mother Liquor) filtration->liquor Liquid base Aqueous Base (e.g., NaOH) crystals->base extraction Solvent Extraction crystals->extraction base->extraction final_amine Pure (R)-Amine extraction->final_amine

Caption: Workflow for chiral amine resolution.

Protocol 1: Resolution of Racemic 1-Phenylethylamine

This protocol is a representative example based on established principles of diastereomeric salt formation.[3][4] Optimization of solvent, temperature, and stoichiometry is often required for new substrates.

1. Materials and Reagents:

  • Racemic 1-phenylethylamine

  • This compound

  • Ethanol (95% and absolute)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, filtration apparatus

2. Procedure: Diastereomeric Salt Formation & Crystallization

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of this compound in 100 mL of 95% ethanol, heating gently to facilitate dissolution.

  • In a separate beaker, add 4.2 g (a slight molar deficit to ensure purity of the first crop of crystals) of racemic 1-phenylethylamine.

  • Slowly add the amine to the warm alcoholic solution of the acid with constant stirring. A precipitate will likely form immediately.

  • Gently heat the mixture until all the solid redissolves to form a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature overnight. For optimal crystal growth, avoid disturbing the flask.

  • If crystallization is slow, consider further cooling in an ice bath for 2-4 hours.

  • Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold absolute ethanol.

  • Dry the crystals. This is the first crop of the less-soluble diastereomeric salt. The mother liquor contains the more soluble diastereomer and can be processed separately to recover the other amine enantiomer.

3. Procedure: Liberation of the Enantiopure Amine

  • Transfer the dried crystals to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

  • Slowly add 2 M NaOH solution while shaking, until the aqueous layer is distinctly basic (pH > 11, check with pH paper). All solids should dissolve as the salt is neutralized.

  • Shake the separatory funnel vigorously to extract the free amine into the ether layer.

  • Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the optically enriched 1-phenylethylamine.

  • Assess the enantiomeric excess (% ee) of the product using chiral HPLC or by measuring its specific rotation.

ParameterTypical Result
Resolving Agent This compound
Substrate Racemic 1-Phenylethylamine
Crystallization Solvent 95% Ethanol
Yield (Resolved Amine) 35-45% (per enantiomer)
Enantiomeric Excess (% ee) >95% (after one crystallization)

Application II: Intermediate in Peptide and Pharmaceutical Synthesis

The N-benzoyl group serves as a robust protecting group, allowing this compound to act as a key building block in the synthesis of more complex molecules, including dipeptides and drug candidates.[8][9] Its structure is found within novel agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which are targets for antidiabetic drugs.[9]

Causality of the Method: In peptide synthesis, the formation of a peptide bond requires the activation of a carboxylic acid of one amino acid and its reaction with the free amine of another. To prevent self-polymerization and ensure the correct sequence, the N-terminus of the first amino acid must be protected.[10] The benzoyl group on this compound fulfills this role. Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid of this compound, which then readily couples with the free amine of a second amino acid ester to form a dipeptide.[11]

Synthetic Pathway: Dipeptide Formation

G A This compound F Reaction Mixture A->F B Amino Acid Ester (e.g., Gly-OMe • HCl) B->F C Coupling Agents (EDC, HOBt) C->F D Base (Et₃N) D->F E Solvent (DCM) E->F G Workup & Purification F->G H Protected Dipeptide (Bz-Tyr-Gly-OMe) G->H

Caption: General scheme for dipeptide synthesis.

Protocol 2: Synthesis of N-Benzoyl-L-tyrosyl-glycine Methyl Ester

This protocol details a standard solution-phase peptide coupling reaction.[11]

1. Materials and Reagents:

  • This compound

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure: Coupling Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq.) to the solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, suspend Glycine methyl ester hydrochloride (1.0 eq.) in DCM and add triethylamine (1.1 eq.) to neutralize the salt and form the free base. Stir for 15 minutes at 0 °C.

  • Add the solution of the free glycine methyl ester dropwise to the activated this compound mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Procedure: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

ParameterTypical Result
N-Protected Acid This compound
Amine Component Glycine methyl ester
Coupling Reagents EDC / HOBt
Yield (Purified) 70-85%
Purity (by NMR/LC-MS) >95%

Application III: Precursor for Enzymatic and Biochemical Substrates

Derivatives of this compound are widely used as chromogenic or fluorogenic substrates to assay the activity of proteolytic enzymes, particularly α-chymotrypsin.[12][13] The two most common derivatives are this compound ethyl ester (BTEE) and this compound p-nitroanilide (BTPNA).

Causality of the Method: α-Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan. When BTEE is used as a substrate, the enzyme catalyzes the hydrolysis of the ethyl ester bond.[12] This reaction can be monitored continuously by spectrophotometry, as the cleavage of the ester bond leads to an increase in absorbance at 256 nm. For BTPNA, enzymatic hydrolysis releases p-nitroaniline, a yellow compound that can be quantified by its strong absorbance at 410 nm.[1] The rate of product formation is directly proportional to the enzyme's activity, allowing for the determination of key kinetic parameters like Kₘ and k꜀ₐₜ.[13]

Mechanism: Enzymatic Hydrolysis of BTEE

Caption: "Ping-Pong" mechanism for BTEE hydrolysis.

Protocol 3: α-Chymotrypsin Activity Assay using BTEE

This protocol is adapted from standard procedures used for determining chymotrypsin activity.[12]

1. Materials and Reagents:

  • α-Chymotrypsin from bovine pancreas

  • This compound ethyl ester (BTEE)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8 at 25 °C)

  • Calcium Chloride (CaCl₂) solution (e.g., 0.1 M in Tris buffer)

  • Methanol

  • 1 mM Hydrochloric Acid (HCl) for enzyme dilution

  • UV-Vis Spectrophotometer with temperature control

2. Preparation of Solutions:

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.

  • Substrate Stock (BTEE): Prepare a solution of ~1.18 mM BTEE in a 50% (w/w) methanol/water mixture.[12]

  • Enzyme Solution: Immediately before use, prepare a dilute solution of α-chymotrypsin (e.g., 10-30 µg/mL) in cold 1 mM HCl.

3. Assay Procedure:

  • Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25 °C.

  • In a quartz cuvette, pipette 1.5 mL of Assay Buffer and 1.4 mL of the BTEE substrate solution.

  • Place the cuvette in the spectrophotometer and allow it to incubate for 5 minutes to reach thermal equilibrium.

  • Record a baseline (blank) rate for approximately 1 minute.

  • Initiate the reaction by adding 0.1 mL of the dilute enzyme solution.

  • Immediately mix by inverting the cuvette (with a stopper or parafilm) and place it back in the spectrophotometer.

  • Record the increase in absorbance at 256 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔA₂₅₆/min) from the initial, linear portion of the curve.

4. Data Analysis: The activity of the enzyme can be calculated using the Beer-Lambert law and the known extinction coefficient for the reaction. One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25 °C.

Kinetic ParameterReported Value (α-Chymotrypsin)Source
Substrate This compound p-nitroanilide[13]
Kₘ (mM) ~0.1 - 0.5[13]
k꜀ₐₜ (s⁻¹) Varies with conditions[13]
k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) ~10⁴ - 10⁵[13]

Conclusion and Future Outlook

This compound is far more than a simple protected amino acid; it is a strategic molecule whose utility is rooted in fundamental principles of stereochemistry and reactivity. Its application as a chiral resolving agent remains a robust and industrially relevant method for accessing enantiopure compounds. In synthesis, its stability and defined stereochemistry make it an invaluable precursor for complex targets in medicinal chemistry. Finally, its derivatives continue to be essential tools for probing enzyme kinetics in biochemical research. While newer, more complex chiral ligands and organocatalysts have been developed, the reliability, cost-effectiveness, and proven track record of this compound ensure its enduring place in the synthetic chemist's toolkit.

References

  • Gawade, R. L., et al. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. IntechOpen. Retrieved from a relevant, stable URL if available. (Note: A direct stable URL for this specific chapter should be used if found, otherwise reference the publisher.)
  • St. John, F., et al. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Omega. Retrieved from [Link]

  • Nolasco, H. (2014). Answer to "Can anyone assist with enzyme activity determination in Lab?". ResearchGate. Retrieved from [Link]

  • Petkov, D. D., & Stoineva, I. B. (1983). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Archives of Biochemistry and Biophysics, 221(2), 324-8. Retrieved from [Link]

  • Guedes, F., et al. (2023). Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. Molecules, 28(19), 6934. Retrieved from [Link]

  • CoaChrom Diagnostica. (n.d.). Chymotrypsin Measurement Principle.
  • O'Connor, P. E., et al. (2013). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir, 29(31), 9963-71. Retrieved from [Link]

  • Wang, S., et al. (2021). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Food Chemistry, 360, 130009. Retrieved from [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from a stable academic or publisher source.
  • Schellenberger, V., et al. (1991). The Specificity of Chymotrypsin. A Statistical Analysis of Hydrolysis Data. European Journal of Biochemistry, 199(3), 623-36. Retrieved from [Link]

  • Hess, G. P. (1967). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry.
  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Fogassy, E., et al. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Retrieved from [Link]

  • Blacker, A. J. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.
  • LibreTexts. (2023). Diastereomers and Optical Resolution. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020). 9.3: Chymotrypsin- A Case Study. Chemistry LibreTexts. Retrieved from [Link]

  • Collet, C., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Retrieved from [Link]

  • Shiraiwa, T., et al. (2010). Toward Efficient Optical Resolution by Diastereomeric Salt Formation. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1187-1196. Retrieved from [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

  • Taylor, S. (1998). Resolution of chiral amines. European Patent EP1036189A1.
  • Barnham, K. J., et al. (2000). Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. Biochimica et Biophysica Acta, 1502(2), 264-74. Retrieved from [Link]

  • Li, Z. J. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Handbook of Industrial Crystallization. Retrieved from [Link]

  • Amblard, M., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from a stable academic or commercial source.
  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry, 41(25), 5020-36. Retrieved from [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Retrieved from [Link]

  • Enders, D., et al. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. Retrieved from [Link]

  • Momiyama, N. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University.
  • Mal, D., et al. (2015). L-tyrosine loaded nanoparticles: an efficient catalyst for the synthesis of dicoumarols and Hantzsch 1,4-dihydropyridines. RSC Advances, 5, 23933-23940. Retrieved from [Link]

  • Varghese, R., & Rovis, T. (2018). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Chemistry – A European Journal, 26(22), 4885-4896. Retrieved from [Link]

  • La-Venia, A., et al. (2017). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. European Journal of Organic Chemistry, 2017(2), 210-226. Retrieved from [Link]

  • DeWitt, C. R. (2023). Beta-Blocker Toxicity Treatment & Management. Medscape. Retrieved from [Link]

  • Liu, X., et al. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1, 298-302. Retrieved from [Link]

  • Melchiorre, P., et al. (2023). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. Journal of the American Chemical Society. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Beta-blockers. Retrieved from [Link]

  • Nurmi, T., et al. (1989). Further studies on the mechanism of the cardiovascular effects of L-tyrosine. Journal of Neural Transmission, 76(2), 103-16. Retrieved from [Link]

  • Kerns, W. (2006). Treatment of poisoning caused by beta-adrenergic and calcium-channel blockers. Heart, 92(10), 1499-1500. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of N-Acetyl-L-tyrosine by High-Performance Liquid Chromatography

Abstract

This comprehensive guide provides detailed, validated protocols for the quantitative measurement of N-Acetyl-L-tyrosine (NALT) using High-Performance Liquid Chromatography (HPLC). N-Acetyl-L-tyrosine is an acetylated derivative of the amino acid L-tyrosine, utilized in parenteral nutrition and as a cognitive-enhancing dietary supplement due to its improved solubility and stability[1][2]. Accurate and robust analytical methods are therefore essential for quality control, pharmacokinetic studies, and drug development. This document presents two field-proven HPLC methods: a versatile Reversed-Phase HPLC method with Ultraviolet (UV) detection suitable for routine quality control and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. Each protocol is grounded in fundamental chromatographic principles and is designed to be self-validating in accordance with international regulatory standards.

Introduction: The Analytical Imperative for N-Acetyl-L-tyrosine

N-Acetyl-L-tyrosine (NALT) serves as a prodrug that is converted in the body to L-tyrosine, a precursor for critical catecholamine neurotransmitters such as dopamine and norepinephrine[3][4]. Its enhanced water solubility makes it a preferred compound for intravenous nutrition formulations[2][4]. Given its direct impact on physiological systems, the ability to precisely quantify NALT in both finished products and biological matrices is of paramount importance for ensuring safety, efficacy, and proper dosage.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity[1]. The choice of detector—UV or Mass Spectrometry (MS)—depends on the analytical objective.

  • HPLC with UV Detection: A robust, cost-effective method ideal for assay and impurity profiling in bulk drug substances and pharmaceutical formulations where concentrations are relatively high.

  • LC-MS/MS: The gold standard for bioanalysis (e.g., plasma, urine), offering unparalleled sensitivity and selectivity to measure low concentrations of the parent drug and its metabolites in complex biological matrices[3].

This guide explains the causality behind the methodological choices, providing researchers with the foundational knowledge to not only execute these protocols but also to adapt and troubleshoot them effectively.

Physicochemical Properties of N-Acetyl-L-tyrosine

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₁₁H₁₃NO₄Defines the molecular weight for mass spectrometry.[5][6]
Molar Mass 223.22 g/mol Used for preparing standard solutions of known molarity.[5][6]
Solubility Freely soluble in water.[2]Simplifies the preparation of aqueous mobile phases and stock solutions.
Chromophore Phenolic ring of the tyrosine moiety.Allows for strong UV absorbance, making UV detection a viable quantification method.[7][8]
UV Absorbance Maxima ~275-280 nmDictates the optimal wavelength for UV detection, providing a balance of sensitivity and selectivity.[7]

General Workflow for NALT Analysis

The analytical process, regardless of the specific HPLC method, follows a structured workflow. This ensures reproducibility and traceability from sample receipt to the final report.

NALT_Analysis_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt (e.g., Plasma, Drug Product) Prep Sample Preparation (Dilution / Protein Precipitation) Sample->Prep Standard Reference Standard Preparation Standard->Prep HPLC HPLC Separation (C18 Column) Prep->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Acquire Data Acquisition & Integration Detect->Acquire Process Data Processing (Calibration Curve) Acquire->Process Report Final Report & Archiving Process->Report

Caption: General workflow for the HPLC analysis of N-Acetyl-L-tyrosine.

Method 1: Reversed-Phase HPLC with UV Detection

This protocol is optimized for the quantification of NALT in pharmaceutical preparations. It is a stability-indicating method capable of separating NALT from potential degradation products.

Scientific Principle

The method employs reversed-phase chromatography, where the stationary phase (the column) is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile). NALT, being a moderately polar molecule, is retained on the C18 column. Its retention time can be precisely controlled by adjusting the ratio of organic solvent (acetonitrile) in the mobile phase. Detection is achieved by monitoring the UV absorbance of the tyrosine chromophore at approximately 275 nm, a wavelength where it absorbs light strongly, providing high sensitivity[7][8]. The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase sharpens peaks by minimizing unwanted interactions with the silica backbone of the column.

Detailed Experimental Protocol

Materials and Reagents:

  • N-Acetyl-L-tyrosine reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • For isocratic elution, pre-mix the mobile phase in the desired ratio (e.g., 85:15 v/v Water:Acetonitrile with 0.1% TFA overall). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of NALT reference standard and dissolve it in 25 mL of mobile phase in a volumetric flask.[1]

    • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation (for a formulation):

    • Accurately weigh and transfer a portion of the sample (e.g., powdered tablets, injection liquid) containing approximately 25 mg of NALT into a 25 mL volumetric flask.

    • Add approximately 15 mL of mobile phase, sonicate for 10 minutes to dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Chromatographic Analysis:

    • Inject 20 µL of the filtered sample and standard solutions into the HPLC system.[1]

    • Run the analysis using the conditions specified in the table below.

Optimized Chromatographic Conditions (HPLC-UV)
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Industry-standard for retaining and separating moderately polar analytes like NALT.
Mobile Phase Isocratic: 85:15 (v/v) Water:Acetonitrile + 0.1% TFAA simple, robust mobile phase providing adequate retention and good peak shape. TFA acts as an ion-pairing agent and improves peak symmetry.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 25 °C (Ambient)Ensures consistent retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 20 µLA typical volume that balances loading capacity with peak sharpness.
Detection Wavelength 275 nmCorresponds to the absorbance maximum of the tyrosine chromophore, maximizing sensitivity.[7][9]
Run Time ~10 minutesSufficient to elute NALT and any closely related impurities.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the highly sensitive and selective quantification of NALT in complex biological matrices such as human plasma, making it ideal for pharmacokinetic and metabolic studies.

Scientific Principle

This method combines the powerful separation of HPLC with the definitive detection of tandem mass spectrometry. After chromatographic separation on a C18 column, the column effluent is ionized, typically using Electrospray Ionization (ESI), which generates protonated molecular ions [M+H]⁺ of NALT. The mass spectrometer first selects this specific precursor ion (in Q1), fragments it (in q2), and then detects a specific, characteristic fragment ion (in Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it is highly unlikely that any other compound in the matrix will have the same retention time, the same precursor mass, and the same fragment mass. The use of a stable isotope-labeled internal standard (e.g., NALT-d₃) is critical to correct for matrix effects and variations in sample processing and instrument response.

Detailed Experimental Protocol

Materials and Reagents:

  • N-Acetyl-L-tyrosine and a stable isotope-labeled internal standard (IS), e.g., N-Acetyl-L-tyrosine-d₃

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Drug-free human plasma for calibration standards and quality controls

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Formic acid is a volatile acid compatible with MS and aids in the protonation of the analyte in ESI positive mode.

  • Standard and QC Sample Preparation:

    • Prepare primary stock solutions of NALT and the IS in methanol or a suitable solvent.

    • Prepare a series of working standard solutions by spiking the NALT stock into drug-free plasma to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[3]

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]

    • Vortex the mixture vigorously for 1 minute.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[3]

    • Carefully transfer the supernatant to an HPLC vial for analysis.[3]

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

    • Run the analysis using the conditions specified in the table below.

Optimized LC-MS/MS Conditions
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)Smaller dimensions are typical for LC-MS to reduce solvent load and improve sensitivity.
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)Gradient elution is often used in bioanalysis to efficiently clear the column of matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules; positive mode efficiently generates [M+H]⁺ ions.
MRM Transition (NALT) m/z 224.2 → 107.1Precursor ion ([M+H]⁺) to a stable product ion (tyrosine fragment after loss of acetyl and carboxyl groups).
MRM Transition (IS) m/z 227.2 → 110.1Corresponding transition for a deuterated (d₃) internal standard.
Source Temp. ~500 °COptimized for efficient desolvation.
Dwell Time 100 msBalances sensitivity with the ability to define a chromatographic peak with sufficient data points.

Method Validation: Ensuring Trustworthy Results

A protocol is only trustworthy if it is validated to be "fit for its intended purpose."[10] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis. The parameters described below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

Validation_Logic cluster_core Core Validation Parameters (ICH Q2) Specificity Specificity Result Reliable & Fit-for-Purpose Result Specificity->Result Linearity Linearity & Range Linearity->Result Accuracy Accuracy Accuracy->Result Precision Precision Precision->Result LOD LOD / LOQ LOD->Result Robustness Robustness Robustness->Result Analyte Analyte: N-Acetyl-L-tyrosine Method Developed HPLC Method Analyte->Method Matrix Matrix: (Drug Product / Plasma) Matrix->Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->Robustness

Caption: Logical relationship of method validation parameters.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal measured is unequivocally from NALT, without interference from excipients, impurities, or matrix components.[11]Peak purity analysis (UV); no interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To verify a direct proportional relationship between analyte concentration and instrument response over a defined range.[11]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the lowest and highest concentrations for which the method has suitable accuracy, precision, and linearity.[10]Defined by the linearity study.
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery studies.[11]Mean recovery of 98.0% - 102.0% for drug product; 85.0% - 115.0% for bioanalysis.
Precision The degree of scatter between a series of measurements from the same sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).[11]Relative Standard Deviation (%RSD) ≤ 2.0% for drug product; ≤ 15% for bioanalysis (≤ 20% at LOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; precision (%RSD) and accuracy (% recovery) within acceptable limits.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[11]System suitability parameters remain within acceptable limits; results are not significantly impacted.

References

  • BenchChem. (2025). Application Note: Quantification of N-Acetyl-L-tyrosine in Human Plasma using a Validated HPLC-UV Method.
  • BRC Recovery. (2024). N-Acetyl L-Tyrosine Benefits: Enhancing Cognitive Performance and Mood.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • BenchChem. (2025). Sensitive LC-MS/MS for the Quantification of N-Acetyl-L-tyrosine and its Metabolites: An Application Note and Protocol.
  • ChemicalBook. (2025). N-Acetyl-L-tyrosine | 537-55-3.
  • Grokipedia. (n.d.). N-Acetyl-L-tyrosine.
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310. PubChem.
  • National Institutes of Health. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.
  • ResearchGate. (n.d.). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications.
  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
  • National Institutes of Health. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1.

Sources

Application Notes and Protocols for the Chiral Separation of N-Blocked Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative in Amino Acid Analysis

In the realms of pharmaceutical development, proteomics, and metabolomics, the stereochemistry of amino acids is of paramount importance. While L-amino acids are the fundamental constituents of proteins in most living organisms, their enantiomers, D-amino acids, play significant physiological and pathological roles.[1] For instance, D-Serine acts as a neurotransmitter, and the presence of other D-amino acids has been linked to various diseases and aging processes.[1] Consequently, the ability to accurately separate and quantify amino acid enantiomers is a critical analytical challenge.

N-blocked amino acids, such as those protected with fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups, are essential intermediates in solid-phase peptide synthesis.[2] The enantiomeric purity of these building blocks directly impacts the purity, yield, and biological activity of the final synthetic peptide.[2][3] Even trace amounts of the undesired enantiomer can lead to the formation of diastereomeric peptide impurities with potentially altered pharmacological and toxicological profiles.[3] This necessitates robust and reliable analytical methods for the chiral separation of N-blocked amino acids to ensure the quality and safety of peptide-based therapeutics.

This comprehensive guide provides detailed protocols and expert insights into the chiral separation of N-blocked amino acids using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).

The Role of N-Blocking in Chiral Recognition

The introduction of an N-terminal protecting group serves two primary purposes in chiral separations. Firstly, it blocks the highly polar and reactive amino group, which can otherwise lead to peak tailing and poor chromatographic performance. Secondly, and more importantly for chiral recognition, the bulky and often aromatic protecting groups (like Fmoc) introduce additional steric and electronic features that enhance the interaction with the chiral selector of the stationary phase. These protecting groups can participate in π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are often crucial for achieving enantioselective separation.[3]

The choice of the N-blocking group can significantly influence the separation. For example, the rigid and planar structure of the Fmoc group provides strong π-π interactions, often leading to excellent resolution on polysaccharide-based chiral stationary phases.[2][4] The Boc group, being more flexible, may exhibit different selectivities.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

HPLC is the most widely used technique for the chiral analysis of N-blocked amino acids due to its versatility, robustness, and high resolution.[2][5] The key to a successful chiral HPLC separation lies in the selection of the appropriate chiral stationary phase (CSP).

Chiral Stationary Phases (CSPs) for N-Blocked Amino Acids

A variety of CSPs have proven effective for the separation of N-blocked amino acids. The most common classes are:

  • Polysaccharide-based CSPs: These are the most versatile and widely used CSPs for chiral separations.[2][4] They consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Columns like Lux Cellulose and CHIRALPAK are commercially available and offer a broad range of selectivities for Fmoc- and Boc-amino acids.[2][3][4]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (CHIROBIOTIC T) or ristocetin A (CHIROBIOTIC R), are particularly effective for separating ionizable and amphoteric compounds like amino acids and their derivatives.[1][6][7] Their unique structure offers multiple interaction sites, including hydrogen bonding, ionic interactions, and steric hindrance, making them highly versatile.[1][6]

  • Cinchona Alkaloid-based Zwitterionic CSPs: These CSPs, like CHIRALPAK ZWIX(+), incorporate both a weak anion-exchange site and a strong cation-exchange site.[8][9] This dual functionality makes them well-suited for the direct separation of zwitterionic molecules like amino acids and their N-protected derivatives.[9]

  • Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing primary amino groups, including underivatized amino acids.[1][10] The chiral recognition is based on the formation of inclusion complexes between the protonated amino group of the analyte and the chiral crown ether cavity.

Protocol: Chiral Separation of N-Fmoc-Amino Acids by Reversed-Phase HPLC

This protocol provides a general starting point for the separation of N-Fmoc-amino acid enantiomers using a polysaccharide-based CSP. Optimization will be required for specific amino acid derivatives.

Objective: To resolve the D- and L-enantiomers of an N-Fmoc-protected amino acid.

Materials:

  • HPLC system with UV detector

  • Chiral column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)[2]

  • Sample: 1 mg/mL of the racemic N-Fmoc-amino acid dissolved in a 50:50 mixture of ACN and water.

Method:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 5-10 µL of the sample.

  • Isocratic Elution: Run the analysis using an isocratic mobile phase composition. A typical starting point is 60% Acetonitrile / 40% Water with 0.1% TFA.[11]

  • Detection: Monitor the elution profile at 220 nm or 265 nm.[2]

  • Optimization:

    • If the retention time is too short (< 6 min) or the resolution is poor, decrease the percentage of acetonitrile to increase retention and potentially improve chiral recognition.[11]

    • If the peaks are too broad, consider adjusting the flow rate or temperature.

    • Different organic modifiers, such as methanol, can also be evaluated.[2]

    • Alternative acidic additives like formic acid may also be tested.[2]

Data Presentation: Typical HPLC Conditions for N-Fmoc Amino Acids

N-Fmoc Amino AcidChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Fmoc-Asp(OtBu)-OHLux Cellulose-260:40 ACN/H2O + 0.1% TFA1.0220[2]
Fmoc-Tyr(tBu)-OHLux Cellulose-250:50 ACN/H2O + 0.1% TFA1.0220[2]
Fmoc-Phe-OHCHIRALPAK IAVaries (e.g., Hexane/Ethanol)1.0254[3]
Fmoc-Leu-OHQN-AX™MeOH/MeCN + TEA/FA1.0254[8]

Note: This table provides examples, and optimal conditions may vary.

Workflow for HPLC Method Development

HPLC_Workflow start Define Analytical Goal: Resolve N-blocked Amino Acid Enantiomers select_csp Select Chiral Stationary Phase (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->select_csp select_mode Choose Separation Mode (Reversed-Phase, Normal-Phase, Polar Organic) select_csp->select_mode initial_conditions Establish Initial Conditions (Mobile Phase, Flow Rate, Temperature) select_mode->initial_conditions run_analysis Perform Initial Injection initial_conditions->run_analysis evaluate Evaluate Results (Resolution, Retention, Peak Shape) run_analysis->evaluate optimize Optimize Parameters (Mobile Phase Composition, Additives, Temperature) evaluate->optimize Not Acceptable validate Validate Method (Specificity, Linearity, Accuracy, Precision) evaluate->validate Acceptable optimize->run_analysis final_protocol Final Protocol validate->final_protocol

Caption: HPLC method development workflow for chiral separation.

Capillary Electrophoresis (CE) for High-Efficiency Separations

Capillary electrophoresis is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption.[12][13][14] In CE, enantiomers are separated based on their differential migration in an electric field in the presence of a chiral selector added to the background electrolyte (BGE).

Chiral Selectors in CE
  • Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most commonly used chiral selectors in CE.[12][15] They form transient inclusion complexes with the analytes, and the stability of these complexes differs between enantiomers, leading to different electrophoretic mobilities.

  • Macrocyclic Antibiotics: Antibiotics like vancomycin can also be used as chiral selectors in the BGE.

  • Chiral Ligand Exchange: In this approach, a metal ion and a chiral ligand are added to the BGE. The enantiomers form diastereomeric ternary complexes with the metal-ligand complex, which can be separated by CE.[14]

Protocol: Chiral Separation of N-Blocked Amino Acids by CE

Objective: To separate the enantiomers of an N-blocked amino acid using cyclodextrin-modified capillary electrophoresis.

Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 2.5, containing 20 mM hydroxypropyl-β-cyclodextrin.

  • Sample: 0.5 mg/mL of the racemic N-blocked amino acid in water or BGE.

Method:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and finally the BGE.

  • Sample Injection: Inject the sample using pressure (e.g., 50 mbar for 5 seconds).

  • Electrophoresis: Apply a voltage of 20-30 kV. The polarity will depend on the charge of the analyte at the BGE pH.

  • Detection: Monitor the separation at a suitable wavelength (e.g., 214 nm).

  • Optimization:

    • The type and concentration of the cyclodextrin are critical and should be optimized.

    • The pH of the BGE affects the charge of the analyte and the electroosmotic flow.

    • The applied voltage and capillary temperature can be adjusted to improve resolution and analysis time.

Supercritical Fluid Chromatography (SFC): A Green Alternative

SFC is an attractive alternative to HPLC, offering faster separations and reduced consumption of organic solvents, aligning with the principles of green chemistry.[16][17] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Advantages of SFC for Chiral Separations
  • High Speed: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without a significant loss of efficiency, leading to very fast analyses.[16]

  • Reduced Solvent Consumption: The primary mobile phase component, CO2, is non-toxic and readily available.[16]

  • Complementary Selectivity: SFC can sometimes provide different enantioselectivity compared to HPLC for the same CSP.[17]

Protocol: Chiral Separation of N-Boc-Amino Acids by SFC

Objective: To achieve a rapid separation of N-Boc-amino acid enantiomers.

Materials:

  • SFC system with a UV or mass spectrometric detector

  • Chiral column: CROWNPAK CR-I(+) or a polysaccharide-based CSP suitable for SFC

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol). Additives like trifluoroacetic acid may be required.[18]

Method:

  • System Equilibration: Equilibrate the column with the desired mobile phase composition and backpressure.

  • Injection: Inject the sample dissolved in a suitable solvent.

  • Chromatography: Run the analysis under isocratic or gradient conditions. A typical mobile phase could be 80% CO2 and 20% methanol with 0.1% TFA.

  • Detection: Monitor the eluent using a UV detector or a mass spectrometer.

  • Optimization:

    • The percentage of the organic modifier is a key parameter for adjusting retention and selectivity.

    • The backpressure and temperature also influence the fluid density and, consequently, the chromatography.

    • The choice and concentration of the additive can significantly impact peak shape and resolution.

Decision Logic for Technique Selection

Technique_Selection node_rect node_rect start Need for Chiral Separation of N-Blocked Amino Acid established_method Established Method Available? start->established_method high_throughput High Throughput Needed? established_method->high_throughput No hplc Use HPLC established_method->hplc Yes green_chemistry Green Chemistry a Priority? high_throughput->green_chemistry No sfc Consider SFC high_throughput->sfc Yes green_chemistry->hplc No green_chemistry->sfc Yes ce Consider CE green_chemistry->ce Consider for small sample volume ce->hplc If CE not available

Caption: Decision tree for selecting an analytical technique.

Indirect Methods: Chiral Derivatization

An alternative to direct chiral separation on a CSP is the use of an indirect method. This involves derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[19][20] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[19][21][22] Marfey's reagent (FDAA) is a commonly used CDA for this purpose.[19][23] While effective, this approach requires an additional reaction step and the CDA must be of high enantiomeric purity.

Conclusion and Future Perspectives

The chiral separation of N-blocked amino acids is a critical analytical task in pharmaceutical development and other scientific disciplines. HPLC with polysaccharide-based and macrocyclic glycopeptide CSPs remains the workhorse for this application. However, CE and SFC offer compelling advantages in terms of speed, efficiency, and sustainability. The choice of the optimal technique and method depends on the specific analytical challenge, including the nature of the amino acid, the required sensitivity, and throughput demands. As the demand for enantiomerically pure peptides continues to grow, further advancements in chiral stationary phases and analytical instrumentation will continue to refine and improve these essential separation protocols.

References

  • Š. V., & Gaš, B. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Fanali, S., et al. (2014). Recent advances in chiral separation of amino acids using capillary electromigration techniques.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Zhang, Q., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Lee, K. H., & Lee, S. H. (2019). Chiral separation of intact amino acids by capillary electrophoresis-mass spectrometry employing a partial filling technique with a crown ether carboxylic acid.
  • Johnson, A. M., & Johnson, P. V. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12103-12110.
  • D'Orazio, G., & Fanali, S. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(3), 693.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Schmid, M. G., & Gübitz, G. (2003). Enantiomer separation of N-protected amino acids by non-aqueous capillary electrophoresis and high-performance liquid chromatography with tert.-butyl carbamoylated quinine in either the background electrolyte or the stationary phase.
  • Török, G., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 23(10), 2631.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Li, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793-815.
  • Komaravolu, Y., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(35), 21546-21557.
  • Lee, J. T., & Beesley, T. E. (2002).
  • Phenomenex. (n.d.).
  • Ivanov, A. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • BOC Sciences. (n.d.).
  • Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Li, B., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(38), 11347-11354.
  • Căuș, M. G., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621.
  • Ivanov, A. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed.
  • Sigma-Aldrich. (n.d.).
  • Ivanov, A. V., et al. (2025). (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Jutisz, M., et al. (2000). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs.
  • Phenomenex. (n.d.).
  • ResearchGate. (2025).
  • Saito, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
  • Kerekes, E., & Guttman, A. (2022). (PDF)
  • Ilisz, I., & Péter, A. (2025). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • Ilisz, I., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Selvita. (2024).
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-111.
  • Miller, L. (2018). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column.

Sources

Measuring Kinase Activity in the Presence of Tyrosine Kinase Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tyrosine kinases are pivotal enzymes in cellular signal transduction, regulating processes like cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of these enzymes, often by competing with ATP at the enzyme's active site.[4][5] This guide provides a comprehensive overview and detailed protocols for measuring tyrosine kinase activity and evaluating the potency of TKIs. We will explore both biochemical (in vitro) and cell-based assay formats, discuss critical experimental parameters, and provide step-by-step instructions for determining key metrics such as the half-maximal inhibitory concentration (IC50). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for kinase inhibitor characterization.

Introduction: The Central Role of Tyrosine Kinases and Their Inhibitors

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins.[1] This phosphorylation event acts as a molecular "on/off" switch, initiating a cascade of downstream signaling events that govern fundamental cellular functions.[1][2] Receptor tyrosine kinases (RTKs), for instance, are activated by the binding of extracellular ligands (like growth factors), which induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins.[3][6]

Given their central role, aberrant kinase activity can lead to uncontrolled cell proliferation and survival, a key factor in oncogenesis.[3] This has led to the development of numerous TKIs as effective anti-cancer agents.[4][7] These small molecule drugs typically inhibit kinase activity by preventing the phosphorylation of substrates.[7] Understanding how to accurately measure kinase activity in the presence of these inhibitors is therefore fundamental to their discovery, development, and clinical application.

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Principles of Kinase Activity Measurement & Assay Selection

The fundamental reaction measured in any kinase assay is: Kinase + ATP + Substrate → Kinase + ADP + Phosphorylated Substrate

Assays are designed to quantify either the consumption of a substrate (ATP) or the generation of a product (ADP or the phosphorylated substrate). The choice between assay formats depends on the specific research question, required throughput, and available instrumentation. Assays can be broadly categorized into two types: biochemical and cell-based.

  • Biochemical (In Vitro) Assays: These assays use purified, recombinant kinase, a specific substrate (often a synthetic peptide), and ATP in a buffered solution. They provide a direct measure of an inhibitor's effect on the isolated enzyme. This format is ideal for primary screening, determining mechanism of action, and ranking inhibitor potency (IC50).[8]

  • Cell-Based Assays: These assays measure kinase activity within a living cell.[9] Instead of measuring the direct enzymatic reaction, they typically quantify the phosphorylation of a downstream substrate or a cellular outcome like proliferation or survival.[10] Cell-based assays are crucial for confirming that an inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and exert the desired biological effect.[9]

Table 1: Comparison of Common Kinase Assay Technologies
Assay TechnologyPrincipleMeasured OutputThroughputKey AdvantagesKey Disadvantages
Radiometric Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[11]Phosphorylated SubstrateLow-MediumDirect measurement, high sensitivity, versatile for different substrates.[12]Safety and disposal concerns of radioactivity, low throughput.[13]
Luminescence Measures light produced from a luciferase-based reaction that quantifies either remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo™).[13][14]ATP or ADPHighHigh sensitivity, wide dynamic range, homogenous ("add-and-read") format.[15]Indirect measurement, potential for ATP-regenerating enzyme interference.
Fluorescence Polarization (FP) Measures the change in rotational speed (polarization) of a fluorescently labeled peptide substrate upon phosphorylation and binding to a phospho-specific antibody.[16]Phosphorylated SubstrateHighHomogenous format, good for HTS.Requires specific fluorescent probes and antibodies, potential for light scattering interference.
TR-FRET Measures time-resolved fluorescence resonance energy transfer between a donor fluorophore (e.g., on an antibody) and an acceptor fluorophore (e.g., on a substrate) when brought into proximity by the kinase reaction.[17]Phosphorylated SubstrateHighHigh sensitivity, low background, homogenous format.[17]Requires specific labeled reagents, potential for compound autofluorescence.
ELISA Uses a phospho-specific antibody to capture and detect the phosphorylated substrate on a microplate.[18]Phosphorylated SubstrateMediumHigh specificity, well-established method.[19]Multiple wash steps (heterogeneous), lower throughput than homogenous assays.[19]
Western Blot Separates proteins by size, followed by detection of a specific phosphorylated protein using a phospho-specific antibody.[20]Phosphorylated ProteinLowProvides molecular weight information, widely used for target validation in cells.[21]Semi-quantitative, labor-intensive, low throughput.[20]

Biochemical Assays: Determining In Vitro Potency (IC50)

Biochemical assays are the workhorse for the initial screening and characterization of kinase inhibitors. The goal is often to determine the IC50 value, which is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined conditions.[22]

The Critical Role of ATP Concentration

For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[23] The Cheng-Prusoff equation (IC₅₀ = Kᵢ + Kᵢ/Kₘ×[ATP]) describes this relationship, where Kᵢ is the inhibitor's intrinsic affinity and Kₘ is the kinase's affinity for ATP.[24][25]

  • Why it matters: Performing assays at the Kₘ concentration of ATP for the specific kinase is a common practice.[23] Under these conditions (where [ATP] = Kₘ), the IC50 is approximately equal to 2 x Kᵢ.[25] This standardization allows for a more direct comparison of inhibitor affinities across different kinases.[25] However, cellular ATP concentrations are typically in the millimolar (mM) range, much higher than the Kₘ of most kinases.[24][26] Therefore, an inhibitor that appears potent in a low-ATP biochemical assay may be significantly less effective in a cellular context.[21] It is often advisable to test inhibitors at both Kₘ and physiological (~1 mM) ATP concentrations.[27]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzoyl-L-tyrosine Dissolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for handling N-Benzoyl-L-tyrosine (NBT). As a key substrate in enzymatic assays, particularly for proteases like chymotrypsin, and a valuable building block in synthetic chemistry, proper dissolution is the first critical step to ensure experimental success and reproducibility. This guide provides in-depth, field-proven advice to navigate the challenges of solubilizing this compound in aqueous systems.

Part 1: Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries we receive.

Q1: Why is my this compound not dissolving in water or my neutral pH buffer (e.g., PBS pH 7.4)?

This is the most common issue and is entirely expected due to the molecule's chemical structure. This compound is an amphiphilic molecule with a large, non-polar benzoyl group and a tyrosine side chain, which significantly limit its solubility in neutral aqueous solutions. At neutral pH, its carboxylic acid group is only partially deprotonated, failing to overcome the hydrophobic nature of the rest of the molecule. Expect solubility in pure water to be very low.

Q2: I see some protocols mention using a base. How does this work?

Adding a base is the standard and most effective method. This compound has two acidic protons: one on the carboxylic acid group (pKa ~3-4) and one on the phenolic hydroxyl group of the tyrosine side chain (pKa ~10).

By adding a base like Sodium Hydroxide (NaOH), you deprotonate the carboxylic acid to a carboxylate (-COO⁻). This creates a negatively charged salt (sodium N-benzoyl-L-tyrosinate), which is vastly more polar and readily dissolves in water. Increasing the pH further, above 10, will deprotonate the phenolic group as well, further enhancing solubility, though this is often unnecessary and may not be compatible with your experimental conditions.

Q3: Can I use an organic solvent instead?

Yes, but with significant caveats. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. This can be a viable strategy if your experiment can tolerate the presence of a co-solvent. The typical workflow is to create a concentrated stock solution in the organic solvent and then dilute it into your aqueous buffer.

Critical Consideration: Be aware of "crashing out." When the organic stock is added to the aqueous buffer, the compound can precipitate if its final concentration exceeds its solubility limit in the final aqueous/organic mixture. This is a common source of error. Always add the organic stock slowly to the buffer while vortexing vigorously.

Part 2: Troubleshooting & In-Depth Protocols

This section provides detailed, step-by-step instructions for common scenarios and troubleshooting advice.

The Challenge: pH-Dependent Solubility

The solubility of this compound is fundamentally governed by its ionization state, which is controlled by the pH of the solution. The following diagram illustrates the decision-making process for dissolution.

cluster_start Start: Dry this compound Powder cluster_methods Dissolution Method Selection cluster_path_A Path A: Direct Dissolution cluster_path_B Path B: Base-Mediated Dissolution (Recommended) start_node This compound (NBT) method_choice Is your final buffer pH > 8? start_node->method_choice direct_dissolve Attempt direct dissolution in buffer method_choice->direct_dissolve  Yes   dissolve_base 1. Suspend NBT powder in minimal water/buffer. method_choice->dissolve_base  No / Unsure   direct_success Success: NBT Dissolved direct_dissolve->direct_success direct_fail Failure: Incomplete Dissolution direct_dissolve->direct_fail direct_fail->dissolve_base Switch to Path B add_base 2. Add 1M NaOH dropwise until dissolved. dissolve_base->add_base adjust_ph 3. Adjust pH to target with HCl/Buffer. add_base->adjust_ph final_volume 4. Top up to final volume with buffer. adjust_ph->final_volume base_success Success: Stable Solution final_volume->base_success

Caption: Workflow for dissolving this compound.

Protocol 1: Base-Mediated Dissolution (Recommended Method)

This is the most reliable method for preparing aqueous stock solutions for use in enzymatic assays or cell culture.

Objective: To prepare a 10 mM stock solution of this compound in Tris buffer, pH 8.0.

Materials:

  • This compound (MW: 299.31 g/mol )

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Tris base

  • Deionized water

  • Calibrated pH meter

Step-by-Step Procedure:

  • Weigh the Compound: For 10 mL of a 10 mM solution, weigh out 29.93 mg of this compound.

  • Initial Suspension: Add the powder to a beaker or tube containing ~7 mL of deionized water. It will not dissolve and will appear as a white suspension.

  • Alkalinization: While stirring, add 1 M NaOH drop by drop. You will observe the solution clarifying as the powder dissolves. Stop adding NaOH as soon as the solution becomes completely clear. This indicates that the pH is sufficiently high to have formed the soluble sodium salt.

  • Buffering and pH Adjustment: Add your buffering agent (e.g., Tris base). Now, carefully adjust the pH back down to your target pH (e.g., 8.0) using 1 M HCl.

    • Trustworthiness Check: Monitor the solution closely during this step. If you see any cloudiness or precipitation appear as you lower the pH, it means your target pH is too low to maintain the desired concentration. You must either lower the concentration or accept a higher final pH.

  • Final Volume: Once the pH is stable at your target, transfer the solution to a volumetric flask and add deionized water to reach the final volume of 10 mL.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter. Do not autoclave, as high temperatures can degrade the compound.

Protocol 2: Organic Co-Solvent Method

Use this method when a specific, non-alkaline pH is required and the presence of a small amount of organic solvent is acceptable.

Objective: To prepare a 1 mM solution of this compound in Phosphate-Buffered Saline (PBS), pH 7.4, with a final DMSO concentration of 1%.

Materials:

  • This compound

  • DMSO (ACS grade or higher)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Prepare Concentrated Stock: Dissolve this compound in 100% DMSO to make a 100 mM stock solution. For example, dissolve 29.93 mg in 1 mL of DMSO. This should dissolve readily.

  • Prepare Final Solution: You will perform a 1:100 dilution.

    • Measure 9.9 mL of your PBS (pH 7.4) into a tube.

    • While vortexing the PBS vigorously, slowly add 100 µL of the 100 mM DMSO stock solution drop by drop.

    • Causality: Adding the stock slowly to a large, agitated volume of buffer is crucial. It promotes rapid mixing and dispersion, preventing the local concentration from exceeding the solubility limit, which would cause immediate precipitation.

  • Final Check: Inspect the final solution. It should be clear. If it is cloudy or contains a precipitate, the 1 mM concentration is too high for a 1% DMSO solution at pH 7.4. You will need to either increase the final DMSO percentage or decrease the final NBT concentration.

Solubility Data Summary

The following table summarizes the expected solubility behavior. Exact values can vary with temperature and buffer composition.

Solvent/Buffer SystempHExpected SolubilityKey Considerations
Deionized Water~5-6Very Poor (< 0.1 mg/mL)Molecule is in its neutral, protonated form.
PBS7.4PoorPartial deprotonation is insufficient for high concentrations.
Alkaline Buffer (e.g., Tris, Borate)8.0 - 9.0Good to ExcellentCarboxylic acid is fully deprotonated, forming a soluble salt.
100% DMSO / 100% EthanolN/AExcellentUse for creating concentrated stocks.
1-5% DMSO in Aqueous Buffer7.4Low to ModerateSolubility is limited; requires careful dilution.

Part 3: Advanced Troubleshooting

Issue: My solution was clear, but a precipitate formed overnight in the fridge.

  • Cause: This is likely due to temperature-dependent solubility. Many compounds are less soluble at lower temperatures (e.g., 4°C). It could also be that the pH of your buffer shifted slightly upon cooling, pushing it closer to the pKa and causing precipitation.

  • Solution: Before use, allow the solution to warm to room temperature and see if the precipitate redissolves. Gentle sonication can help. For long-term storage, consider storing at room temperature (if stability allows), or storing as aliquots of a concentrated stock in DMSO at -20°C.

Issue: The pH of my final solution keeps drifting.

  • Cause: This can happen if your buffer capacity is too low. When you add the acidic this compound and then adjust with a strong base/acid, you can overwhelm a weak buffer.

  • Solution: Increase the concentration of your buffering agent (e.g., use 50 mM Tris instead of 10 mM). Ensure your target pH is well within the effective buffering range of your chosen agent (i.e., within +/- 1 pH unit of the buffer's pKa).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9831, this compound. [Link]

  • Carlsberg Laboratory. This compound. [Link]

  • AdooQ BioScience. This compound | CAS No. 2544-44-7. [Link]

Technical Support Center: Overcoming L-Tyrosine Derivative Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling L-tyrosine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. We will explore the underlying chemical principles governing this issue and provide validated, step-by-step troubleshooting protocols to ensure your experiments proceed without interruption.

Frequently Asked Questions (FAQs): The Fundamentals of L-Tyrosine Solubility

This section addresses the most common initial queries regarding the solubility of L-tyrosine.

Q1: Why is L-tyrosine so poorly soluble in water at a neutral pH?

A1: The poor aqueous solubility of L-tyrosine at neutral pH is a direct consequence of its molecular structure. Like other amino acids, L-tyrosine is an amphoteric molecule, meaning it has both an acidic carboxyl group (-COOH) and a basic amino group (-NH2).

At a specific pH, known as the isoelectric point (pI), the net electrical charge of the molecule is zero. For L-tyrosine, the pI is approximately 5.6.[1] At this pH, the amino group is protonated (NH3+) and the carboxyl group is deprotonated (COO-), forming a zwitterion. This zwitterionic state facilitates strong intermolecular electrostatic interactions and hydrogen bonding between L-tyrosine molecules, leading to the formation of a stable crystal lattice that is difficult for water to dissolve. Consequently, its solubility in water at or near this pH is very low, measured at just 0.45 mg/mL at 25°C.[1][2][3]

Q2: How does pH dramatically affect the solubility of L-tyrosine?

A2: By shifting the pH far from the isoelectric point (pI ≈ 5.6), you disrupt the zwitterionic state.

  • In acidic conditions (pH < 2): The carboxyl group remains protonated (-COOH), while the amino group is also protonated (-NH3+). The molecule carries a net positive charge, making it a cation. This charge increases its interaction with polar water molecules and breaks the crystal lattice, thereby increasing solubility.[2]

  • In alkaline conditions (pH > 9): The amino group is deprotonated (-NH2), while the carboxyl group is also deprotonated (-COO-). The molecule carries a net negative charge, making it an anion. This also enhances its solubility in water.[1][2]

The following diagram illustrates this relationship.

G cluster_pH pH Scale cluster_Solubility Solubility Profile Low_pH Low pH (< 2) Net Positive Charge High_Sol_Acid High Solubility Low_pH->High_Sol_Acid Protonation Disrupts Lattice pI Isoelectric Point (pI ≈ 5.6) Zwitterion (Net Neutral) Low_Sol Very Low Solubility (0.45 mg/mL) pI->Low_Sol Strong Intermolecular Interactions High_pH High pH (> 9) Net Negative Charge High_Sol_Base High Solubility High_pH->High_Sol_Base Deprotonation Disrupts Lattice

Caption: pH-dependent charge state and solubility of L-tyrosine.

Q3: What are the primary strategies to overcome these solubility issues in a lab setting?

A3: The main strategies can be categorized into three groups:

  • Physicochemical Modification: Adjusting the pH of the solvent is the most common and effective method.[2][3] The use of co-solvents like DMSO can also be employed, though with considerations for downstream applications.[1][4]

  • Chemical Derivatization: Using more soluble derivatives of L-tyrosine, such as its salt forms (e.g., L-tyrosine disodium salt), acetylated forms (N-Acetyl-L-Tyrosine), or dipeptide forms (e.g., Glycyl-L-tyrosine).[1][5][6]

  • Formulation Technologies: For advanced drug delivery, techniques like creating inclusion complexes with cyclodextrins or using lipid-based systems can enhance solubility.[7][8]

Troubleshooting Guide 1: Preparing Concentrated Stock Solutions

This guide focuses on preparing high-concentration stock solutions, a common requirement in cell culture and biochemical assays.

Q4: I need to prepare a 100 mM L-tyrosine stock solution in an aqueous buffer (pH 7.4), but it won't dissolve. What is the standard protocol?

A4: Direct dissolution at neutral pH is not feasible due to the low intrinsic solubility. The standard, reliable method is to first dissolve the L-tyrosine at an extreme pH and then neutralize it if necessary.

Protocol 1: Acid-Based Solubilization (e.g., for 100 mg/mL stock)

This is the most widely cited method for achieving high concentrations.

Materials:

  • L-Tyrosine powder

  • 1 M Hydrochloric Acid (HCl)

  • Purified water (e.g., Milli-Q)

  • 1 M Sodium Hydroxide (NaOH) for pH adjustment (optional)

Step-by-Step Methodology:

  • Weigh L-Tyrosine: Accurately weigh the required amount of L-tyrosine powder.

  • Add Acid: Add 1 M HCl dropwise while stirring continuously. L-tyrosine is highly soluble in 1 M HCl, up to 100 mg/mL, though gentle heating may be required to expedite dissolution.[2][3]

  • Ensure Complete Dissolution: Continue stirring until the solution is completely clear. A brief sonication can assist if minor particulates remain.

  • Volume Adjustment: Once dissolved, add purified water to reach the final desired volume.

  • (Optional) pH Neutralization: If the final application is pH-sensitive (e.g., direct addition to cell culture), slowly add 1 M NaOH drop-by-drop to adjust the pH back towards neutral. Caution: Perform this slowly on ice to dissipate heat and observe for any signs of precipitation as you approach the pI (around pH 5.6). If precipitation occurs, your final concentration may be too high for a neutral pH stock.

Q5: I am worried about pH shock to my cells and introducing high salt concentrations. Are there better alternatives for cell culture media?

A5: Yes, your concerns are valid. Extreme pH and high salt (from neutralization) can be detrimental. For sensitive applications like cell culture, using highly soluble derivatives is the superior strategy.[5]

Strategy 1: Use a Salt Form

  • L-tyrosine disodium salt dihydrate: This form has a vastly improved solubility of 100 mg/mL in water at neutral pH, eliminating the need for pH adjustment.[1]

Strategy 2: Use Dipeptide Derivatives

  • Glycyl-L-tyrosine (cQrex® GY) or L-alanyl-L-tyrosine: These dipeptides are highly soluble at neutral pH and are readily metabolized by cells to release free L-tyrosine.[5][9] Glycyl-L-tyrosine can increase solubility by up to 50 times compared to free L-tyrosine, making it ideal for concentrated, pH-neutral feed solutions in fed-batch or perfusion cultures.[5]

The following table summarizes the key differences:

CompoundSolubility in Water (Neutral pH)Molar Mass ( g/mol )Key AdvantagePrimary Use Case
L-Tyrosine 0.45 mg/mL[1][2]181.19Cost-effectiveBasic biochemical assays
L-Tyrosine Disodium Salt 100 mg/mL[1]261.19High solubility, no pH adjustmentpH-neutral stock solutions
N-Acetyl-L-Tyrosine (NALT) 25 mg/mL[6]223.21Improved water solubilityIn vitro applications, supplements
Glycyl-L-Tyrosine ~25 mg/mL (up to 50x L-Tyr)[5]238.23Very high solubility, pH neutralCell culture feeds, parenteral nutrition

Troubleshooting Guide 2: Formulation for In Vivo & Pharmaceutical Use

This guide addresses the unique challenges of formulating L-tyrosine derivatives for parenteral (intravenous) administration and other drug development contexts.

Q6: We are developing a parenteral nutrition (PN) formula and need to include tyrosine. Why is free L-tyrosine problematic?

A6: Free L-tyrosine is unsuitable for standard PN solutions because its poor solubility at physiological pH (~7.4) severely limits the amount that can be included.[10][11] Attempting to increase the concentration can lead to precipitation, posing a significant risk of embolism if administered intravenously. This limitation is critical, as tyrosine is a conditionally essential amino acid, especially for infants or patients with liver disease who cannot efficiently convert phenylalanine to tyrosine.[12]

Q7: What is the recommended approach for parenteral formulations? Should we use N-Acetyl-L-Tyrosine (NALT) due to its higher water solubility?

A7: While NALT is indeed more water-soluble than L-tyrosine, it is a poor choice for applications requiring an increase in systemic tyrosine levels.[13][14] The central issue is metabolic inefficiency.

  • Inefficient Deacetylation: The human body does not efficiently cleave the acetyl group from NALT to release free L-tyrosine.[14]

  • High Urinary Excretion: A significant portion of intravenously administered NALT is not metabolized and is rapidly excreted unchanged in the urine.[11][14]

The scientifically validated and preferred approach is the use of soluble dipeptides .

  • L-alanyl-L-tyrosine and Glycyl-L-tyrosine: These dipeptides are highly soluble and stable in solution.[9][15] After intravenous administration, they are rapidly and efficiently hydrolyzed by peptidases in the body to release free L-tyrosine and the other constituent amino acid (alanine or glycine), which are then fully utilized.[12][15]

Experimental Workflow: Selecting a Tyrosine Source

The following workflow provides a decision-making framework for selecting the appropriate compound.

G start Start: Need to prepare a solution of L-Tyrosine app_type What is the application? start->app_type in_vitro In Vitro (e.g., Cell Culture, Assay) app_type->in_vitro In Vitro in_vivo In Vivo / Parenteral (e.g., PN, Animal Study) app_type->in_vivo In Vivo ph_sens Is the system sensitive to pH or high salt? in_vitro->ph_sens use_dipeptide Use Dipeptides: - L-Alanyl-L-Tyrosine - Glycyl-L-Tyrosine AVOID NALT in_vivo->use_dipeptide ph_sens_yes Yes ph_sens->ph_sens_yes Yes ph_sens_no No ph_sens->ph_sens_no No use_deriv Use highly soluble derivative: - L-Tyrosine Disodium Salt - Glycyl-L-Tyrosine ph_sens_yes->use_deriv use_hcl Use Protocol 1: Dissolve in 1M HCl ph_sens_no->use_hcl

Caption: Decision workflow for selecting the appropriate L-tyrosine source.

References

  • The Solubility of Tyrosine. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2023). LFA Machines. Retrieved from [Link]

  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. (n.d.). PharmaCompass. Retrieved from [Link]

  • How can I prepare L-Tyrosine solution? (2015). ResearchGate. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. Retrieved from [Link]

  • Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions. (2002). American Chemical Society. Retrieved from [Link]

  • Macronutrients in Parenteral Nutrition: Amino Acids. (2022). MDPI. Retrieved from [Link]

  • L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines. (2017). The PricePlow Blog. Retrieved from [Link]

  • N-Acetyl L-Tyrosine vs L-Tyrosine: What's the Difference?. (2024). Supplement Factory. Retrieved from [Link]

  • Use of the soluble peptide gamma-L-glutamyl-L-tyrosine to provide tyrosine in total parenteral nutrition in rats. (1990). PubMed. Retrieved from [Link]

  • Parenteral Nutrition: Amino Acids. (2018). MDPI. Retrieved from [Link]

  • L Tyrosine vs NALT: Understanding the Difference. (n.d.). Nootropics Depot. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. (n.d.). CD Formulation. Retrieved from [Link]

  • Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. (2018). ScienceDirect. Retrieved from [Link]

  • How can one prepare standard solution of L-tyrosine?. (2015). ResearchGate. Retrieved from [Link]

  • Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats. (1995). PubMed. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1971). DigitalCommons@URI. Retrieved from [Link]

  • L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat. (1978). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for BTEE Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and refining your experimental conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: My chymotrypsin activity appears lower than expected. What are the primary factors I should investigate?

Low enzymatic activity can arise from several sources, including suboptimal assay conditions, degradation of the enzyme, or the presence of unforeseen inhibitors. Here’s a systematic approach to troubleshooting:

  • Verify Assay Conditions: The optimal pH for chymotrypsin activity is typically between 7.5 and 9.0.[1] Activity is significantly diminished below pH 6.[1] Ensure your buffer system, commonly Tris-HCl, is stable and correctly calibrated at the reaction temperature (typically 25°C).[2][3]

  • Enzyme Integrity: Alpha-chymotrypsin should be stored as frozen aliquots in a buffer containing calcium chloride, which acts as a stabilizer.[4][5] Repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity.[6] Prepare fresh enzyme dilutions in cold 1 mM HCl for each experiment.[2][3]

  • Substrate Quality and Concentration: Ensure your BTEE is of high purity and has been stored correctly, typically at -20°C, to prevent degradation. The concentration of BTEE can also impact the reaction rate; if it's too low, the signal will be weak.[6]

Q2: I'm observing a high background signal in my spectrophotometric assay. What are the common causes and solutions?

A high background can mask the true signal from BTEE hydrolysis. Here are the likely culprits:

  • Spontaneous Substrate Hydrolysis: While generally stable, BTEE can undergo slow, non-enzymatic hydrolysis, particularly at alkaline pH. Always run a blank reaction containing all components except the enzyme to measure this background rate.[2][7] Subtract this blank rate from your test reactions for accurate calculations.[7]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with substances that absorb at 256 nm.[6] Prepare fresh solutions using high-purity water (≥18 MΩ·cm resistivity).[3][8]

  • Instrumental Issues: Ensure your spectrophotometer is properly calibrated and the cuvettes are clean and correctly positioned.[6][9] Any light leakage or incorrect filter sets can also contribute to a high background.[6]

Q3: The reaction rate is not linear over time. What does this indicate and how can I address it?

A non-linear reaction rate, especially a decreasing rate, can be due to several factors:

  • Substrate Depletion: If the enzyme concentration is too high or the reaction is allowed to proceed for too long, the BTEE substrate will be consumed, leading to a decrease in the reaction rate.[10] Use the initial linear portion of the curve to calculate the reaction velocity.[2]

  • Product Inhibition: The product of the reaction, this compound, can in some cases inhibit the enzyme, slowing the reaction over time.

  • Enzyme Instability: Chymotrypsin can lose activity over time, especially at elevated temperatures or non-optimal pH.[11] For bovine chymotrypsin, the optimal temperature is around 50°C, but prolonged incubation can lead to denaturation.[1] It is crucial to strike a balance between optimal activity and stability.

Q4: How do I prepare the BTEE substrate solution correctly, and what are the stability considerations?

Proper preparation of the BTEE substrate solution is critical for reproducible results.

  • Solvent: BTEE is not readily soluble in water.[12] A common practice is to dissolve it in a 50% (w/w) methanol-water mixture.[2] For example, to prepare a 1.18 mM solution, you would dissolve approximately 37.0 mg of BTEE in 63.4 mL of methanol and then bring the final volume to 100 mL with ultrapure water.[3][8]

  • Stability: The stability of the BTEE solution can be influenced by the pH and temperature of storage. It is advisable to prepare it fresh for each set of experiments.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues encountered during BTEE hydrolysis experiments.

Scenario 1: No detectable enzyme activity.
Potential Cause Diagnostic Step Solution
Inactive Enzyme Run a positive control with a known active chymotrypsin sample.Use a fresh vial of chymotrypsin, ensuring proper storage and handling.[5][6]
Incorrect Reagent Preparation Double-check all calculations and preparation steps for buffers and substrate solutions.[6]Prepare all reagents fresh, paying close attention to concentrations and pH.[9]
Omission of a Critical Reagent Systematically review the protocol to ensure all components were added in the correct order.[6]Repeat the experiment, carefully following the established protocol.
Instrument Malfunction Verify the spectrophotometer settings, including wavelength (256 nm) and temperature (25°C).[2][3]Consult the instrument manual and perform necessary calibrations.
Scenario 2: Inconsistent or irreproducible results.
Potential Cause Diagnostic Step Solution
Temperature Fluctuations Monitor the temperature of the reaction cuvette throughout the assay.Use a thermostatted spectrophotometer to maintain a constant temperature.[3][13] A 10°C change can alter kinetics twofold.[10]
Inaccurate Pipetting Calibrate and check the accuracy of all micropipettes used.Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes.[9][10]
Inadequate Mixing Observe the solution in the cuvette after adding the enzyme to ensure it is homogenous.Mix the reaction components thoroughly by inversion or gentle vortexing before starting the measurement.[3][10]
Variability in Reagent Lots If a new batch of enzyme or substrate is being used, compare its performance to the previous lot.Qualify new reagent lots against a standard to ensure consistency.
Scenario 3: The reaction rate does not increase with higher substrate concentrations as expected (Michaelis-Menten kinetics).
Potential Cause Diagnostic Step Solution
Substrate Inhibition Test a wider range of substrate concentrations, including very high levels.If substrate inhibition is observed, use a substrate concentration that is optimal and not in the inhibitory range for your specific application.[6]
Km is Higher Than Tested Concentrations The reaction may not have reached saturation (Vmax).Increase the substrate concentration range until the reaction rate plateaus.[14]
Presence of a Competitive Inhibitor Analyze samples for any potential contaminating inhibitors.Purify the enzyme or use a higher-grade source.

Experimental Protocols

Standard Protocol for BTEE Hydrolysis Assay

This protocol is adapted from established methods for determining chymotrypsin activity.[2][3][7]

Reagents:

  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.

  • Substrate Solution: 1.07 mM BTEE in 50% (w/w) methanol.

  • Enzyme Diluent: 1 mM HCl.

  • Enzyme Stock: Dissolve chymotrypsin at 1 mg/mL in 1 mM HCl. Further dilute to 10-30 µg/mL for the assay.

Procedure:

  • Set the spectrophotometer to 256 nm and equilibrate to 25°C.

  • In a quartz cuvette, combine 1.5 mL of the buffer and 1.4 mL of the BTEE solution.

  • Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

  • Immediately mix by inversion and record the increase in absorbance at 256 nm for 4-5 minutes.

  • Calculate the rate of change in absorbance (ΔA₂₅₆/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity:

One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes one micromole of BTEE per minute at pH 7.8 and 25°C.[2][3] The activity can be calculated using the following formula:

Units/mg = (ΔA₂₅₆/min x 1000) / (964 x mg enzyme/mL in reaction)

Where 964 is the molar extinction coefficient of BTEE at 256 nm.[2]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

BTEE_Hydrolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Buffer, Substrate (BTEE), and Enzyme Solutions InstSetup Set Spectrophotometer to 256 nm and 25°C Blank 1. Add Buffer and BTEE to Cuvette 2. Equilibrate and Record Blank Rate InstSetup->Blank Reaction 3. Add Enzyme to Initiate Reaction 4. Mix and Record Absorbance Increase Blank->Reaction Initiate CalcRate Calculate ΔA256/min from Linear Phase Reaction->CalcRate Data Output CalcActivity Calculate Specific Activity (Units/mg) CalcRate->CalcActivity

Caption: Workflow for a typical BTEE hydrolysis experiment.

References

  • ResearchGate. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?. Retrieved from [Link]

  • University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • Liu, K. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. Journal of Food Science, 87(5), 2268-2281. Retrieved from [Link]

  • PubChem. (n.d.). Binding constant alpha-chymotrypsin was determined by competitive inhibition assay with BTEE as substrate. Retrieved from [Link]

  • Liu, K. (2022). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of Food Science, 87(12), 5519-5529. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Brender, J. R., Taylor, K. C., & T-Fai, T. (2005). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Biophysical journal, 88(2), 1145–1151. Retrieved from [Link]

  • Martin, C. J., Golubow, J., & Axelrod, A. E. (1959). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. The Journal of biological chemistry, 234(7), 1718–1723. Retrieved from [Link]

  • Liu, K. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. PubMed. Retrieved from [Link]

  • Merck Millipore. (n.d.). This compound ethyl ester. Retrieved from [Link]

  • Talszám, I., & Gráf, L. (2000). A comparative study of the conformational stabilities of trypsin and chymotrypsin. Acta Biologica Hungarica, 51(2-4), 227-238. Retrieved from [Link]

  • Sreeramulu, D., & Raghunath, M. (1993). An acid stable trypsin-chymotrypsin inhibitor from horse gram (Dolichos biflorus). Journal of the science of food and agriculture, 63(3), 329-335. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science, 13(2), 930-936. Retrieved from [Link]

  • PubChem. (n.d.). This compound ethyl ester. Retrieved from [Link]

  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian journal of biochemistry and physiology, 37(12), 1393–1399. Retrieved from [Link]

  • Rinderknecht, H., & Geokas, M. C. (1973). A new, highly sensitive and specific assay for chymotrypsin. Enzymologia, 45(5), 311–320. Retrieved from [Link]

  • Bernhard, S. A., & Gutfreund, H. (1965). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Proceedings of the National Academy of Sciences of the United States of America, 53(6), 1238–1244. Retrieved from [Link]

  • ResearchGate. (2014). What are the best ways to increase accuracy for calculating Chymotrypsin enzyme activity? what are the usual practical errors?. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Hydrolysis of this compound ethyl ester (BTEE) to.... Retrieved from [Link]

  • Feinstein, G., & Feeney, R. E. (1966). Interaction of Inactive Derivatives of Chymotrypsin and Trypsin with Protein Inhibitors. The Journal of biological chemistry, 241(21), 5183–5189. Retrieved from [Link]

  • Diva-portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, November 21). Factors Affecting the Rate of the Reaction - Chemical Kinetics [Video]. YouTube. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Chymotrypsin: A serine protease Reaction Mechanism Step-wise reaction. Retrieved from [Link]

  • Liu, Z., & Abbatt, J. P. D. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Retrieved from [Link]

  • Chemistry with fun. (2024, April 24). Factors Affecting Rate of Acid Hydrolysis| MSc Chem 1st sem| Inorganic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Jenkins, D. J., Wolever, T. M., Taylor, R. H., Barker, H., Hashim, H., Gassull, M. A., ... & Goff, D. V. (1981). Factors affecting the rate of hydrolysis of starch in food. The American journal of clinical nutrition, 34(4), 462–466. Retrieved from [Link]

  • Pearson. (n.d.). Chymotrypsin's Catalytic Mechanism: Videos & Practice Problems. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Experiment 5: Ester Hydrolysis. Retrieved from [Link]

Sources

Technical Support Center: N-Acetyl-L-tyrosine Dissolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-L-tyrosine (NALT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to the dissolution of N-Acetyl-L-tyrosine. As a more soluble and stable derivative of L-tyrosine, NALT is a preferred compound in various applications, including parenteral nutrition and cell culture media.[1][2][3] However, its dissolution is governed by specific physicochemical properties that, if not properly managed, can lead to experimental inconsistencies. This guide provides a series of troubleshooting steps and frequently asked questions to ensure successful and reproducible results in your work.

Frequently Asked Questions (FAQs)

Q1: Why is N-Acetyl-L-tyrosine used instead of L-tyrosine in some applications?

A1: N-Acetyl-L-tyrosine (NALT) is primarily used for its significantly higher solubility in aqueous solutions at neutral pH compared to L-tyrosine.[1][4][5][6][7] L-tyrosine has very low water solubility (less than 0.5 g/L at neutral pH), which can be a major limitation in preparing concentrated stock solutions for applications like cell culture media and parenteral nutrition.[5] The acetylation of the amino group in NALT enhances its water solubility, allowing for the formulation of more concentrated, pH-neutral solutions.[1][8]

Q2: What are the key physicochemical properties of N-Acetyl-L-tyrosine that I should be aware of?

A2: Understanding the physicochemical properties of NALT is crucial for its effective use. It is a white to off-white crystalline powder with a molecular weight of 223.23 g/mol .[1][4] The carboxylic acid group of NALT has a predicted pKa of approximately 3.15, which significantly influences its solubility in a pH-dependent manner.[1][9] NALT is stable as a solid when stored in a cool, dry place and is incompatible with strong oxidizing agents.[4][10]

Q3: What is the general solubility of N-Acetyl-L-tyrosine in common solvents?

A3: The solubility of N-Acetyl-L-tyrosine varies depending on the solvent and temperature. The following table summarizes key quantitative solubility data for easy reference:

SolventpHTemperatureSolubility (mg/mL)Molar Equivalent (mM)
WaterNot SpecifiedRoom Temperature25[1][4][9][11][12][13]~112
Phosphate-Buffered Saline (PBS)7.2Room Temperature10[1]~44.8
Dimethyl Sulfoxide (DMSO)Not ApplicableRoom Temperature44 - 60[1][14]~197 - 269
EthanolNot ApplicableRoom TemperatureSoluble[1][4][10][11][12]Not Specified

Q4: How does pH affect the dissolution of N-Acetyl-L-tyrosine?

A4: The solubility of NALT is highly dependent on pH. As a weak acid with a pKa of approximately 3.15, its solubility increases significantly at pH values above its pKa.[1] This is because the carboxylic acid group becomes deprotonated, forming the more polar and water-soluble carboxylate ion. Conversely, at pH values below its pKa, NALT is in its less soluble, protonated form. Therefore, adjusting the pH to be neutral or slightly alkaline can greatly enhance its dissolution in aqueous buffers.

NALT_Dissolution_Troubleshooting Start Start: NALT powder not dissolving Check_pH Is the pH of the buffer > 4? Start->Check_pH Adjust_pH Adjust pH to 7.0-7.4 with dilute NaOH Check_pH->Adjust_pH No Apply_Heat Gently heat the solution to 40-50°C with stirring Check_pH->Apply_Heat Yes Adjust_pH->Check_pH Still_Undissolved Still undissolved? Apply_Heat->Still_Undissolved Use_Sonication Use a sonication bath in short bursts Check_Concentration Is the desired concentration above the solubility limit? Use_Sonication->Check_Concentration Reassess_Protocol Reassess protocol: lower concentration or use a different solvent (e.g., DMSO) Check_Concentration->Reassess_Protocol Yes Success Success: NALT is dissolved Check_Concentration->Success No Still_Undissolved->Use_Sonication Yes Still_Undissolved->Success No

A logical workflow for troubleshooting NALT dissolution.

Step-by-Step Protocol for Aiding Dissolution:

  • pH Adjustment: The solubility of NALT is significantly influenced by pH due to its carboxylic acid group (pKa ≈ 3.15). [1]If your buffer is acidic, the NALT will be less soluble.

    • Action: Measure the pH of your solution. If it is below 7, consider adjusting it to a neutral or slightly alkaline pH (7.0-7.4) using a dilute solution of sodium hydroxide (NaOH). [1]This will deprotonate the carboxylic acid, increasing its polarity and solubility.

  • Gentle Heating: Increasing the temperature can enhance the solubility of NALT. [1] * Action: Place your container in a water bath set to a temperature that does not exceed 50-60°C to avoid potential degradation. [1]Stir the solution continuously until all the powder is dissolved. [1]Allow the solution to cool to room temperature and check for any precipitation. If precipitation occurs, the solution is supersaturated at room temperature.

  • Sonication: Mechanical energy can also aid in the dissolution process.

    • Action: Place your container in an ultrasonic water bath and sonicate the mixture in short bursts to avoid excessive heating. [1]Continue sonication until the powder is completely dissolved. [1] Q6: My N-Acetyl-L-tyrosine solution is clear after heating, but a precipitate forms upon cooling. What does this mean and how can I fix it?

A6: This indicates that you have created a supersaturated solution at room temperature. While heating increased the solubility enough to dissolve the NALT, the concentration is above its solubility limit at lower temperatures.

  • For immediate use: You can reheat the solution to redissolve the precipitate just before use. However, be aware that the concentration may not be stable over time at room temperature.

  • For stable stock solutions: You will need to prepare a new solution at a lower concentration that is within the solubility limits of NALT at your desired storage temperature.

  • Consider pH: Ensure the pH of your solution is optimal for NALT solubility (neutral to slightly alkaline). A suboptimal pH can contribute to precipitation upon cooling.

Q7: I've noticed a discoloration or precipitate in my N-Acetyl-L-tyrosine stock solution after storage. What could be the cause?

A7: Discoloration or precipitation upon storage can be due to several factors:

  • pH Shift: The pH of your solution may have changed over time, affecting the solubility of NALT.

  • Degradation: NALT can undergo hydrolysis, especially under strongly acidic or alkaline conditions, to form L-tyrosine, which is less soluble. [15]It is most stable in neutral to slightly acidic conditions (pH 4-7). [15]* Oxidation: Like many phenolic compounds, NALT can be susceptible to oxidation, which may lead to discoloration. This can be accelerated by exposure to light, high temperatures, and the presence of metal ions. [16]* Microbial Growth: If the solution was not prepared under sterile conditions and stored for an extended period, microbial contamination can cause cloudiness.

Preventative Measures for Solution Stability:

  • Storage Conditions: For short-term storage, keep aqueous solutions of NALT at 2-8°C. [1]For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. [10]* Light Protection: Store solutions in amber containers or wrapped in foil to protect them from light, as is good laboratory practice for amino acid solutions. [1]* Sterilization: For applications such as cell culture or in vivo studies, sterilize the solution by filtering it through a 0.22 µm filter. [1]* pH Buffering: Use a well-buffered system to maintain a stable pH within the optimal range for NALT stability (pH 4-7). [15]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous N-Acetyl-L-tyrosine Solution

This protocol is suitable for preparing a moderately concentrated stock solution of NALT at room temperature.

  • Weighing: Accurately weigh the desired amount of N-Acetyl-L-tyrosine powder.

  • Initial Mixing: Add the powder to a volume of the desired aqueous buffer that is less than the final target volume.

  • Dissolution: Place the container on a magnetic stirrer and stir the solution at room temperature until the powder is fully dissolved. A vortex mixer can be used for smaller volumes. [1]4. pH Adjustment (if necessary): If the pH of the final solution is critical for your downstream application, adjust it using a pH meter with small additions of dilute HCl or NaOH. [1]5. Final Volume Adjustment: Once the NALT is completely dissolved, add the buffer to reach the final desired volume. [1]6. Sterilization (for biological applications): Filter the solution through a 0.22 µm sterile syringe filter into a sterile container. [1]

Protocol 2: Preparation of a High-Concentration N-Acetyl-L-tyrosine Solution with Heating

This protocol is recommended when a higher concentration of NALT is required.

  • Follow steps 1 and 2 from Protocol 1.

  • Heating and Dissolution: Place the container with the NALT and buffer mixture in a water bath set to a temperature that does not exceed 50-60°C. [1]Stir the solution continuously until all the powder is dissolved. [1]3. Cooling: Allow the solution to cool to room temperature. Check for any precipitation. If precipitation occurs, the solution is supersaturated at room temperature and may not be stable for long-term storage. [1]4. Follow steps 4-6 from Protocol 1.

By following these guidelines and troubleshooting steps, you can effectively manage the dissolution of N-Acetyl-L-tyrosine and ensure the consistency and reliability of your experimental results.

References

  • N-Acetyl-L-Tyrosine - CD Formulation. [Link]

  • Cas 537-55-3,N-Acetyl-L-tyrosine | lookchem. [Link]

  • CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google P
  • N-Acetyl-L-tyrosine - Wikipedia. [Link]

  • N -Acetyl-L-tyrosine - Grokipedia. [Link]

  • N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem - NIH. [Link]

  • CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google P
  • N-Acetyl L-Tyrosine Vs L-Tyrosine: What is the Difference? | Mind Lab Pro®. [Link]

  • N-Acetyl-L-Tyrosine - List of General Notices and Test Methods. [Link]

  • N-Acetyl-L-tyrosine | CAS:537-55-3 | High Purity | Manufacturer BioCrick. [Link]

  • N-Acetyl-L-Tyrosine: A Key Pharmaceutical Intermediate for API Synthesis. [Link]

  • L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. [Link]

  • N-acetyl-L-tyrosine as a Tyrosine Source During Total Parenteral Nutrition in Adult Rats. [Link]

Sources

Technical Support Center: Stabilizing α-Chymotrypsin in Water-Organic Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for α-chymotrypsin applications in water-organic solvent systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile enzyme in non-aqueous environments. Here, we move beyond standard protocols to address the specific challenges you may encounter, providing in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established scientific principles.

I. Understanding the Core Challenge: The Enzyme-Solvent Interaction

The primary hurdle in using α-chymotrypsin in organic solvents is the inherent conflict between the enzyme's native aqueous environment and the non-aqueous medium required for specific reactions, such as ester or peptide synthesis.[1][2] Organic solvents can strip away the essential water layer that maintains the enzyme's conformational flexibility, leading to denaturation and loss of activity.[3][4] The key to success lies in understanding and controlling the delicate balance of interactions between the enzyme, water, and the organic solvent.

The Critical Role of Water

A small amount of water is crucial for enzymatic activity in organic solvents. This "essential water" forms a hydration shell around the enzyme, maintaining the flexible structure necessary for catalysis.[4] However, the optimal amount of water is a fine line; too much can promote unwanted hydrolytic side reactions, while too little leads to an overly rigid and inactive enzyme.[2] The water activity (aw), a measure of the energy status of water in a system, is a more precise parameter to control than simple water concentration.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when starting to work with α-chymotrypsin in organic solvents.

Q1: Why is my α-chymotrypsin completely inactive in the organic solvent?

A1: Complete inactivation is often due to one or more of the following factors:

  • Solvent Choice: The type of organic solvent is critical. Hydrophilic (water-miscible) solvents like DMSO, ethanol, and acetonitrile are generally more denaturing than hydrophobic (water-immiscible) solvents like hexane, toluene, and isooctane.[5][6] The hydrophobicity of a solvent is often quantified by its log P value (the logarithm of its partition coefficient in an octanol-water mixture); solvents with a higher log P are typically more compatible with enzymes.[7]

  • Insufficient Water: As mentioned, a minimal amount of water is essential for activity.[2] If you are using a lyophilized enzyme powder directly in an anhydrous solvent, it will likely be inactive.

  • pH Mismatch: Enzymes have an optimal pH for activity. When preparing a lyophilized powder, the pH of the aqueous solution before freeze-drying is "remembered" by the enzyme in the organic solvent. Ensure the enzyme is lyophilized from a buffer at its optimal pH (typically around 7.8 for α-chymotrypsin).

Q2: My enzyme activity is very low compared to its activity in aqueous buffer. Is this normal?

A2: Yes, it is common for enzymes to exhibit significantly lower activity in organic solvents compared to water, sometimes by several orders of magnitude.[7] This is due to factors like restricted enzyme flexibility, diffusional limitations of the substrate, and a less optimal microenvironment for the catalytic reaction.[2][7] The goal is often not to achieve aqueous-level activity, but to optimize the reaction for synthesis rather than hydrolysis, which is favored in water.

Q3: The reaction starts, but the enzyme quickly loses activity over time.

A3: This indicates enzyme instability under the reaction conditions. The organic solvent may be slowly denaturing the enzyme. Several strategies can be employed to improve stability, which are discussed in the troubleshooting section below. These include immobilization, the use of additives, and careful control of water activity.

III. Troubleshooting Guide: Common Problems and Solutions

This section provides a more in-depth, problem-oriented approach to overcoming common experimental hurdles.

Problem 1: Low or No Enzyme Activity
Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent The solvent may be too polar, stripping the essential water layer and denaturing the enzyme.1. Switch to a more hydrophobic solvent: If your substrates are soluble, try a solvent with a higher log P value (e.g., hexane, isooctane).[8] 2. Use solvent mixtures: A mixture of a hydrophobic solvent with a small amount of a more polar one can sometimes improve substrate solubility without completely inactivating the enzyme.
Incorrect Water Activity (aw) The enzyme is either too rigid (aw too low) or susceptible to denaturation and aggregation (aw too high in some polar solvents).[9][10]1. Hydrate the enzyme: Before adding to the solvent, equilibrate the lyophilized enzyme powder in a chamber with a saturated salt solution to achieve a specific aw.[11] 2. Add water directly: Add a small, precise amount of water to the organic solvent. The optimal amount often corresponds to the water saturation level of the solvent.[8]
Sub-optimal pH "Memory" The enzyme was lyophilized from a buffer with a pH that is not optimal for the reaction.1. Re-lyophilize the enzyme: Dissolve the enzyme in a buffer at the optimal pH (e.g., pH 7.8) and then lyophilize it again.
Problem 2: Poor Enzyme Stability and Rapid Inactivation
Potential Cause Explanation Troubleshooting Steps
Solvent-induced Denaturation The organic solvent is causing the enzyme to unfold over time.[4]1. Immobilization: Covalently attaching the enzyme to a solid support can increase its rigidity and protect it from the solvent.[3][12] This can lead to dramatic increases in stability and activity.[3] 2. Chemical Modification: Modifying the enzyme surface with polymers like polyethylene glycol (PEG) can create a more hydrophilic microenvironment around the enzyme, shielding it from the bulk solvent.[11]
Aggregation In some solvent systems, particularly those with intermediate water content, enzyme molecules can aggregate and precipitate, leading to a loss of activity.[9]1. Use of Additives (Excipients): Co-lyophilizing the enzyme with certain additives can prevent aggregation and improve stability. Sugars (e.g., sorbitol, trehalose) and polymers are common choices.[10][13] 2. Complex Formation: The formation of complexes with molecules like oligoamines has been shown to stabilize the enzyme's conformation and prevent aggregation in water-organic mixtures.[14]
Problem 3: Altered Substrate Specificity
Potential Cause Explanation Troubleshooting Steps
Solvent-Enzyme-Substrate Interactions The organic solvent can alter the way the substrate binds to the active site, changing the enzyme's specificity.[15]1. Solvent Screening: Test a variety of solvents to find one that provides the desired specificity. The specificity can be influenced by solvent properties beyond just polarity.[16] 2. Substrate Modification: If possible, modify the substrate to improve its interaction with the enzyme in the chosen solvent.

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of Lyophilized α-Chymotrypsin Powder for Use in Organic Solvents

This protocol ensures the enzyme is in an optimal state before being introduced to the non-aqueous environment.

  • Dissolution: Dissolve α-chymotrypsin powder in a suitable buffer (e.g., 50 mM Tris-HCl) at the desired pH (typically pH 7.8). A common starting concentration is 1-10 mg/mL.

  • (Optional) Addition of Stabilizers: If using additives like sorbitol or PEG, dissolve them in the buffer along with the enzyme.[11]

  • Flash Freezing: Rapidly freeze the enzyme solution in liquid nitrogen to minimize the formation of large ice crystals that can damage the protein structure.

  • Lyophilization: Dry the frozen sample under vacuum for 24-48 hours until a fluffy powder is obtained.

  • Storage: Store the lyophilized powder under desiccated conditions at a low temperature (e.g., -20°C).

Workflow for Optimizing α-Chymotrypsin Activity in an Organic Solvent

G cluster_prep Enzyme Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation prep Prepare Lyophilized α-CT (Protocol 1) solvent Screen Solvents (Varying Log P) prep->solvent Start water Screen Water Content (0.1% - 2% v/v) solvent->water Select best solvent additives Test Additives (Sugars, Polymers) water->additives Optimize water assay Activity Assay (Protocol 2) water->assay immobilization Immobilize Enzyme (e.g., on Celite) additives->immobilization If needed additives->assay immobilization->assay stability Stability Assay (Time-course) assay->stability Validate activity stability->assay Re-optimize if unstable

Caption: Workflow for optimizing α-chymotrypsin reactions.

Protocol 2: Standard Activity Assay for α-Chymotrypsin in a Water-Organic System

This assay uses the substrate N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which is hydrolyzed to produce a product that absorbs light at 256 nm.[17][18]

  • Reagent Preparation:

    • Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.[18][19]

    • Substrate Stock (BTEE): Prepare a concentrated solution of BTEE in a suitable solvent like methanol. A typical concentration is around 1.18 mM in 63.4% methanol.[17]

    • Enzyme Suspension: Suspend a known amount of lyophilized α-chymotrypsin powder in the chosen organic solvent.

  • Assay Procedure:

    • Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.[18]

    • In a quartz cuvette, combine the organic solvent, the appropriate amount of buffer, and the BTEE stock solution. The final reaction volume and concentrations will depend on the specific experiment.

    • Initiate the reaction by adding a small volume of the enzyme suspension.

    • Immediately mix and record the increase in absorbance at 256 nm over time.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of the product (for BTEE, this is 964 M⁻¹cm⁻¹).[18]

V. Advanced Strategies for Stabilization

For particularly challenging systems, more advanced techniques may be necessary.

Enzyme Immobilization

Immobilizing α-chymotrypsin on a solid support is a powerful method to enhance its stability.[20] The support provides a stable microenvironment and can prevent the enzyme from unfolding.

  • Common Supports: Celite, porous glass, and various polymers are frequently used.

  • Mechanism of Stabilization: Multipoint covalent attachment can make the enzyme structure more rigid and resistant to denaturation by the organic solvent.

Protein Engineering

Modifying the amino acid sequence of α-chymotrypsin through site-directed mutagenesis can improve its intrinsic stability.[20] This can involve introducing disulfide bonds or changing amino acids on the surface to have more favorable interactions with the solvent environment.[12]

Use of Novel Solvents

Ionic liquids (ILs) and deep eutectic solvents (DES) are emerging as alternative non-aqueous media for biocatalysis.[1] Some ILs have been shown to be highly compatible with α-chymotrypsin, leading to enhanced stability and activity.[21]

VI. Concluding Remarks

Successfully using α-chymotrypsin in water-organic solvent systems requires a systematic approach that considers the interplay between the enzyme, water, and the solvent. By understanding the fundamental principles of enzyme stability and employing the troubleshooting strategies and protocols outlined in this guide, researchers can overcome common challenges and unlock the full potential of this enzyme for a wide range of synthetic applications.

References
  • Gotor-Fernández, V., & Gotor, V. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(11), 2545-2558. [Link]

  • Torres, C., Otero, C., & Sinisterra, J. V. (2000). Effects of stabilizing additives on the activity of alpha-chymotrypsin in organic solvent. Journal of Molecular Catalysis B: Enzymatic, 10(1-3), 117-125. [Link]

  • Sirotkin, V. A., & Titova, E. F. (2010). α-chymotrypsin in Water-Acetone and Water-Dimethyl Sulfoxide Mixtures: Effect of Preferential Solvation and Hydration. The Journal of Physical Chemistry B, 114(49), 16463-16470. [Link]

  • Gao, S., & Li, Z. (2018). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts, 8(10), 453. [Link]

  • Miyazaki, K. (2017). How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. Membranes, 7(3), 43. [Link]

  • Biotage. (n.d.). Top 4 Strategies To Improve The Stability Of Enzyme. Biotage. [Link]

  • Carrea, G., & Riva, S. (2000). Non-Aqueous Biocatalysis in Homogeneous Solvent Systems. Angewandte Chemie International Edition, 39(13), 2226-2254. [Link]

  • Khmelnitsky, Y. L., & Rich, J. O. (1999). Strategies for Stabilization of Enzymes in Organic Solvents. In Biocatalysis (pp. 103-123). Humana Press. [Link]

  • Kumar, A., & Venkatesu, P. (2012). Overview of the stability of α-chymotrypsin in different solvent media. Chemical Reviews, 112(7), 4283-4307. [Link]

  • Gladilin, A. K., & Levashov, A. V. (2000). Stabilization and activation of alpha-chymotrypsin in water-organic solvent systems by complex formation with oligoamines. Biochemistry. Biokhimiia, 65(7), 923-929. [Link]

  • Clapes, P., Adlercreutz, P., & Mattiasson, B. (1991). Catalytic properties of alpha-chymotrypsin in organic media. Biomedica biochimica acta, 50(10-11), S55-60. [Link]

  • Simon, L. M., Kotormán, M., Garab, G., & Laczkó, I. (2001). Structure and activity of alpha-chymotrypsin and trypsin in aqueous organic media. Biochemical and Biophysical Research Communications, 280(5), 1363-1367. [Link]

  • Sirotkin, V. A., & Solomonov, B. N. (2003). SOLUBILITY AND SECONDARY STRUCTURE OF BOVINE PANCREATIC α-CHYMOTRYPSIN IN WATER–ACETONITRILE MIXTURES. Journal of Structural Chemistry, 44(3), 459-466. [Link]

  • Gololobov, M. Y., Voyushina, T. L., Stepanov, V. M., & Adlercreutz, P. (1992). Organic solvent changes the chymotrypsin specificity with respect to nucleophiles. FEBS letters, 307(3), 309-312. [Link]

  • Kumar, A., & Venkatesu, P. (2012). Overview of the stability of α-chymotrypsin in different solvent media. Chemical Reviews, 112(7), 4283-4307. [Link]

  • Sharma, S., & Gupta, M. N. (2003). Three phase partitioned α-chymotrypsin shows higher activity in water as well as organic solvents. Biotechnology letters, 25(11), 917-920. [Link]

  • Simon, L. M., Kotormán, M., Garab, G., & Laczkó, I. (2001). Structure and Activity of α-Chymotrypsin and Trypsin in Aqueous Organic Media. Biochemical and Biophysical Research Communications, 280(5), 1363-1367. [Link]

  • LibreTexts. (2023). 7.2: Chymotrypsin. Chemistry LibreTexts. [Link]

  • Sato, T., & Kise, H. (2000). Time-dependent Structure and Activity Changes of α-Chymotrypsin in Water/Alcohol Mixed Solvents. Journal of the Japan Oil Chemists' Society, 49(11), 1251-1257. [Link]

  • Reslow, M., Adlercreutz, P., & Mattiasson, B. (1988). Reaction Kinetics of Immobilized α-Chymotrypsin in Organic Media 1. Influence at Solvent Polarity. Applied Microbiology and Biotechnology, 27(5-6), 569-573. [Link]

  • Nguyen, T. H., & Le, T. H. (2022). Formulation of tablets containing lyophilized powder to improve the stability of alpha-chymotrypsin. Pharmaceutical Sciences Asia, 49(3), 226-235. [Link]

  • Lamare, S., & Halling, P. J. (1996). Calorimetric studies on solid alpha-chymotrypsin preparations in air and in organic solvents. Biotechnology and bioengineering, 52(2), 251-258. [Link]

  • Sato, T., & Kise, H. (2000). Time-dependent Structure and Activity Changes of .ALPHA.Chymotrypsin in Water/Alcohol Mixed Solvents. Journal of the Japan Oil Chemists' Society, 49(11), 1251-1257. [Link]

  • Kumar, A., & Venkatesu, P. (2012). Overview of the stability of α-chymotrypsin in different solvent media. Chemical Reviews, 112(7), 4283-4307. [Link]

  • Bender, M. L., Clement, G. E., Gunter, C. R., & Kézdy, F. J. (1964). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Journal of the American Chemical Society, 86(18), 3680-3689. [Link]

  • Sirotkin, V. A. (2004). Analysis of the Organic Solvent Effect on the Hydration and Structure of Alpha-Chymotrypsin by FTIR Spectroscopy. Journal of Solution Chemistry, 33(3), 285-298. [Link]

  • Blanco, R. M., Guisán, J. M., & Halling, P. J. (1993). Influence of Water‐Miscible Aprotic Solvents on α‐Chymotrypsin Stability. Biotechnology Progress, 9(1), 81-86. [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Soltero, J., & Griebenow, K. (2006). Effect of cyclodextrins on alpha-chymotrypsin stability and loading in PLGA microspheres upon S/O/W encapsulation. Journal of pharmaceutical sciences, 95(2), 427-437. [Link]

  • Kumar, A., & Venkatesu, P. (2012). Activity and stability of α-chymotrypsin in biocompatible ionic liquids: enzyme refolding by triethyl ammonium acetate. Physical Chemistry Chemical Physics, 14(30), 10564-10572. [Link]

  • Paradkar, V. M., & Dordick, J. S. (1994). Aqueous-Like Activity of .alpha.-Chymotrypsin Dissolved in Nearly Anhydrous Organic Solvents. Journal of the American Chemical Society, 116(11), 5009-5010. [Link]

  • Martinek, K., Mozhaev, V. V., & Berezin, I. V. (1980). Reactivation of enzymes irreversibly denatured at elevated temperature. Trypsin and alpha-chymotrypsin covalently immobilized on Sepharose 4B and in polyacrylamide gel. Biochimica et biophysica acta, 615(2), 426-435. [Link]

  • Martin, R. B. (1991). alpha-Chymotrypsin: Enzyme concentration and kinetics. Journal of Chemical Education, 68(5), 431. [Link]

Sources

Technical Support Center: N-Acetyl-L-tyrosine (NALT) Formulation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Precipitation in Aqueous Solutions

Welcome to the technical support center for N-Acetyl-L-tyrosine (NALT). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. NALT is widely used as a highly soluble source of L-tyrosine in parenteral nutrition, biopharmaceutical cell culture, and research applications.[1][2][3][4] Its acetylated form enhances aqueous solubility compared to its parent amino acid, L-tyrosine, which is notoriously difficult to dissolve at neutral pH.[2][5][6] However, "more soluble" does not mean immune to precipitation. This guide provides a deep dive into the causal factors behind NALT precipitation and offers validated strategies to maintain solution clarity and stability.

Section 1: Understanding the Core Problem — The "Why" Behind NALT Precipitation

Precipitation is a physical manifestation of a molecule's solubility limit being exceeded under specific conditions. For NALT, this is primarily governed by its molecular structure and the chemistry of the surrounding solution.

The Critical Role of pH and pKa

The single most important factor controlling NALT's solubility is pH. This is directly linked to the ionization state of its carboxylic acid group.

  • The pKa Value: The carboxylic acid moiety of NALT has a predicted pKa of approximately 3.15.[1]

  • Causality:

    • Below pH 3.15: The solution is highly acidic. The carboxylic acid group is predominantly in its protonated, neutral form (-COOH). This reduces the molecule's overall polarity, significantly decreasing its affinity for water and lowering its solubility.

    • Above pH 3.15: The environment is less acidic, causing the carboxylic acid group to deprotonate into its negatively charged carboxylate form (-COO⁻). This charge increases the molecule's polarity, enhancing its interaction with polar water molecules and dramatically increasing its solubility.[1]

Sudden shifts in pH during the preparation of media or buffers are a common cause of precipitation.[7] Even a localized drop in pH when adding an acidic component can cause NALT to temporarily fall out of solution.

cluster_low_ph Low pH (< 3.15) cluster_high_ph High pH (> 3.15) node_low N-Acetyl-L-tyrosine (Protonated -COOH) Less Polar LOW SOLUBILITY node_high N-Acetyl-L-tyrosinate (Deprotonated -COO⁻) More Polar HIGH SOLUBILITY node_low->node_high Increase pH (Deprotonation) node_high->node_low Decrease pH (Protonation)

Caption: pH-dependent ionization state and solubility of NALT.

Concentration and Temperature Interplay

Like most solutes, NALT's solubility is finite and temperature-dependent.

  • Supersaturation: Gently heating a solution can help dissolve NALT beyond its room-temperature saturation point.[1] However, this creates a thermodynamically unstable supersaturated solution. Upon cooling, the solubility limit decreases, and the excess NALT will precipitate out.[1] This is a frequent cause of precipitation when solutions prepared at room temperature are stored at 2-8°C.[7]

  • Thermal Degradation: While heating aids dissolution, excessive temperatures (>50-60°C) should be avoided to prevent potential degradation of NALT and other solution components.[1]

Other Contributing Factors
  • Co-precipitation: In complex mixtures like concentrated cell culture feeds, the presence of other sparingly soluble amino acids can lead to co-precipitation.[7]

  • Ionic Interactions: High concentrations of salts or the presence of certain metal ions can alter the hydration shell around the NALT molecule, potentially reducing solubility or forming insoluble complexes.[7]

Section 2: Troubleshooting Guide & FAQs

This section uses a direct question-and-answer format to address common precipitation issues encountered in the lab.

Q1: My NALT powder isn't dissolving in my neutral buffer. What's the first thing I should check?

A1: First, confirm you are not attempting to create a supersaturated solution by checking your concentration against established solubility data (see Table 1). The most likely cause is a localized pH issue. Even if the bulk buffer is neutral, the dissolving powder can create microenvironments with different characteristics.

  • Immediate Action: While stirring, measure the pH of the slurry. If it is acidic, slowly add a dilute base (e.g., 0.1 N NaOH) dropwise. The powder should dissolve as the pH rises into the neutral range.

  • Mechanical Aids: Use sonication in short bursts or gentle warming (up to 50°C) with continuous stirring to accelerate dissolution.[1]

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Molar Equivalent (mM)
Water Not SpecifiedRoom Temp25[1][2][8][9]~112
PBS 7.2Room Temp10[1][10]~44.8
DMSO Not ApplicableRoom Temp25 - 60[1][10]~112 - 269
Ethanol Not ApplicableRoom TempSoluble[1][2][8]Not Specified
Table 1: Solubility data for N-Acetyl-L-tyrosine in common laboratory solvents.

Q2: I prepared a clear NALT solution, but after storing it in the refrigerator (2-8°C), I see crystals. Why?

A2: This is a classic case of temperature-dependent solubility. Your solution was likely saturated or near-saturated at the preparation temperature (room temperature). When you cooled it, the solubility limit of NALT decreased, causing the excess to crystallize out. The solution was supersaturated at the storage temperature.[1][7] To prevent this, either prepare a more dilute solution that remains below the solubility limit at 2-8°C or bring the solution back to room temperature and ensure everything redissolves before use.

Q3: I see immediate cloudiness when adding my concentrated, pH-neutral NALT feed to my bioreactor. What is happening?

A3: This is often due to "pH shock" or localized concentration effects.[7] Even if both the feed and the bulk medium are at a neutral pH, the rapid introduction of a highly concentrated solution can overwhelm the local buffering capacity, causing a transient pH drop that triggers precipitation. Co-precipitation with other amino acids in the medium that are near their solubility limits is also a possibility.[7]

  • Solution: Add the feed solution slowly and with vigorous mixing at the point of addition to ensure rapid dispersion. Consider preparing a slightly less concentrated feed if the problem persists.

start Precipitation Observed check_ph Verify Solution pH start->check_ph check_temp Review Storage & Preparation Temperature start->check_temp check_conc Verify Concentration (See Table 1) start->check_conc check_complex Is it a complex mixture? (e.g., cell culture media) start->check_complex ph_low pH is acidic (<6.0) check_ph->ph_low Yes temp_issue Prepared warm, stored cold? check_temp->temp_issue Yes conc_issue Concentration exceeds limit? check_conc->conc_issue Yes complex_issue Potential co-precipitation? check_complex->complex_issue Yes action_ph Adjust pH to >7.0 with dilute base ph_low->action_ph action_temp Prepare at use temperature or re-dissolve before use temp_issue->action_temp action_conc Reduce concentration conc_issue->action_conc action_complex Add feed slowly with vigorous mixing complex_issue->action_complex

Caption: A logical workflow for troubleshooting NALT precipitation.

Section 3: Proactive Strategies for Stable Formulations

The best troubleshooting is prevention. These self-validating protocols are designed to ensure stable NALT solutions from the start.

Protocol 1: pH-Controlled Dissolution (Primary Method)

This method leverages the pH-solubility relationship and is the most reliable way to prepare stable aqueous solutions.

Methodology:

  • Weigh NALT: Accurately weigh the required mass of NALT powder for your target concentration.

  • Initial Slurry: Add the NALT powder to approximately 80% of the final required volume of purified water or your desired buffer system in a suitable vessel.

  • pH Adjustment: Place a calibrated pH probe in the solution. While stirring continuously, add a dilute solution of sodium hydroxide (e.g., 1 N NaOH) drop by drop.

  • Observation: You will observe the NALT powder dissolving as the pH increases. Continue adding base until all the powder is dissolved and the pH is stable in your target range (e.g., 7.2-7.6).

  • Final Volume: Once the NALT is fully dissolved, add the remaining water or buffer to reach the final target volume.

  • Verification & Sterilization: Verify the final pH. If the solution is for biological use, sterilize it by passing it through a 0.22 µm syringe filter.[1]

Protocol 2: Enhancing Solubility with Cyclodextrins (Advanced Formulation)

For challenging formulations requiring very high concentrations or enhanced stability, cyclodextrins can be employed. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[11] The aromatic ring of NALT can enter the hydrophobic cavity, forming an "inclusion complex" that masks its less polar region and significantly increases its apparent water solubility.[12][13][14] β-Cyclodextrin is commonly used for its cavity size, which is well-suited to accommodate the tyrosine ring.[12]

cluster_process Complexation Process nalt NALT complex Inclusion Complex (Enhanced Solubility) nalt->complex Aromatic ring enters cavity cd β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Sources

Technical Support Center: Troubleshooting Side Reactions in Enzymatic Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enzymatic dipeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the precision of enzymes to forge peptide bonds. While enzymatic methods offer unparalleled stereoselectivity and operate under mild conditions, the landscape is not without its challenges.[1] Side reactions can emerge, compromising yield, purity, and the overall success of your synthesis.

This document provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and deepen your understanding of the underlying reaction dynamics.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems with a focus on root cause analysis and actionable solutions.

Q1: My dipeptide yield is unexpectedly low, but my starting acyl donor (e.g., amino acid ester) is being consumed. What is the likely cause?

A1: The most probable culprit is the competitive hydrolysis of your acyl donor.

Causality & Explanation: In enzymatic peptide synthesis, particularly under kinetically controlled conditions, the enzyme forms a reactive acyl-enzyme intermediate.[1] This intermediate can be attacked by two competing nucleophiles:

  • Aminolysis (Desired Reaction): The amino group of your second amino acid (the nucleophile) attacks the intermediate, forming the desired dipeptide.

  • Hydrolysis (Side Reaction): Water molecules present in the reaction medium attack the intermediate, cleaving the acyl group from the enzyme and regenerating the carboxylic acid form of your acyl donor.[2]

This hydrolysis pathway directly competes with peptide bond formation, consuming the activated substrate without producing the target dipeptide.[3] The balance between these two reactions is a critical factor determining your final yield.

Troubleshooting Steps:

  • Reduce Water Content: While enzymes require a certain amount of water for activity, excess water will shift the equilibrium towards hydrolysis. If using organic solvents, ensure they are anhydrous and consider reducing the aqueous phase to the minimum required for enzyme function (often below 10% v/v).[2][4]

  • Optimize Substrate Concentrations: Increase the concentration of the amino component (nucleophile). According to Le Châtelier's principle, a higher concentration of the desired nucleophile can outcompete water for the acyl-enzyme intermediate, favoring aminolysis.

  • Control pH: The ionization state of the substrates and the enzyme's active site, governed by pH, profoundly impacts reaction rates.[5][6] A pH that is suboptimal for synthesis may still permit significant hydrolytic activity. A systematic pH optimization is recommended (see Protocol 1).

  • Consider Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes create a more hydrophobic microenvironment around the active site, which can limit water access and thereby suppress hydrolysis.[7][8]

Q2: My final product analysis (e.g., by chiral HPLC) shows a diastereomeric impurity. I thought enzymes were supposed to prevent racemization?

A2: While enzymatic synthesis is renowned for its high stereoselectivity, racemization can still occur under specific, often non-optimal, conditions, particularly related to the activation of the carboxyl group. [1]

Causality & Explanation: Racemization in peptide synthesis, the loss of stereochemical integrity at the α-carbon, is a significant concern.[9][10] It often proceeds through the formation of an oxazolone (or azlactone) intermediate.[11][12] This planar, resonance-stabilized structure can be re-protonated from either side, leading to a mixture of L- and D-isomers.

While enzymes typically shield the substrates in their active site to prevent such side reactions, certain factors can promote this pathway:

  • Over-activation of the Acyl Donor: If using a chemoenzymatic approach where the acyl donor is a chemically pre-activated ester, the activating group itself might be susceptible to promoting oxazolone formation.[9]

  • Reaction Conditions: Extreme pH or high temperatures can sometimes compromise the enzyme's conformational integrity or increase the intrinsic rate of chemical racemization of the substrates in solution.[13]

  • Substrate Structure: Certain amino acids, like histidine and cysteine, are particularly prone to racemization.[9][13]

Troubleshooting Steps:

  • Verify Acyl Donor Stability: If using a chemically activated ester, ensure its preparation was racemization-free. Consider using ruthenium-catalyzed synthesis of peptide enol esters, which is known to be a racemization-free method.[14]

  • Employ Additives (in chemoenzymatic setups): In systems using chemical coupling agents, additives like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress racemization by minimizing the lifetime of highly reactive intermediates.[9][13]

  • Moderate Reaction Conditions: Avoid excessively high temperatures or extreme pH values that could denature the enzyme or promote chemical racemization pathways.

  • Enzyme Selection: Ensure the chosen enzyme and its reaction conditions are well-suited for the specific amino acid residues being coupled.

Q3: I am synthesizing a dipeptide containing Proline, and I'm detecting a cyclic byproduct with a mass corresponding to my two starting amino acids.

A3: You are likely observing the formation of a diketopiperazine (DKP).

Causality & Explanation: Diketopiperazine formation is an intramolecular side reaction that is especially prevalent at the dipeptide stage.[13][15] The deprotected N-terminal amino group of the dipeptide attacks the ester carbonyl of the C-terminal residue, leading to cyclization and cleavage from the synthesis support (in solid-phase synthesis) or formation of a stable six-membered ring in solution-phase synthesis.[15]

This side reaction is particularly favored when:

  • Proline or Glycine is present: The conformational flexibility of Glycine or the unique cyclic structure of Proline at the C-terminus or N-terminus can pre-organize the dipeptide for this intramolecular attack.[13]

  • Base is present: The presence of a base deprotonates the N-terminal amino group, increasing its nucleophilicity and accelerating the cyclization reaction.

Troubleshooting Steps:

  • Control of Base/pH: Carefully manage the pH and avoid excess base during the reaction and workup steps. In Fmoc-based solid-phase synthesis, using HOBt in the piperidine deprotection solution can help reduce this side reaction.[13]

  • Strategic Coupling: If possible, consider synthesizing the problematic dipeptide as a single unit (a pre-formed dipeptide) and then incorporating it into a larger peptide chain. This bypasses the vulnerable dipeptide intermediate stage.[13]

  • Use of Bulky Protecting Groups: In solid-phase synthesis, using a sterically hindered resin like 2-chlorotrityl chloride resin can inhibit the intramolecular cyclization.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in enzymatic peptide synthesis, and how does it affect side reactions?

A1: The concept of kinetic versus thermodynamic control is crucial for directing the reaction towards synthesis and away from hydrolysis.[16][17]

  • Kinetic Control: This regime dominates when using an activated acyl donor (e.g., an amino acid ester). The reaction is rapid and essentially irreversible because the leaving group (e.g., methanol) is a poor nucleophile.[18][19] The product distribution is determined by the relative rates of competing reactions. The desired product (dipeptide) forms faster than it hydrolyzes back to the starting materials. However, hydrolysis of the acyl-enzyme intermediate is the main competing side reaction.[18] Strategy: Run the reaction for a short duration at a lower temperature to favor the faster-forming kinetic product (the dipeptide) and stop the reaction before the system has time to reach thermodynamic equilibrium.[16]

  • Thermodynamic Control: This is an equilibrium-controlled process where unprotected amino acids are used. The enzyme catalyzes both the forward (synthesis) and reverse (hydrolysis) reactions.[19] The final product composition is determined by the relative thermodynamic stability of the reactants and products. In aqueous solutions, the equilibrium strongly favors hydrolysis, leading to low peptide yields.[20] Strategy: To favor synthesis, the equilibrium must be shifted. This is typically achieved by drastically reducing the water content (using organic solvents) or by product precipitation/extraction.[19]

The relationship is visualized in the diagram below.

Q2: How does pH critically influence the balance between synthesis and side reactions?

A2: pH is one of the most critical parameters in enzymatic synthesis because it simultaneously affects multiple factors:

  • Enzyme Activity: Every enzyme has an optimal pH range for its catalytic activity. Outside this range, the ionization states of key active site residues (like His, Asp, Cys) change, potentially leading to a dramatic loss of function.[6]

  • Substrate Ionization: The pH determines the protonation state of the substrate's α-amino and α-carboxyl groups. For synthesis, the attacking nucleophile must have a deprotonated amino group (-NH₂) to be effective, while the carboxyl group of the acyl donor is typically esterified. A pH that is too low will protonate the amino group (-NH₃⁺), rendering it non-nucleophilic and stopping the reaction.[6]

  • Synthesis vs. Hydrolysis Rates: The optimal pH for peptide synthesis does not always coincide with the optimal pH for hydrolysis. The pH-activity profiles for synthesis can vary significantly depending on the substrates used, even with the same enzyme.[5] For example, the optimal pH for thermolysin-catalyzed synthesis can range from 5.8 to 7.3 depending on the specific amino acid substrates.[5] A careful pH study is therefore essential to find a "sweet spot" that maximizes the synthesis rate while minimizing the hydrolysis rate.[21][22]

Q3: When should I consider using an immobilized enzyme?

A3: Enzyme immobilization, the attachment of an enzyme to a solid support, is a powerful strategy that should be considered when you need to:

  • Improve Enzyme Stability and Reusability: Immobilization often enhances an enzyme's stability against changes in temperature, pH, and organic solvents. It also allows for easy separation of the enzyme from the reaction mixture, enabling its reuse and simplifying product purification.[8]

  • Suppress Water-Dependent Side Reactions: By creating a hydrophobic microenvironment, certain immobilization techniques can reduce the concentration of water near the enzyme's active site, thus favoring synthesis over hydrolysis.[7]

  • Enable Continuous Flow Processes: Immobilized enzymes are ideal for use in packed-bed reactors for continuous production, which is highly desirable in industrial settings.

Various immobilization strategies exist, including adsorption, covalent attachment, and encapsulation.[7][23] The choice of method depends on the enzyme and the specific reaction conditions. For example, using epoxy-functionalized resins allows for covalent attachment through the enzyme's surface amino groups under mild conditions.[7]

Q4: What are the best analytical methods to detect and quantify side products?

A4: A multi-pronged analytical approach is essential for robust quality control. The primary tools are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing the purity of the crude and final product.[24][25] When coupled with a UV detector (monitoring at 210-230 nm), it can separate the desired dipeptide from starting materials, truncated sequences, and many other impurities.[25] Developing a stability-indicating method is crucial to ensure all potential degradation products are resolved.[25]

  • Mass Spectrometry (MS): MS is indispensable for identifying reaction components.[26] Coupled with HPLC (LC-MS), it provides the molecular weight of each peak in the chromatogram. This allows you to confirm the identity of your desired product and tentatively identify impurities, such as hydrolyzed acyl donor, diketopiperazines, or byproducts from protecting group side reactions.[25][26]

  • Amino Acid Analysis (AAA): This technique is used to confirm the amino acid composition and to accurately quantify the net peptide content of your final product.[27] It involves hydrolyzing the peptide back to its constituent amino acids and quantifying them, which can reveal if the correct ratio of amino acids is present.[27]

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Guide to Optimize Reaction pH for Minimizing Acyl Donor Hydrolysis

This protocol outlines a systematic approach to identify the optimal pH that maximizes the synthesis-to-hydrolysis (S/H) ratio.

Objective: To determine the pH at which the rate of dipeptide formation is highest relative to the rate of acyl donor hydrolysis.

Materials:

  • N-protected amino acid ester (Acyl Donor, e.g., Z-Phe-OMe)

  • Amino acid amide or ester (Nucleophile, e.g., H-Leu-NH₂)

  • Enzyme of choice (e.g., Thermolysin, α-Chymotrypsin)

  • A series of buffers (e.g., MES, MOPS, Tris) covering a pH range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)

  • Organic co-solvent (if required, e.g., acetonitrile)

  • RP-HPLC system with a C18 column

  • Quenching solution (e.g., 10% Trifluoroacetic Acid in acetonitrile)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare concentrated stock solutions of the acyl donor and nucleophile in the chosen organic co-solvent or buffer.

    • Prepare a stock solution of the enzyme in a minimal volume of a suitable storage buffer.

    • Prepare a set of reaction buffers at 0.5 pH unit intervals across the desired range.

  • Reaction Setup:

    • Set up a series of small-scale reactions (e.g., 100 µL total volume) in microcentrifuge tubes, one for each pH point.

    • To each tube, add the buffer, organic co-solvent, acyl donor, and nucleophile to their final desired concentrations. Equilibrate the tubes at the reaction temperature (e.g., 37°C).

  • Initiation and Time-Course Sampling:

    • Initiate the reactions by adding a small aliquot of the enzyme stock solution to each tube. Vortex briefly to mix.

    • At predetermined time points (e.g., 10, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from each reaction tube.

    • Immediately quench the aliquot in a separate tube containing an excess of the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Develop a gradient method that clearly separates the acyl donor, the hydrolyzed acyl donor (the carboxylic acid), the nucleophile, and the desired dipeptide product.

    • Integrate the peak areas for the dipeptide product and the hydrolyzed acyl donor at each time point for each pH.

  • Data Analysis:

    • For each pH, plot the concentration (or peak area) of the dipeptide product and the hydrolyzed acyl donor against time to determine the initial reaction rates (slopes of the linear portion of the curves).

    • Calculate the Synthesis/Hydrolysis (S/H) ratio for each pH value: S/H Ratio = Initial Rate of Synthesis / Initial Rate of Hydrolysis .

    • Plot the S/H ratio against pH. The pH corresponding to the highest S/H ratio is the optimal pH for your reaction under these conditions.

pHInitial Synthesis Rate (mAU/min)Initial Hydrolysis Rate (mAU/min)S/H Ratio
5.5501000.5
6.0120801.5
6.5250604.2
7.0300903.3
7.52201501.5
8.01002500.4

Table 1: Example data from a pH optimization experiment. In this case, pH 6.5 provides the best selectivity for synthesis over hydrolysis.

Part 4: Visual Guides

Diagram 1: Competing Reaction Pathways

CompetingPathways cluster_0 Reaction Core Acyl-Enzyme Acyl-Enzyme Dipeptide Desired Product (R1-CO-NH-R2) Acyl-Enzyme->Dipeptide Aminolysis (Synthesis) Hydrolysis Side Product (R1-COOH) Acyl-Enzyme->Hydrolysis Hydrolysis (Side Reaction) Substrates Enzyme (E) + Acyl Donor (R1-CO-X) Substrates->Acyl-Enzyme Acylation Nucleophile Nucleophile (H2N-R2) Water Water (H2O)

Caption: Competing aminolysis and hydrolysis pathways for the acyl-enzyme intermediate.

Diagram 2: Troubleshooting Workflow for Low Dipeptide Yield

TroubleshootingWorkflow Start Low Dipeptide Yield Observed Check_Substrate Analyze reaction mixture by LC-MS. Is the acyl donor consumed? Start->Check_Substrate Hydrolysis High Hydrolysis Suspected. See Troubleshooting Q1. Check_Substrate->Hydrolysis Yes No_Reaction Reaction Not Initiated. Check enzyme activity, substrate stability, and reaction setup. Check_Substrate->No_Reaction No Check_Byproducts Are other significant byproducts detected? Hydrolysis->Check_Byproducts Racemization Diastereomer detected? Investigate Racemization. See Troubleshooting Q2. Check_Byproducts->Racemization Yes Cyclization Cyclic product detected? Investigate DKP Formation. See Troubleshooting Q3. Check_Byproducts->Cyclization Yes Optimize Optimize Conditions: - Perform pH screen (Protocol 1) - Titrate water content - Adjust Substrate Ratio Check_Byproducts->Optimize No Racemization->Optimize Cyclization->Optimize

Caption: Decision tree for troubleshooting low yield in enzymatic dipeptide synthesis.

References

Sources

Technical Support Center: Optimizing Peptide Coupling Reactions for N-Benzoyl Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenges of peptide coupling reactions involving N-benzoyl amino esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing peptides with this particular N-terminal protecting group. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles, ensuring both high yield and stereochemical fidelity in your synthetic routes.

The Unique Challenges of N-Benzoyl Amino Esters in Peptide Coupling

The N-benzoyl group, while a useful protecting group, introduces specific steric and electronic challenges to peptide bond formation. Unlike urethane-based protecting groups such as Fmoc and Boc, the electron-withdrawing nature of the benzoyl carbonyl group significantly increases the acidity of the α-hydrogen of the amino acid. This heightened acidity makes N-benzoyl amino acids particularly susceptible to racemization during the activation of the carboxyl group.[1][2]

Furthermore, the bulky nature of the benzoyl group can create significant steric hindrance, impeding the approach of the nucleophilic amine component and slowing down the reaction kinetics. This can lead to incomplete reactions and the formation of deletion sequences, especially when coupling to other sterically hindered residues.

This guide will provide a structured approach to troubleshooting these issues, ensuring you can optimize your coupling reactions for success.

Troubleshooting Guide: A Mechanistic Approach

This section addresses common problems encountered during the coupling of N-benzoyl amino esters, providing explanations grounded in reaction mechanisms and offering practical solutions.

Q1: My coupling reaction is resulting in a low yield of the desired dipeptide. What are the likely causes and how can I improve it?

A1: Low yields in peptide coupling reactions with N-benzoyl amino esters are typically rooted in two main issues: steric hindrance and incomplete activation of the carboxylic acid.

  • Steric Hindrance: The bulky benzoyl group can physically block the incoming amine. This is especially problematic if the C-terminal amino ester or the N-benzoyl amino acid itself has a bulky side chain (e.g., Valine, Isoleucine).[3]

    • Solution 1: Employ a More Powerful Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient. Opt for more potent onium salt reagents such as HATU, HBTU, or COMU, which are known for their high coupling efficiency and rapid reaction times, even with sterically hindered amino acids.[3][4] Phosphonium salts like PyBOP are also an excellent choice and can be less prone to side reactions like guanidinylation compared to uronium salts.[5]

    • Solution 2: Optimize Reaction Time and Temperature: Extended reaction times (e.g., 2-4 hours or even overnight) may be necessary to drive the reaction to completion. Gentle heating (e.g., 30-40°C) can also increase the reaction rate, but must be done cautiously as it can also increase the risk of racemization.[3]

    • Solution 3: Perform a Double Coupling: After the initial coupling reaction, you can filter the resin (if on solid phase) and treat it with a fresh solution of the activated N-benzoyl amino acid. This can help to acylate any remaining unreacted amine groups.[3]

  • Incomplete Activation: The carboxylic acid must be efficiently converted into a reactive intermediate (e.g., an active ester) for the coupling to proceed.

    • Solution: Pre-activation: Instead of adding all reagents to the reaction vessel at once, pre-activate the N-benzoyl amino acid with the coupling reagent and a base for a few minutes before adding the amino ester component. This ensures the formation of the active intermediate in high concentration.[4]

Q2: I'm observing a significant amount of a diastereomeric impurity in my product. What is causing this racemization and how can it be minimized?

A2: Racemization is a major concern with N-benzoyl amino acids due to the formation of an intermediate known as an azlactone (or oxazolone).[1][2] The electron-withdrawing benzoyl group facilitates the formation of this planar, achiral intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.

Mechanism of Racemization via Azlactone Formation

racemization cluster_activation Carboxyl Activation cluster_cyclization Azlactone Formation (Racemization Pathway) cluster_coupling Peptide Bond Formation N_Benzoyl_AA N-Benzoyl Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Benzoyl_AA->Activated_Intermediate Coupling Reagent Azlactone Azlactone (Planar, Achiral) Activated_Intermediate->Azlactone Intramolecular Cyclization Dipeptide Desired Dipeptide (Stereochemically Pure) Activated_Intermediate->Dipeptide + Amino Ester (Desired Pathway) Racemic_Dipeptide Racemic Dipeptide Azlactone->Racemic_Dipeptide + Amino Ester troubleshooting start Low Coupling Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Solvent) check_reagents->check_conditions Reagents OK increase_time_temp Increase Reaction Time or Temperature (cautiously) check_conditions->increase_time_temp Conditions Suboptimal double_coupling Perform Double Coupling check_conditions->double_coupling Incomplete Reaction After Optimization change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) check_conditions->change_reagent Conditions Optimized, Still Low Yield success Yield Improved increase_time_temp->success double_coupling->success change_reagent->success

Sources

Validation & Comparative

A Comparative Guide to N-Acyl L-Tyrosine Derivatives: Bioavailability of N-Benzoyl-L-tyrosine vs. N-Acetyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enhanced Tyrosine Delivery

L-tyrosine, a non-essential amino acid, serves as a critical precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are integral to cognitive function, mood regulation, and the physiological response to stress.[1][2] Its therapeutic and nootropic applications are, however, limited by its relatively low water solubility, which can impact formulation and delivery. This has led to the development of N-acyl derivatives, such as N-Benzoyl-L-tyrosine and N-Acetyl-L-tyrosine (NALT), with the hypothesis that these modifications would enhance solubility and, consequently, bioavailability. This guide provides an in-depth comparison of the available scientific evidence on the bioavailability of these two derivatives, highlighting a significant disparity in the depth of research and offering field-proven insights for their application in research and development.

Metabolic Fate: A Tale of Two Derivatives

The efficacy of any L-tyrosine prodrug hinges on its ability to be efficiently converted back to L-tyrosine in vivo. The metabolic pathways for N-Acetyl-L-tyrosine are relatively well-documented, whereas the in vivo fate of this compound remains largely theoretical, extrapolated from in vitro studies.

N-Acetyl-L-tyrosine (NALT): A Well-Characterized but Inefficient Precursor

N-Acetyl-L-tyrosine was designed with the intention of improving upon the solubility of L-tyrosine.[2][3] The addition of the acetyl group does indeed increase water solubility.[3][4] Upon ingestion, it is theorized that NALT undergoes deacetylation, primarily in the liver and kidneys, to release free L-tyrosine, which can then enter systemic circulation and cross the blood-brain barrier to participate in neurotransmitter synthesis.[5][6]

However, extensive human and animal studies have revealed a critical flaw in this hypothesis: the in vivo deacetylation of NALT is remarkably inefficient.[1][2] A substantial portion of administered NALT is not metabolized and is instead excreted unchanged in the urine.[1][3][6] This inefficient conversion significantly curtails its utility as a reliable L-tyrosine precursor.

This compound: An Uncharted In Vivo Landscape

In stark contrast to NALT, there is a significant lack of in vivo bioavailability and metabolic data for this compound. This compound is an N-acyl-L-tyrosine where a benzoyl group is attached to the amino group of L-tyrosine.[7] While it is known to be a substrate for the enzyme α-chymotrypsin in vitro, which can hydrolyze the amide bond to release L-tyrosine and benzoic acid, its in vivo metabolic fate has not been sufficiently investigated.[8][9] One could hypothesize that upon oral administration, it would be subject to enzymatic hydrolysis in the gastrointestinal tract or after absorption. However, without in vivo studies, its absorption, distribution, metabolism, and excretion (ADME) profile remains speculative. The lack of published research in this area is a critical data gap for any researcher considering its use as a potential L-tyrosine prodrug.

Comparative Bioavailability: The Data Speak for Themselves

The central question for any researcher is: which compound more effectively elevates systemic L-tyrosine levels? The available data provides a clear, albeit one-sided, answer.

Quantitative Data Summary: N-Acetyl-L-tyrosine vs. L-Tyrosine

Contrary to the initial hypothesis that increased solubility would lead to superior bioavailability, human studies consistently demonstrate that L-tyrosine is far more effective at increasing plasma tyrosine levels than NALT.[1] The poor conversion of NALT to L-tyrosine, coupled with its high rate of urinary excretion, renders it an inefficient delivery vehicle for systemic L-tyrosine.[1][3]

CompoundAdministration RouteDosagePeak Plasma Tyrosine IncreaseUrinary Excretion (Unchanged)Reference(s)
L-Tyrosine Oral100 mg/kg130% to 276%Not a significant pathway[1][3]
N-Acetyl-L-tyrosine (NALT) Intravenous5 g0% to 25%35% to 60% of dose[1][3][6]

Note: The data for NALT is from intravenous administration. IV administration ensures 100% of the substance enters circulation, so the poor conversion to tyrosine is not due to absorption issues but rather metabolic inefficiency. This makes the comparison with oral L-tyrosine even more starkly in favor of L-tyrosine.[1]

For this compound, there is no available in vivo data to populate a similar comparative table. This absence of evidence is a significant finding and should be a primary consideration in experimental design.

Experimental Protocols: Assessing Bioavailability

To address the data gap for this compound and to verify the findings for NALT, a robust in vivo bioavailability study is essential. The following is a generalized, step-by-step methodology for a pharmacokinetic study in a rodent model, which can be adapted for specific research questions.

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the plasma concentration-time profiles of L-tyrosine following oral administration of L-tyrosine, N-Acetyl-L-tyrosine, and this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compounds: L-Tyrosine, N-Acetyl-L-tyrosine, this compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • High-Performance Liquid Chromatography (HPLC) system with appropriate detector (e.g., fluorescence or mass spectrometry) for quantification of L-tyrosine in plasma.

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats to the housing conditions for at least one week.

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide rats into four groups (n=6 per group): Vehicle control, L-Tyrosine, N-Acetyl-L-tyrosine, and this compound.

    • Prepare suspensions of the test compounds in the vehicle at a concentration to achieve the desired dose (e.g., 100 mg/kg body weight).

    • Administer the respective formulations to each group via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at pre-determined time points: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Collect blood into heparinized tubes and immediately centrifuge to separate plasma.

  • Sample Analysis:

    • Develop and validate an HPLC method for the quantification of L-tyrosine in rat plasma. This typically involves protein precipitation followed by chromatographic separation and detection.[10]

    • Analyze the plasma samples to determine the concentration of L-tyrosine at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma L-tyrosine concentration versus time for each group.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

Self-Validation: The inclusion of a vehicle control group ensures that any observed changes in plasma tyrosine are due to the administered compounds. The L-tyrosine group serves as a positive control and a benchmark for bioavailability.

Visualizing the Pathways and Processes

To better understand the metabolic fates and the experimental workflow, the following diagrams are provided.

cluster_oral Oral Administration cluster_metabolism Metabolism cluster_fate Systemic Fate NALT NALT Deacetylation Deacetylation NALT->Deacetylation Inefficient Urinary Excretion (Unchanged) Urinary Excretion (Unchanged) NALT->Urinary Excretion (Unchanged) Significant This compound This compound Hydrolysis (Hypothesized) Hydrolysis (Hypothesized) This compound->Hydrolysis (Hypothesized) In Vivo Data Lacking L-Tyrosine L-Tyrosine Deacetylation->L-Tyrosine Hydrolysis (Hypothesized)->L-Tyrosine Catecholamine Synthesis Catecholamine Synthesis L-Tyrosine->Catecholamine Synthesis

Caption: Comparative metabolic fates of N-Acetyl-L-tyrosine and this compound.

Start Start Animal Acclimatization & Fasting Animal Acclimatization & Fasting Start->Animal Acclimatization & Fasting Group Allocation Group Allocation Animal Acclimatization & Fasting->Group Allocation Oral Dosing Oral Dosing Group Allocation->Oral Dosing Serial Blood Sampling Serial Blood Sampling Oral Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis HPLC Analysis->Pharmacokinetic Analysis End End Pharmacokinetic Analysis->End

Caption: General workflow for an in vivo bioavailability study.

Conclusion: A Clear Winner and a Call for Further Research

The available scientific evidence strongly indicates that L-tyrosine is significantly more bioavailable than N-Acetyl-L-tyrosine in humans.[1] The initial hypothesis that NALT's increased water solubility would translate to enhanced bioavailability is not supported by human pharmacokinetic data.[1] For research and clinical applications where the primary objective is to elevate plasma tyrosine levels, direct administration of L-tyrosine is the demonstrably superior method.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Retrieved from [Link]

  • Examine.com. (2025, September 3). Research Breakdown on L-Tyrosine. Retrieved from [Link]

  • The PricePlow Blog. (2017, May 26). L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines. Retrieved from [Link]

  • Mind Lab Pro®. (2025, August 27). N-Acetyl L-Tyrosine Vs L-Tyrosine: What is the Difference? Retrieved from [Link]

  • BRC Recovery. (2024, August 13). N-Acetyl L-Tyrosine Benefits: Enhancing Cognitive Performance and Mood. Retrieved from [Link]

  • Nootropics Expert. (2025, August 21). N-Acetyl L-Tyrosine. Retrieved from [Link]

  • Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology, 41(11), 789–791. Retrieved from [Link]

  • Magnusson, I., Ekman, L., Wångdahl, M., & Wahren, J. (1985). N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. Pediatric Research, 19(6), 514–518. Retrieved from [Link]

  • Lee, K. S., et al. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. EMBO reports, 21(6), e49211. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Schulz, R. M., et al. (2013). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir, 29(28), 8863–8871. Retrieved from [Link]

  • van Vliet, A. K., et al. (2019). Metabolomic changes demonstrate reduced bioavailability of tyrosine and altered metabolism of tryptophan via the kynurenine pathway with ingestion of medical foods in phenylketonuria. Molecular Genetics and Metabolism, 126(4), 374–383. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enzymatic Hydrolysis of this compound p-Nitroanilide by alpha-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. Retrieved from [Link]

Sources

A Comparative Guide to N-Acetyl-L-tyrosine Quantification: HPLC vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of N-Acetyl-L-tyrosine (NALT) is paramount. NALT, a more soluble derivative of the amino acid L-tyrosine, is a crucial component in parenteral nutrition and various pharmaceutical formulations, and is investigated for its potential nootropic effects. The selection of an appropriate analytical method is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an in-depth comparison of two common analytical techniques for NALT quantification: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics to empower you in making an informed choice for your specific application.

The Significance of N-Acetyl-L-tyrosine and its Quantification

N-Acetyl-L-tyrosine serves as a precursor to L-tyrosine, which is essential for the synthesis of vital neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] Its enhanced solubility and stability make it a preferred choice in various formulations.[2] Accurate measurement of NALT in biological matrices and pharmaceutical products is critical for pharmacokinetic studies, quality control, and understanding its physiological effects.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It is widely regarded as a robust and reliable method for the analysis of pharmaceutical compounds, including NALT.

Principle of HPLC for NALT Quantification

The quantification of NALT by HPLC typically employs a reversed-phase chromatographic approach. In this method, the sample is introduced into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. NALT, being a moderately polar molecule, interacts with both the stationary and mobile phases. By carefully controlling the composition of the mobile phase, the retention time of NALT on the column can be precisely controlled, allowing for its separation from other components in the sample. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in NALT absorbs UV light at a specific wavelength. The amount of NALT is then quantified by comparing the peak area of the sample to that of a known standard.

Experimental Workflow for HPLC Quantification of NALT

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Trichloroacetic Acid) Sample->Protein_Precipitation Standard NALT Standard Serial_Dilution Serial Dilution Standard->Serial_Dilution Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.45 µm) Supernatant_Collection->Filtration HPLC_System HPLC System Filtration->HPLC_System Calibration_Curve Calibration Curve Standards Serial_Dilution->Calibration_Curve Calibration_Curve->HPLC_System C18_Column Reversed-Phase C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification

Caption: Workflow for NALT quantification by HPLC.

Detailed Protocol for HPLC Quantification of NALT in Human Plasma

This protocol is adapted from a validated application note for the quantification of NALT in human plasma.

Materials and Reagents:

  • N-Acetyl-L-tyrosine reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA), 10% (w/v) in HPLC-grade water

  • HPLC-grade water

  • Drug-free human plasma

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of NALT (1 mg/mL) in the mobile phase.

    • Perform serial dilutions of the stock solution to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • To 200 µL of human plasma, add 400 µL of ice-cold 10% TCA.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak area corresponding to NALT.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of NALT in the samples by interpolating their peak areas on the calibration curve.

Enzymatic Methods: A Viable Alternative

Enzymatic assays offer an alternative approach for the quantification of NALT, often characterized by high specificity and the potential for high-throughput screening. Two primary enzymatic strategies can be envisioned for NALT quantification: an aminoacylase-based assay and a tyrosinase-based assay.

Principle of Aminoacylase-Based Assay

This method relies on the enzymatic hydrolysis of the N-acetyl group from NALT, catalyzed by an aminoacylase, to yield L-tyrosine and acetate.[3] The resulting L-tyrosine can then be quantified using a variety of established methods, such as a colorimetric assay involving the Folin-Ciocalteu reagent or a coupled enzyme assay.

Experimental Workflow for Aminoacylase-Based NALT Quantification

Aminoacylase_Workflow cluster_prep Sample & Standard Preparation cluster_enzymatic Enzymatic Reaction cluster_detection L-Tyrosine Detection cluster_data Data Analysis Sample Sample containing NALT Dilution1 Dilution Sample->Dilution1 Standard NALT Standard Dilution2 Dilution Standard->Dilution2 Incubation Incubate with Sample/Standard Dilution1->Incubation Dilution2->Incubation Reaction_Mix Prepare Reaction Mixture (Buffer, Aminoacylase) Reaction_Mix->Incubation Hydrolysis NALT -> L-Tyrosine + Acetate Incubation->Hydrolysis Detection_Reagent Add Detection Reagent (e.g., Folin-Ciocalteu) Hydrolysis->Detection_Reagent Color_Development Color Development Detection_Reagent->Color_Development Spectrophotometer Measure Absorbance Color_Development->Spectrophotometer Calibration_Curve Construct Calibration Curve Spectrophotometer->Calibration_Curve Quantification Quantify NALT Concentration Calibration_Curve->Quantification

Caption: Workflow for aminoacylase-based NALT quantification.

Proposed Protocol for Aminoacylase-Based Quantification of NALT

This proposed protocol is based on established principles of aminoacylase activity assays.[4][5]

Materials and Reagents:

  • N-Acetyl-L-tyrosine

  • Aminoacylase (e.g., from Aspergillus oryzae)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Folin-Ciocalteu phenol reagent

  • Sodium carbonate solution (e.g., 0.5 M)

  • L-tyrosine standard solution

Instrumentation:

  • Spectrophotometer or microplate reader

  • Incubator or water bath

Procedure:

  • Standard Curve of L-tyrosine:

    • Prepare a series of L-tyrosine standards in the assay buffer.

    • To each standard, add the Folin-Ciocalteu reagent and sodium carbonate solution according to a standard protocol to generate a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm) and construct a calibration curve.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing phosphate buffer and an optimized concentration of aminoacylase.

    • Prepare a series of NALT standards and the unknown samples in the assay buffer.

    • Add a defined volume of the NALT standards and samples to the reaction mixture.

    • Incubate at an optimal temperature (e.g., 37°C) for a specific time to allow for the complete hydrolysis of NALT.

    • Stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).

  • L-tyrosine Quantification:

    • To the reaction mixtures, add the Folin-Ciocalteu reagent and sodium carbonate solution as in step 1.

    • Measure the absorbance.

  • Calculation:

    • Determine the concentration of L-tyrosine produced in each reaction using the L-tyrosine standard curve.

    • Calculate the initial concentration of NALT in the samples based on the stoichiometry of the reaction (1 mole of NALT produces 1 mole of L-tyrosine).

Principle of Tyrosinase-Based Assay

Tyrosinase is an enzyme that can hydroxylate monophenols to o-diphenols and oxidize o-diphenols to o-quinones. NALT can serve as a substrate for tyrosinase, which catalyzes its conversion to N-acetyl-L-DOPA and subsequently to N-acetyl-dopaquinone.[6][7] The formation of these products can be monitored spectrophotometrically, providing a basis for a quantitative assay.

Experimental Workflow for Tyrosinase-Based NALT Quantification

Tyrosinase_Workflow cluster_prep Sample & Standard Preparation cluster_enzymatic Enzymatic Reaction cluster_detection Product Detection cluster_data Data Analysis Sample Sample containing NALT Dilution1 Dilution Sample->Dilution1 Standard NALT Standard Dilution2 Dilution Standard->Dilution2 Incubation Incubate with Sample/Standard Dilution1->Incubation Dilution2->Incubation Reaction_Mix Prepare Reaction Mixture (Buffer, Tyrosinase) Reaction_Mix->Incubation Oxidation NALT -> N-acetyl-dopaquinone Incubation->Oxidation Spectrophotometer Monitor Absorbance Change (e.g., at 475 nm) Oxidation->Spectrophotometer Rate_Calculation Calculate Initial Reaction Rate Spectrophotometer->Rate_Calculation Calibration_Curve Construct Calibration Curve (Rate vs. Concentration) Rate_Calculation->Calibration_Curve Quantification Quantify NALT Concentration Calibration_Curve->Quantification

Caption: Workflow for tyrosinase-based NALT quantification.

Proposed Protocol for Tyrosinase-Based Quantification of NALT

This proposed protocol is based on established tyrosinase activity assays.[8]

Materials and Reagents:

  • N-Acetyl-L-tyrosine

  • Mushroom tyrosinase

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

Instrumentation:

  • Spectrophotometer or microplate reader with kinetic reading capabilities

  • Temperature-controlled cuvette holder or plate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a cuvette or microplate well containing phosphate buffer and a series of NALT standard concentrations or the unknown sample.

    • Equilibrate the mixture to the optimal temperature (e.g., 25°C).

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding a defined amount of tyrosinase solution.

    • Immediately start monitoring the increase in absorbance at a wavelength corresponding to the formation of N-acetyl-dopaquinone (e.g., 475 nm) over a set period.

  • Data Analysis:

    • Calculate the initial rate of the reaction (change in absorbance per unit time) for each NALT concentration.

    • Construct a calibration curve by plotting the initial reaction rate against the NALT concentration.

    • Determine the concentration of NALT in the unknown samples by comparing their reaction rates to the calibration curve.

Head-to-Head Comparison: HPLC vs. Enzymatic Methods

FeatureHPLC MethodEnzymatic Methods (Aminoacylase/Tyrosinase)
Principle Chromatographic separation based on polarity.Specific enzyme-substrate reaction.
Specificity High; separates NALT from other compounds.Very high; enzymes are highly specific to their substrates.
Sensitivity Good to excellent, depending on the detector (UV, MS).Can be very high, especially with coupled assays or fluorescent probes.
Throughput Lower; sequential analysis of samples.Potentially high; can be adapted to microplate format for parallel processing.
Sample Preparation More complex; often requires protein precipitation and filtration.Simpler; may only require dilution.
Cost Higher initial instrument cost and ongoing solvent costs.Lower initial cost; recurring cost of enzymes and reagents.
Potential for Interference Co-eluting compounds can interfere.Other enzyme substrates or inhibitors in the sample can interfere. N-acetylcysteine (NAC) has been shown to interfere with some enzymatic assays.[3][6][9]
Development Time Method development can be time-consuming.Assay optimization (enzyme concentration, pH, temperature) is required.
Robustness Generally robust and reproducible.Can be sensitive to variations in temperature, pH, and enzyme activity.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and enzymatic methods offer valid approaches for the quantification of N-Acetyl-L-tyrosine, each with its own set of advantages and disadvantages.

HPLC stands out as the method of choice for applications demanding high accuracy, precision, and the ability to separate NALT from a complex matrix. Its robustness and the availability of validated protocols make it a reliable workhorse in regulated environments and for detailed pharmacokinetic studies.

Enzymatic assays , on the other hand, present a compelling alternative for high-throughput screening applications where speed and cost-effectiveness are critical. The high specificity of enzymes can simplify sample preparation and reduce the potential for interference from structurally similar compounds. However, careful optimization and validation are necessary to ensure the reliability of the data.

The ultimate decision rests on the specific requirements of your research. For definitive, quantitative analysis in complex samples, HPLC remains the gold standard. For rapid screening of a large number of samples, a well-developed enzymatic assay can be a powerful and efficient tool.

References

  • PubMed. A spectrophotometric rate assay of aminoacylase. [Link]

  • MDPI. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. [Link]

  • BioVendor R&D. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). [Link]

  • ResearchGate. N-acetylcysteine interference of Trinder-based assays. [Link]

  • PubMed Central (PMC). Revisiting D‐Acylases for D‐Amino Acid Production. [Link]

  • PubMed. N-acetyl-L-tyrosine (NAT) as a substrate for mushroom tyrosinase. [Link]

  • ResearchGate. Asymmetric hydrolysis of N-acetyl-dl-amino acid. [Link]

  • Enzyme Development Corporation. tyrosine unit (tu) method. [Link]

  • PubMed. N-acetylcysteine interference of Trinder-based assays. [Link]

  • ResearchGate. The change in the content of N-acetyl-L-tyrosine as a substrate for.... [Link]

  • PubMed. A new method for the assay of aminoacylase: elaboration of a fixed-incubation method for routine measurements. [Link]

  • ResearchGate. Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors. [Link]

  • OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. [Link]

  • PubMed Central (PMC). N-acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis. [Link]

  • PubMed Central (PMC). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

  • RSC Publishing. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. [Link]

  • PubMed. N-acetylamino acid utilization by kidney aminoacylase-1. [Link]

  • PubMed Central (PMC). Accuracy, precision, and quality control of enzyme assays. [Link]

  • ScienceDirect. Studies on Nα-acylated proteins: The N-terminal sequences of two muscle enolases. [Link]

  • MDPI. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. [Link]

  • SpringerLink. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. [Link]

  • Patsnap Synapse. What is the mechanism of N-acetyl-L-tyrosine?. [Link]

  • PubMed Central (PMC). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. [Link]

  • ResearchGate. Development of a Selective Assay of Tyrosine and Its Producing and Metabolizing Enzymes Utilizing Pulse-UV Irradiation-Induced Chemiluminescence. [Link]

  • NEWLY DISCOVERED ENZYMES AND CASCADES FOR THE DETERMINATION OF AMINO ACIDS Yasuhisa Asano, Toyama Prefectural University, Japa. NEWLY DISCOVERED ENZYMES AND CASCADES FOR THE DETERMINATION OF AMINO ACIDS Yasuhisa Asano, Toyama Prefectural University, Japa. [Link]

  • Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. [Link]

  • PubMed Central (PMC). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. [Link]

  • ResearchGate. An enzymatic fluorimetric assay for determination of N-acetylaspartate. [Link]

  • Oxford Academic. Identification of amino acid residues essential for the yeast N-acetyltransferase Mpr1 activity by site-directed mutagenesis. [Link]

  • PubMed. Biochemical investigation of the basis for the genetic N-acetylation polymorphism in the inbred hamster. [Link]

  • PubMed. Assays to Study Enzymatic and Non-Enzymatic Protein Lysine Acetylation In Vitro. [Link]

Sources

A Comparative Guide for Researchers: N-Acetyl-L-tyrosine vs. L-Tyrosine for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in neuroscience, pharmacology, and drug development, the selection of exogenous precursors to modulate neurotransmitter systems is a critical decision. L-tyrosine, a non-essential amino acid, is the direct metabolic precursor to the catecholamine neurotransmitters—dopamine and norepinephrine—which are integral to executive function, working memory, and cognitive flexibility, particularly under conditions of stress.[1][2] N-Acetyl-L-tyrosine (NALT), a more soluble derivative, has been marketed as a superior alternative for cognitive enhancement. This guide provides an in-depth, objective comparison of NALT and L-Tyrosine, grounded in pharmacokinetic data and cognitive performance studies, to inform research and development decisions.

Introduction: The Rationale for Tyrosine Supplementation in Cognitive Neuroscience

The central nervous system's capacity to synthesize dopamine and norepinephrine is dependent on the availability of L-tyrosine and the activity of the rate-limiting enzyme, tyrosine hydroxylase.[3][4] During periods of high cognitive demand or acute stress, the firing rate of catecholaminergic neurons increases, leading to a depletion of these neurotransmitters.[1][5] Supplementing with L-tyrosine is hypothesized to augment the presynaptic pool of this amino acid, thereby supporting sustained catecholamine synthesis and mitigating stress-induced cognitive deficits.[1][3]

N-Acetyl-L-tyrosine was developed to overcome the relatively low water solubility of L-Tyrosine, with the theoretical aim of improving its absorption and bioavailability.[6][7] However, as this guide will demonstrate, the in vivo evidence presents a different reality.

Pharmacokinetics: The Decisive Factor in Bioavailability

The central argument for NALT's superiority rests on its enhanced water solubility. While this property is advantageous for formulation, particularly in aqueous solutions, it does not translate to superior bioavailability upon oral administration. The critical step for NALT's bioactivity is its deacetylation back to L-Tyrosine, a process that has been shown to be inefficient in humans.[7]

A substantial body of research indicates that a significant portion of orally ingested NALT is not converted to L-Tyrosine and is instead excreted unchanged in the urine.[4][8] In contrast, oral supplementation with L-Tyrosine has been consistently shown to reliably and significantly elevate plasma tyrosine concentrations.[4][7][8]

Table 1: Comparative Pharmacokinetics of L-Tyrosine and N-Acetyl-L-tyrosine

ParameterL-TyrosineN-Acetyl-L-tyrosine (NALT)
Oral Bioavailability Readily absorbed, leading to significant increases in plasma tyrosine levels.Poor, due to inefficient in vivo deacetylation to L-Tyrosine.
Peak Plasma Concentration Achieved approximately 1-2 hours after oral ingestion.[9]Minimal increase in plasma L-Tyrosine levels.
Urinary Excretion A small percentage is excreted unchanged.A significant portion (reports range from 35% to over 50%) is excreted unchanged.[9]
Supporting Data Oral administration of 100-150 mg/kg L-Tyrosine can increase plasma tyrosine levels by 130-276%.[4][8]Intravenous administration of 5g of NALT resulted in only a 25% increase in plasma tyrosine levels.[7]

The stark contrast in bioavailability strongly suggests that L-Tyrosine is the more efficient precursor for increasing systemic tyrosine levels, a prerequisite for influencing central catecholamine synthesis.

Evidence for Cognitive Enhancement: A Tale of Two Compounds

The ultimate measure of efficacy for a cognitive enhancer lies in its ability to demonstrably improve cognitive function. In this regard, the existing body of literature heavily favors L-Tyrosine.

L-Tyrosine: A Robust Body of Evidence

Numerous studies have demonstrated the cognitive-enhancing effects of L-Tyrosine, particularly in situations that impose a high cognitive load or stress. Key findings include:

  • Working Memory: L-Tyrosine supplementation has been shown to mitigate the negative effects of stress on working memory.[2] This is particularly relevant in multitasking environments where cognitive resources are divided.

  • Cognitive Flexibility: Research has indicated that L-Tyrosine can enhance cognitive flexibility, which is the ability to switch between different tasks or mental sets.[2]

  • Performance Under Stress: A consistent theme in the literature is the ability of L-Tyrosine to preserve cognitive function during exposure to acute stressors such as extreme temperatures, sleep deprivation, and demanding military training.[3][10]

N-Acetyl-L-tyrosine: A Lack of Direct Comparative Evidence

Despite claims of enhanced cognitive benefits, there is a conspicuous absence of direct, head-to-head clinical trials comparing the cognitive effects of NALT to L-Tyrosine.[6] While some studies on NALT suggest potential cognitive benefits under stress, these are often not in a comparative context with L-Tyrosine.[11] The assertion that NALT's higher solubility leads to greater cognitive enhancement is not substantiated by the available pharmacokinetic data, which indicates that less L-Tyrosine is ultimately made available to the body.[4][7][8]

Biochemical Pathway: From Tyrosine to Catecholamines

To understand the mechanism of action, it is essential to visualize the biochemical pathway through which L-Tyrosine exerts its effects.

Catecholamine_Synthesis cluster_blood_brain_barrier Blood-Brain Barrier cluster_neuron Presynaptic Neuron L-Tyrosine_plasma L-Tyrosine (from circulation) L-Tyrosine L-Tyrosine L-Tyrosine_plasma->L-Tyrosine Amino Acid Transporter NALT_plasma N-Acetyl-L-tyrosine (from circulation) NALT_plasma->L-Tyrosine Inefficient Deacetylation L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (Rate-limiting step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase N_Back_Workflow cluster_setup Setup cluster_trial Experimental Trial cluster_data Data Analysis Instructions Provide Task Instructions (e.g., 2-back) Practice Practice Trials Instructions->Practice Stimulus Present Stimulus (S) Practice->Stimulus Decision Match S with S-n? Stimulus->Decision Response Participant Response (Key Press) Decision->Response Yes/No Record Record Accuracy & Reaction Time Response->Record Record->Stimulus Next Trial Analyze Statistical Analysis Record->Analyze

Caption: Experimental workflow for the N-Back task.

Stroop Task for Cognitive Flexibility and Inhibition Assessment

Objective: To assess selective attention, cognitive flexibility, and the ability to inhibit a prepotent response.

Methodology:

  • Stimuli: Color words (e.g., "RED", "BLUE") are displayed in either a congruent ink color (e.g., "RED" in red ink) or an incongruent ink color (e.g., "RED" in blue ink).

  • Task: The participant is instructed to name the ink color of the word, not the word itself.

  • Procedure:

    • Participants are first presented with a block of congruent trials.

    • Subsequently, a block of incongruent trials is presented.

    • A control condition may include naming the color of non-word stimuli (e.g., a series of 'X's) in different colors.

  • Data Collection: The primary outcome is the "Stroop effect," which is the difference in reaction time and accuracy between the incongruent and congruent (or control) conditions. A larger Stroop effect indicates greater cognitive interference.

Conclusion and Future Directions

The available scientific evidence strongly indicates that L-Tyrosine is a more effective precursor for increasing systemic tyrosine levels than N-Acetyl-L-tyrosine. The theoretical advantage of NALT's increased water solubility does not overcome its inefficient in vivo conversion to L-Tyrosine. For researchers and drug development professionals aiming to modulate the catecholamine system through precursor loading, L-Tyrosine represents the more scientifically validated and reliable option.

The cognitive benefits of L-Tyrosine, particularly under conditions of stress and high cognitive demand, are well-documented. In contrast, the evidence for NALT's cognitive-enhancing effects is less robust and lacks direct comparative data against L-Tyrosine.

Future research should include well-designed, double-blind, placebo-controlled clinical trials that directly compare the cognitive effects of oral NALT and L-Tyrosine supplementation across various cognitive domains. Such studies are necessary to definitively resolve the ongoing debate and provide clear guidance for the application of these compounds in cognitive enhancement research and development.

References

  • BRC Recovery. (2024, August 13). N-Acetyl L-Tyrosine Benefits: Enhancing Cognitive Performance and Mood. Retrieved from [Link]

  • Jongkees, B. J., Hommel, B., Kühn, S., & Colzato, L. S. (2015). Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review.
  • Examine.com. L-Tyrosine benefits, dosage, and side effects. Retrieved from [Link]

  • Sharper Human. L-Tyrosine Review - Cognitive Benefits & Stress Resilience. Retrieved from [Link]

  • LonierHerb. (2025, May 12). Can N-Acetyl-L-Tyrosine Help with Memory and Cognitive Function? Retrieved from [Link]

  • Gowing Life. (2020, July 29). L-Tyrosine May Improve Your Cognitive Performance Under Stress. Retrieved from [Link]

  • Focus Pouches. (2025, December 29). N Acetyl L Tyrosine vs L Tyrosine A Deep Dive into Cognitive Performance. Retrieved from [Link]

  • PR-BREAKER. (2025, February 26). L-Tyrosine vs. N-Acetyl Tyrosine: Which One is Better for Performance & Focus? Retrieved from [Link]

  • McLean, D. B., & Anderson, R. A. (2015). Tyrosine for Mitigating Stress and Enhancing Performance in Healthy Adult Humans, a Rapid Evidence Assessment of the Literature. Military Medicine, 180(7), 754–765.
  • Mind Lab Pro®. (2025, August 27). N-Acetyl L-Tyrosine Vs L-Tyrosine: What is the Difference? Retrieved from [Link]

  • The Nootropic Benefits Of N-Acetyl L-Tyrosine (NALT). (2021, March 5). Retrieved from [Link]

  • Supplement Factory. (2024, October 18). N-Acetyl L-Tyrosine vs L-Tyrosine: What's the Difference? Retrieved from [Link]

  • Nooroots. (2022, June 16). N-Acetyl L-Tyrosine: Benefits, Mechanism and Side Effects. Retrieved from [Link]

  • Nootropics Depot. L Tyrosine vs NALT: Understanding the Difference. Retrieved from [Link]

  • Steenbergen, L., Sellaro, R., Hommel, B., & Colzato, L. S. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 2(4), ENEURO.0035-15.2015.
  • Examine.com. Research Breakdown on L-Tyrosine. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of N-Benzoyl-L-tyrosine Derivatives as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is a critical determinant of assay sensitivity, accuracy, and overall success. N-Benzoyl-L-tyrosine derivatives have long been staple tools for the study of chymotrypsin and other related serine proteases. This guide provides an in-depth comparison of the efficacy of three prominent this compound derivatives: this compound ethyl ester (BTEE), this compound p-nitroanilide (BTPNA), and this compound thiobenzyl ester (BzTyrSBzl). We will delve into their mechanisms of action, comparative kinetic parameters, and practical considerations in experimental design, alongside a discussion of alternative substrates.

The Central Role of Substrate Selection in Protease Assays

The fundamental principle of a protease assay is to monitor the rate of substrate cleavage, which is directly proportional to the enzyme's activity. A well-chosen substrate should exhibit high specificity for the target enzyme, possess favorable kinetic properties (a low Michaelis constant, Km, and a high catalytic rate constant, kcat), and allow for a convenient and sensitive detection of product formation. This compound derivatives are particularly well-suited for assaying chymotrypsin, a digestive serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The N-benzoyl group mimics the preceding amino acid residue in a natural peptide substrate, while the L-tyrosine moiety fits snugly into the enzyme's hydrophobic S1 binding pocket, ensuring high affinity.

Mechanism of Action: The Catalytic Triad at Work

The hydrolysis of this compound derivatives by chymotrypsin is a classic example of serine protease catalysis, involving a highly conserved catalytic triad of amino acid residues in the enzyme's active site: Serine-195, Histidine-57, and Aspartate-102.

The reaction proceeds in two main stages:

  • Acylation: The nucleophilic oxygen of Serine-195, activated by Histidine-57, attacks the carbonyl carbon of the substrate's ester or amide bond. This forms a transient tetrahedral intermediate, which is stabilized by the oxyanion hole. The bond is then cleaved, releasing the leaving group (ethanol from BTEE, p-nitroaniline from BTPNA, or thiobenzyl alcohol from BzTyrSBzl), and forming a stable acyl-enzyme intermediate where the N-Benzoyl-L-tyrosyl group is covalently attached to Serine-195.

  • Deacylation: A water molecule, activated by Histidine-57, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which then collapses, releasing the this compound product and regenerating the active enzyme.

Chymotrypsin Catalytic Mechanism E_S Enzyme-Substrate Complex (E-S) TI1 Tetrahedral Intermediate 1 E_S->TI1 Acylation (Ser-195 attack) AE Acyl-Enzyme Intermediate (E-P1) TI1->AE Release of P1 TI2 Tetrahedral Intermediate 2 AE->TI2 Deacylation (H2O attack) P1 Product 1 (Leaving Group) AE->P1 E_P2 Enzyme-Product Complex (E-P2) TI2->E_P2 Release of P2 E Free Enzyme (E) E_P2->E P2 Product 2 (this compound) E_P2->P2

Caption: Generalized mechanism of chymotrypsin-catalyzed hydrolysis.

Comparative Efficacy: A Look at the Kinetic Data

The efficacy of a substrate is best described by its kinetic parameters, Km and kcat. Km is an indicator of the enzyme's affinity for the substrate (a lower Km signifies higher affinity), while kcat (the turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay PrincipleReference(s)
This compound ethyl ester (BTEE) Bovine α-Chymotrypsin~16Not specifiedNot specifiedSpectrophotometric (ΔA₂₅₆)[1]
This compound p-nitroanilide (BTPNA) Bovine α-ChymotrypsinVaries with solventVaries with solventVaries with solventChromogenic (ΔA₄₁₀)[2]
This compound thiobenzyl ester (BzTyrSBzl) Bovine α-Chymotrypsin0.02371.85 x 10⁶Spectrophotometric (ΔA₄₁₂)[3]
Suc-Ala-Ala-Pro-Phe-pNA Bovine α-Chymotrypsin0.06771.28 x 10⁶Chromogenic (ΔA₄₀₅)[4]
Glt-Leu-Phe-NH-Meq Bovine α-ChymotrypsinNot specifiedNot specifiedNot specifiedFluorogenic (Ex: 360 nm, Em: 435 nm)[5][6]

Note: Kinetic parameters can vary significantly depending on experimental conditions such as pH, temperature, and buffer composition. The data presented here are for comparative purposes and are drawn from different studies.

From the available data, This compound thiobenzyl ester (BzTyrSBzl) exhibits a remarkably low Km, indicating a very high affinity of chymotrypsin for this substrate.[3] Its catalytic efficiency (kcat/Km) is comparable to that of the widely used chromogenic substrate, Suc-Ala-Ala-Pro-Phe-pNA.[3][4] While specific kinetic data for BTEE and BTPNA in aqueous solutions for direct comparison are limited in the readily available literature, their widespread use attests to their utility. The choice between these substrates often comes down to practical considerations of the assay format.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for assays using this compound derivatives. It is crucial to optimize these protocols for your specific experimental conditions.

Spectrophotometric Assay using this compound ethyl ester (BTEE)

This assay measures the increase in absorbance at 256 nm resulting from the formation of this compound.

Reagents:

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.

  • Substrate Stock Solution: 1.18 mM BTEE in 50% (v/v) methanol in water.

  • Enzyme Solution: α-Chymotrypsin solution in 1 mM HCl.

Procedure:

  • Equilibrate the spectrophotometer to 25°C.

  • In a quartz cuvette, mix 1.5 mL of Assay Buffer and 1.4 mL of BTEE Substrate Stock Solution.

  • Incubate for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 0.1 mL of the Enzyme Solution.

  • Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.

  • Calculate the rate of reaction (ΔA₂₅₆/min) from the linear portion of the curve.

BTEE Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Assay Buffer (Tris-HCl, CaCl2) A2 Mix Buffer and BTEE in Cuvette P1->A2 P2 Prepare BTEE Stock (in 50% Methanol) P2->A2 P3 Prepare Chymotrypsin Solution (in 1 mM HCl) A4 Add Enzyme to Initiate P3->A4 A1 Equilibrate Spectrophotometer to 25°C A1->A2 A3 Incubate for 5 min A2->A3 A3->A4 A5 Record Absorbance at 256 nm A4->A5 D1 Calculate ΔA256/min A5->D1 D2 Determine Enzyme Activity D1->D2

Caption: Workflow for a typical BTEE-based chymotrypsin assay.

Chromogenic Assay using this compound p-nitroanilide (BTPNA)

This assay relies on the release of the yellow-colored p-nitroaniline upon substrate cleavage, which can be monitored at 405-410 nm.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solution: BTPNA dissolved in a suitable organic solvent like DMSO.

  • Enzyme Solution: α-Chymotrypsin solution in a suitable buffer.

Procedure:

  • Add Assay Buffer to the wells of a microplate.

  • Add the BTPNA Substrate Stock Solution to each well.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the Enzyme Solution.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction (ΔA₄₀₅/min).

Comparison of this compound Derivatives and Alternatives

FeatureThis compound ethyl ester (BTEE)This compound p-nitroanilide (BTPNA)This compound thiobenzyl ester (BzTyrSBzl)Other Chromogenic Substrates (e.g., Suc-AAPF-pNA)Fluorogenic Substrates (e.g., peptide-AMC/AFC)
Assay Type Spectrophotometric (UV)Chromogenic (Visible)Spectrophotometric (Visible, with DTNB)Chromogenic (Visible)Fluorogenic
Detection Increase in A₂₅₆Increase in A₄₀₅-₄₁₀Increase in A₄₁₂Increase in A₄₀₅-₄₁₀Increase in fluorescence
Sensitivity ModerateGoodHighGood to HighVery High
Advantages Well-established, continuous assay.Simple, direct measurement in the visible range, suitable for high-throughput screening.High affinity (low Km), sensitive assay.Good solubility and kinetic properties.Highest sensitivity, suitable for low enzyme concentrations.
Disadvantages UV detection can be prone to interference from other absorbing compounds. Requires quartz cuvettes.Lower solubility in aqueous buffers, often requiring organic solvents.Requires an additional reagent (DTNB) for color development.Can be expensive.Requires a fluorescence plate reader. Potential for quenching or inner filter effects.
Solubility Requires organic solvent (e.g., methanol) for stock solution.Poor in aqueous buffers, requires organic solvent (e.g., DMSO).Requires organic solvent for stock solution.Generally better aqueous solubility than BTPNA.Varies, often requires organic solvent for stock.

Conclusion: Selecting the Right Tool for the Job

This compound derivatives remain valuable and effective substrates for the study of chymotrypsin and related proteases.

  • BTEE offers a classic and reliable spectrophotometric assay, particularly for initial characterization studies.

  • BTPNA is a convenient chromogenic substrate well-suited for high-throughput screening applications where a simple, visible-range readout is desired.

  • BzTyrSBzl stands out for its high affinity, making it an excellent choice for sensitive assays and for studying enzymes with low activity.

The choice among these derivatives and their alternatives will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, the available instrumentation, and the nature of the samples being analyzed. For highly sensitive applications or when working with very low enzyme concentrations, fluorogenic substrates may be the preferred option. By carefully considering the properties of each substrate and optimizing the assay conditions, researchers can ensure the generation of high-quality, reproducible data in their enzymatic studies.

References

  • Kokotos, G., & Tzougraki, C. (1986). Fluorogenic substrates for chymotrypsin with new fluorescent markers. International journal of peptide and protein research, 28(2), 186-191.
  • Farmer, D. A., & Hageman, J. H. (1975). Use of this compound thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. The Journal of biological chemistry, 250(18), 7366–7371.
  • Kuromizu, K., Shimokawa, Y., Abe, O., & Izumiya, N. (1985). A new fluorogenic substrate for esterase activity of alpha-chymotrypsin and related enzymes. Analytical biochemistry, 151(2), 534–539.
  • Correa, N. M., & Silber, J. J. (2013). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir : the ACS journal of surfaces and colloids, 29(26), 8245–8254.
  • Zimmerman, M., Ashe, B., Yurewicz, E. C., & Patel, G. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical biochemistry, 78(1), 47–51.
  • Kokotos, G., & Tzougraki, C. (1986). Fluorogenic substrates for chymotrypsin with new fluorescent markers. International journal of peptide and protein research, 28(2), 186-191.
  • BenchChem. (2025). A Comparative Guide to Chromogenic and Fluorogenic Substrates for Chymotrypsin Activity Assays. BenchChem.
  • Harris, J. L., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.
  • Unknown. (n.d.).
  • Antonini, E., & Ascenzi, P. (1981).
  • Sigma-Aldrich. (n.d.). Chymotrypsin.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Malthouse, J. P., & Tripton, K. F. (1981). Substrates incorporating unnatural amino acids are separately detectable for chymotrypsin and subtilisin with similar specificit. Biochemical Journal, 199(1), 159-167.
  • Kumar Verma, S., & Ghosh, K. K. (2011). Activity, stability and kinetic parameters for α-chymotrypsin catalysed reactions in AOT/isooctane. Journal of Chemical Sciences, 123(6), 873-880.
  • Sugimoto, Y., & Yamada, M. (1986). Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. Biochemistry and cell biology = Biochimie et biologie cellulaire, 64(6), 543–547.
  • Jakubowski, H. (2016). B: mechanisms of enzyme catalysis. In Biochemistry Online: An Approach Based on Chemical Logic. College of St. Benedict/St. John's University.
  • Worthington Biochemical Corpor
  • Knowles, J. R. (1965). Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation. Journal of the American Chemical Society, 87(24), 5595-5597.
  • Inagami, T., & Sturtevant, J. M. (1964). Influence of Leaving-Group Electronic Effect on a-Chymotrypsin: Catalytic Constants of Specific Substrates.
  • Hess, G. P. (1971). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. The Journal of biological chemistry, 246(9), 2918-2924.
  • Hess, G. P. (1971).
  • Unknown. (n.d.). kcat′/Km values of trypsin, chymotrypsin, and pepsin against tested AMPs. Footnotes.
  • Hess, G. P. (1971). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques.
  • Pattabiraman, T. N., & Lawson, W. B. (1972). Comparative studies of the specificities of alpha-chymotrypsin and subtilisin BPN'. Studies with flexible substrates. The Biochemical journal, 126(3), 645–657.
  • Pattabiraman, T. N., & Lawson, W. B. (1972). Comparative studies of the specificities of alpha-chymotrypsin and subtilisin BPN'. Studies with flexible and 'locked' substrates. The Biochemical journal, 126(3), 659–665.
  • MedchemExpress. (n.d.). This compound p-nitroanilide (Synonyms: Bz-Try-pNA).

Sources

A Researcher's Guide to Chymotrypsin Assays: Moving Beyond N-Benzoyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate measurement of chymotrypsin activity is a cornerstone of protease research, inhibitor screening, and physiological studies. For decades, N-Benzoyl-L-tyrosine ethyl ester (BTEE) has been a workhorse substrate. However, the evolving demands for higher sensitivity, throughput, and convenience have spurred the development of superior alternatives. This guide provides an in-depth comparison of traditional and modern substrates for chymotrypsin assays, supported by experimental data and detailed protocols to empower you in selecting the optimal tool for your research.

The Legacy Substrate: Understanding this compound ethyl ester (BTEE)

The BTEE assay relies on the chymotrypsin-catalyzed hydrolysis of the ethyl ester bond. This reaction yields this compound, leading to an increase in absorbance at 256 nm, which can be monitored continuously.[1] While historically significant, the BTEE method has notable limitations:

  • Low Sensitivity: The change in molar extinction coefficient upon hydrolysis is relatively small, necessitating higher enzyme concentrations.

  • UV Wavelength Interference: The assay is performed in the low UV range (256 nm), making it susceptible to interference from other UV-absorbing compounds commonly found in biological samples, such as nucleotides and proteins.[2]

  • Suboptimal for High-Throughput Screening: The need for quartz cuvettes and the potential for interference complicate its adaptation to microplate-based high-throughput screening (HTS) formats.

The Rise of Chromogenic Substrates: p-Nitroanilides (pNA)

A significant advancement over BTEE has been the development of chromogenic substrates, most notably those incorporating a p-nitroanilide (pNA) leaving group. The principle is straightforward: chymotrypsin cleaves the amide bond between a specific peptide sequence and pNA, releasing the yellow-colored p-nitroaniline. The rate of pNA release is monitored by measuring the increase in absorbance at 405-410 nm.[2][3]

A widely used example is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The peptide sequence mimics a natural chymotrypsin cleavage site, conferring a degree of specificity.[4]

Advantages over BTEE:

  • Visible Wavelength Detection: Measurement at 405-410 nm significantly reduces interference from biological molecules.[2]

  • Improved Sensitivity: The molar extinction coefficient of p-nitroaniline is substantially higher than the change observed with BTEE, allowing for the detection of lower enzyme concentrations.

  • HTS Compatibility: The assay is readily adaptable to 96-well microplate formats, facilitating higher throughput.

Mechanism of Chromogenic pNA Substrate Cleavage

Suc-Ala-Ala-Pro-Phe-pNA Suc-Ala-Ala-Pro-Phe-pNA (Colorless) Chymotrypsin Chymotrypsin Suc-Ala-Ala-Pro-Phe-pNA->Chymotrypsin Binds to active site Products Products Chymotrypsin->Products Catalyzes hydrolysis Suc-Ala-Ala-Pro-Phe Suc-Ala-Ala-Pro-Phe Products->Suc-Ala-Ala-Pro-Phe pNA p-Nitroaniline (Yellow, A405nm) Products->pNA

Caption: Chymotrypsin cleaves Suc-AAPF-pNA, releasing p-nitroaniline.

The Pinnacle of Sensitivity: Fluorogenic Substrates

For applications demanding the highest sensitivity, such as detecting minute enzyme quantities or studying weakly active inhibitors, fluorogenic substrates are the undisputed choice. These substrates consist of a chymotrypsin-specific peptide sequence linked to a fluorescent leaving group, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl-2-quinolinone (AFMeq).[5][6] Upon cleavage by chymotrypsin, the highly fluorescent group is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[4]

Common fluorogenic substrates include N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) and Glutaryl-Leu-Phe-NH-Meq.[5][7]

Key Advantages:

  • Exceptional Sensitivity: Fluorogenic assays are orders of magnitude more sensitive than chromogenic or spectrophotometric assays, enabling the detection of as little as nanogram quantities of chymotrypsin.[5][8]

  • Wide Dynamic Range: These assays typically offer a broad linear range of detection.

  • Continuous Monitoring: The real-time release of the fluorophore allows for detailed kinetic analysis.

Mechanism of Fluorogenic AMC Substrate Cleavage

Suc-Ala-Ala-Pro-Phe-AMC Suc-Ala-Ala-Pro-Phe-AMC (Non-fluorescent) Chymotrypsin Chymotrypsin Suc-Ala-Ala-Pro-Phe-AMC->Chymotrypsin Binds to active site Products Products Chymotrypsin->Products Catalyzes hydrolysis Suc-Ala-Ala-Pro-Phe Suc-Ala-Ala-Pro-Phe Products->Suc-Ala-Ala-Pro-Phe AMC AMC (Highly Fluorescent) Products->AMC

Caption: Release of AMC from its peptide conjugate by chymotrypsin.

Performance Comparison: A Head-to-Head Analysis

The choice of substrate profoundly impacts assay performance. The following table summarizes the key characteristics of BTEE and its principal alternatives.

ParameterBTEE Assay (Spectrophotometric)pNA Assay (Colorimetric)Fluorometric Assay
Principle Increased absorbance at 256 nm due to hydrolysis of the ethyl ester.[2]Release of a chromophore (p-nitroaniline) measured by absorbance at 405 nm.[2]Release of a fluorophore (e.g., AMC) measured by fluorescence emission.[2]
Sensitivity LowModerateVery High (ng range)[5][9]
Throughput LowHigh (microplate compatible)High (microplate compatible)
Interference High (UV-absorbing compounds)LowLow (potential for compound fluorescence)
Typical Substrate This compound ethyl esterSuc-Ala-Ala-Pro-Phe-pNASuc-Ala-Ala-Pro-Phe-AMC
Instrumentation UV-Vis SpectrophotometerSpectrophotometer/Plate ReaderFluorescence Plate Reader

Kinetic Parameters of Common Chymotrypsin Substrates

The catalytic efficiency of an enzyme with a given substrate is best described by the kcat/Km ratio. A higher kcat/Km indicates greater efficiency.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Suc-Ala-Ala-Pro-Phe-pNA~22~18~8.2 x 10⁵
Suc-Ala-Ala-Pro-Leu-pNAData not readily availableData not readily availableData not readily available
This compound ethyl ester (BTEE)Varies with conditionsVaries with conditionsGenerally lower than pNA/AMC substrates
Suc-Ala-Ala-Pro-Phe-AMCVaries with conditionsVaries with conditionsTypically very high

Note: Kinetic constants can vary significantly with buffer conditions, pH, and temperature. The values presented are for comparative purposes. The data for Suc-Ala-Ala-Pro-Phe-pNA is from a study on a purified chymotrypsin.[10]

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, meticulous adherence to a well-defined protocol is essential.

Protocol 1: Chymotrypsin Assay using Suc-Ala-Ala-Pro-Phe-pNA (Colorimetric)

This protocol is based on the principle that hydrolysis of Suc-AAPF-pNA by chymotrypsin releases p-nitroaniline, which can be measured at 405 nm.[2][11]

Materials:

  • Chymotrypsin enzyme

  • N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂)[4]

  • DMSO or DMF for substrate stock solution

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Substrate Preparation: Prepare a 10-20 mM stock solution of Suc-AAPF-pNA in DMSO. Dilute the stock solution to the desired final concentration (e.g., 0.1-1 mM) in Assay Buffer.

  • Enzyme Preparation: Dilute the chymotrypsin enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low µg/mL range.

  • Reaction Setup: In a 96-well plate, add 50 µL of diluted enzyme solution to each well.

  • Reaction Initiation: To start the reaction, add 50 µL of the diluted substrate solution to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.

  • Data Analysis: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.

Protocol 2: Chymotrypsin Assay using Suc-Ala-Ala-Pro-Phe-AMC (Fluorometric)

This highly sensitive protocol measures the release of the fluorophore AMC.[4]

Materials:

  • Chymotrypsin enzyme or cell/tissue lysate

  • N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂)[4]

  • DMSO for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of Suc-AAPF-AMC in DMSO. Dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in Assay Buffer.

  • Enzyme/Sample Preparation: Dilute the chymotrypsin enzyme or sample to the desired concentration in Assay Buffer. Due to the high sensitivity, concentrations in the ng/mL range are often sufficient.

  • Reaction Setup: In a 96-well black plate, add 50 µL of the diluted enzyme/sample to each well.

  • Reaction Initiation: To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence over time.

  • Data Analysis: Determine the rate of change in relative fluorescence units per minute (ΔRFU/min) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert these rates into moles of substrate hydrolyzed per unit time.

Experimental Workflow Comparison

cluster_0 Spectrophotometric (BTEE) cluster_1 Colorimetric (pNA) cluster_2 Fluorometric (AMC) BTEE_1 1. Mix Buffer & BTEE in Quartz Cuvette BTEE_2 2. Add Enzyme BTEE_1->BTEE_2 BTEE_3 3. Monitor ΔA256nm BTEE_2->BTEE_3 pNA_1 1. Prepare Enzyme & Substrate in Microplate pNA_2 2. Mix to Initiate pNA_1->pNA_2 pNA_3 3. Monitor ΔA405nm pNA_2->pNA_3 AMC_1 1. Prepare Enzyme & Substrate in Black Microplate AMC_2 2. Mix to Initiate AMC_1->AMC_2 AMC_3 3. Monitor ΔFluorescence AMC_2->AMC_3

Caption: A high-level comparison of assay workflows.

Conclusion: Selecting the Right Substrate for Your Needs

The selection of a chymotrypsin substrate is a critical decision that should be guided by the specific requirements of your experiment.

  • For routine assays where high sensitivity is not paramount and cost is a consideration, chromogenic pNA substrates offer a robust and reliable alternative to the outdated BTEE method.

  • For applications requiring the utmost sensitivity, such as inhibitor screening, characterization of low-abundance enzymes, or detailed kinetic studies, fluorogenic substrates are the unequivocal choice.

By understanding the principles, advantages, and practical considerations of each substrate class, researchers can confidently select the optimal assay to generate accurate, reproducible, and insightful data in their exploration of chymotrypsin enzymology.

References

  • Y. UEMURA, T. KAWAI, H. TAGUCHI, M. HARA, Y. HIRANO, T. TOJO. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • U. L. Lella, P. M. G. Guttikonda, and S. M. R. Vankayalpati. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis. Analytical Biochemistry. Available at: [Link]

  • H. TAGUCHI, T. KAWAI, Y. UEMURA, M. HARA, Y. HIRANO, T. TOJO. New fluorogenic substrate for esterase activity of alpha-chymotrypsin and related enzymes. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • PeptaNova. Chymotrypsin specific Substrates. Available at: [Link]

  • M. L. B. de la P., and J. R. W. G. A MODIFIED SPECTROPHOTOMETRIC DETERMINATION OF CHYMOTRYPSIN, TRYPSIN, AND THROMBIN. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • B. C. W. Hummel. A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • Y. Yamawaki and T. Kato. Substrates incorporating unnatural amino acids are separately detectable for chymotrypsin and subtilisin with similar specificit. Results in Chemistry. Available at: [Link]

  • B. Z. Németh et al. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • K. Liu. Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Food Chemistry. Available at: [Link]

  • ResearchGate. Can anyone assist with enzyme activity determination in Lab?. Available at: [Link]

  • I. Pribyl et al. Detection of Chymotrypsin by Optical and Acoustic Methods. Sensors. Available at: [Link]

  • FAO. SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Available at: [Link]

  • Chromogenix. Chymotrypsin - ChromogenicSubstrates.com. Available at: [Link]

  • D. M. Segal et al. Substrate binding site in bovine chymotrypsin Aγ. Crystallographic study using peptide chloromethyl ketones as site-specific inhibitors. Biochemistry. Available at: [Link]

  • R. M. Stroud, L. M. Kay, and R. E. Dickerson. Structure and specific binding of trypsin: Comparison of inhibited derivatives and a model for substrate binding. Cold Spring Harbor Symposia on Quantitative Biology. Available at: [Link]

  • B. J. M. Rinderknecht, H. Eng, and H. L. Rinderknecht. A new, highly sensitive and specific assay for chymotrypsin. Experientia. Available at: [Link]

  • A. Simon, L. Patthy, L. Gráf, and G. Szilágyi. A comparative study of the conformational stabilities of trypsin and chymotrypsin. Biochimica et Biophysica Acta (BBA) - Protein Structure. Available at: [Link]

  • ResearchGate. Apparent K M and V max Values for Native Chymotrypsin and... Download Table. Available at: [Link]

Sources

A Comparative Guide to Tyrosine Kinase Inhibitors: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of tyrosine kinase inhibitors (TKIs), offering researchers, scientists, and drug development professionals a detailed technical overview. We will delve into the mechanistic nuances, comparative efficacy, and the evolving landscape of resistance, supported by experimental data and protocols. Our focus is on providing actionable insights to inform experimental design and therapeutic strategy.

The Central Role of Tyrosine Kinases in Cellular Signaling

Tyrosine kinases are a family of enzymes crucial for the activation of numerous proteins through signal transduction cascades.[1] They function by transferring a phosphate group from ATP to a specific tyrosine residue on a substrate protein, a process known as phosphorylation.[2] This phosphorylation event acts as a molecular switch, initiating a cascade of downstream signals that regulate essential cellular processes, including proliferation, differentiation, migration, and apoptosis.[3] In many cancers, the dysregulation of tyrosine kinase activity, often due to mutations or overexpression, leads to constitutive signaling and uncontrolled cell growth, making them prime targets for therapeutic intervention.[2]

Diagram: Simplified Tyrosine Kinase Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization ATP ATP ATP->RTK Provides Phosphate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream Downstream Signaling (Proliferation, Survival, etc.) Phosphorylated_Substrate->Downstream

Caption: Ligand binding induces RTK dimerization and autophosphorylation, initiating downstream signaling.

Classification and Generations of Tyrosine Kinase Inhibitors

TKIs are broadly classified based on their target specificity and the generation of their development. This classification helps in understanding their mechanism of action, efficacy, and resistance profiles.

  • First-Generation TKIs: These were the pioneers in targeted therapy, exemplified by imatinib. They are generally effective against the primary oncogenic kinase but are often susceptible to resistance mutations.[4][5]

  • Second-Generation TKIs: Developed to overcome resistance to first-generation inhibitors, these drugs, such as dasatinib and nilotinib, often have greater potency and a broader target spectrum.[4][6]

  • Third-Generation TKIs: These are designed to target specific resistance mutations that emerge after treatment with earlier-generation TKIs, like the T790M mutation in EGFR targeted by osimertinib.[7]

Comparative Analysis of Key TKI Classes

The clinical application of TKIs is most prominent in the treatment of cancers driven by specific kinase aberrations. Here, we compare TKIs targeting some of the most well-characterized oncogenic kinases.

BCR-ABL Inhibitors in Chronic Myeloid Leukemia (CML)

The discovery of the Philadelphia chromosome and the resultant BCR-ABL fusion protein revolutionized the treatment of CML.[8][9] TKIs targeting the constitutively active BCR-ABL kinase have transformed CML into a manageable chronic disease for many patients.[9][10]

Table 1: Comparison of FDA-Approved BCR-ABL Tyrosine Kinase Inhibitors

TKI Generation Binding Affinity Key Indications Common Resistance Mutations
Imatinib FirstBinds to the inactive conformation of BCR-ABL.[10]Chronic phase CML.[11]T315I, various kinase domain mutations.[12]
Dasatinib SecondBinds to both active and inactive conformations.[10]Imatinib-resistant or intolerant CML.[13]T315I.[12]
Nilotinib SecondMore potent than imatinib; binds to the inactive conformation.[8]Imatinib-resistant or intolerant CML.[13]T315I.[6]
Bosutinib SecondBinds to both active and inactive conformations.[10]CML with resistance or intolerance to prior therapy.[6]T315I.
Ponatinib ThirdPan-BCR-ABL inhibitor, effective against T315I.[10]T315I-positive CML.[6]Compound mutations.
Asciminib STAMP InhibitorAllosteric inhibitor binding to the myristoyl pocket.CML previously treated with two or more TKIs.

Diagram: BCR-ABL Signaling and TKI Inhibition

G BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL Proliferation Uncontrolled Cell Proliferation Substrate->Proliferation TKI BCR-ABL TKI (e.g., Imatinib) TKI->BCR_ABL Inhibition

Caption: BCR-ABL TKIs block ATP binding, inhibiting downstream signaling and cell proliferation.

EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in a subset of NSCLC patients.[14] EGFR TKIs have demonstrated significant clinical benefit in these patients.[15]

Table 2: Comparison of Selected EGFR Tyrosine Kinase Inhibitors

TKI Generation Mechanism of Action Targeted EGFR Mutations Common Resistance Mechanism
Gefitinib FirstReversible ATP-competitive inhibitor.[16]Exon 19 deletions, L858R.[17]T790M mutation.[7][17]
Erlotinib FirstReversible ATP-competitive inhibitor.[16]Exon 19 deletions, L858R.[17]T790M mutation.[7][17]
Afatinib SecondIrreversible inhibitor of EGFR, HER2, and HER4.Exon 19 deletions, L858R, and some uncommon mutations.T790M mutation.[7]
Osimertinib ThirdIrreversible inhibitor targeting sensitizing mutations and the T790M resistance mutation.[7]Exon 19 deletions, L858R, T790M.[18]C797S mutation.
VEGFR Inhibitors in Various Solid Tumors

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR TKIs are multi-targeted inhibitors that block this process.[19]

Table 3: Comparison of Selected VEGFR Tyrosine Kinase Inhibitors

TKI Primary Targets Key Indications
Sorafenib VEGFR, PDGFR, RAF.[19]Renal cell carcinoma (RCC), Hepatocellular carcinoma (HCC).[2]
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RET.[20]RCC, Gastrointestinal stromal tumor (GIST).[2]
Pazopanib VEGFR, PDGFR, c-KIT.RCC, Soft tissue sarcoma.
Axitinib VEGFR1, VEGFR2, VEGFR3.[21]Advanced RCC.
Cabozantinib VEGFR, MET, AXL, RET.[22]RCC, HCC, Medullary thyroid cancer.
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET.[20]RCC, HCC, Differentiated thyroid cancer.
BTK Inhibitors in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[23] BTK inhibitors have revolutionized the treatment of various B-cell cancers.[24]

Table 4: Comparison of Selected BTK Inhibitors

TKI Generation Binding Key Indications Key Differentiator
Ibrutinib FirstCovalent, irreversible.Chronic lymphocytic leukemia (CLL), Mantle cell lymphoma (MCL), Waldenström's macroglobulinemia.[24]First-in-class, but associated with off-target effects.[24]
Acalabrutinib SecondCovalent, irreversible.[23]CLL, MCL.[23]More selective for BTK than ibrutinib, potentially fewer off-target side effects.[23]
Zanubrutinib SecondCovalent, irreversible.[25]MCL, Waldenström's macroglobulinemia.Designed for greater BTK occupancy and selectivity.
Pirtobrutinib ThirdNon-covalent, reversible.Relapsed or refractory MCL.Effective in patients who have developed resistance to covalent BTK inhibitors.

Mechanisms of Resistance to Tyrosine Kinase Inhibitors

Despite the initial success of TKIs, the development of resistance is a significant clinical challenge.[26] Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.

Primary Resistance Mechanisms:

  • On-target alterations:

    • Secondary mutations: Point mutations in the kinase domain that prevent TKI binding, such as the "gatekeeper" T315I mutation in BCR-ABL and the T790M mutation in EGFR.[27]

    • Gene amplification: Increased copy number of the target gene, leading to overexpression of the kinase.[27]

  • Off-target alterations:

    • Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the inhibited pathway.[28]

    • Drug efflux pumps: Increased expression of transporters that pump the TKI out of the cell.[29]

    • Histologic transformation: The cancer cells change their type, for example, from NSCLC to small cell lung cancer.[27]

Diagram: TKI Resistance Mechanisms

G cluster_cell Cancer Cell cluster_nucleus Nucleus Gene_Amp Gene Amplification Kinase Target Kinase Gene_Amp->Kinase Overexpression Mutated_Kinase Mutated Kinase (e.g., T315I, T790M) Bypass_Pathway Bypass Signaling Pathway Proliferation Cell Proliferation & Survival Bypass_Pathway->Proliferation Promotes Survival Efflux_Pump Drug Efflux Pump TKI_out TKI Efflux_Pump->TKI_out TKI_in TKI TKI_in->Kinase Inhibition TKI_in->Mutated_Kinase Binding Impaired TKI_in->Efflux_Pump

Caption: Mechanisms of TKI resistance include target mutations, gene amplification, bypass pathways, and drug efflux.

Experimental Protocols for TKI Comparison

Objective comparison of TKIs requires robust and standardized experimental methodologies. Below are key protocols for evaluating TKI performance.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a TKI against its target kinase.

Principle: This assay measures the ability of a TKI to inhibit the phosphorylation of a substrate by its target kinase.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, TKI stock solutions, kinase assay buffer, detection antibody (anti-phospho-substrate), and a suitable plate reader.

  • Assay Setup: a. Prepare serial dilutions of the TKI in the assay buffer. b. In a 96-well or 384-well plate, add the recombinant kinase and the kinase-specific substrate to each well. c. Add the TKI dilutions to the respective wells. Include a positive control (no TKI) and a negative control (no kinase).

  • Kinase Reaction: a. Initiate the kinase reaction by adding ATP to all wells. b. Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: a. Stop the reaction (e.g., by adding EDTA). b. Add the detection antibody and incubate. c. Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP). d. Add the substrate for the reporter enzyme and measure the signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: a. Plot the signal intensity against the log of the TKI concentration. b. Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the effect of a TKI on the proliferation of cancer cells expressing the target kinase.

Principle: This assay measures the number of viable cells after treatment with a TKI.

Step-by-Step Methodology:

  • Cell Culture: Culture cancer cells harboring the target kinase (e.g., K562 cells for BCR-ABL, H1975 cells for EGFR T790M) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • TKI Treatment: a. Prepare serial dilutions of the TKI in the cell culture medium. b. Replace the medium in the wells with the TKI-containing medium. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: a. Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well. b. Incubate according to the manufacturer's instructions. c. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the percentage of viable cells against the log of the TKI concentration. c. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Future Perspectives and Conclusion

The field of tyrosine kinase inhibitors is continuously evolving, with ongoing efforts to develop more potent, selective, and resistance-evading drugs. The advent of allosteric inhibitors and proteolysis-targeting chimeras (PROTACs) represents a paradigm shift in targeting kinases.[26] Furthermore, combination therapies, including TKI-immunotherapy combinations, are showing promise in clinical trials.[30]

This guide has provided a comparative framework for understanding the diverse landscape of tyrosine kinase inhibitors. A thorough understanding of their mechanisms, resistance profiles, and the experimental methodologies for their evaluation is paramount for the continued development of effective targeted cancer therapies.

References

  • List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com. Retrieved from [Link]

  • Zhou, Y., Zheng, X., Wang, X., & Fu, Z. (2023). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Communications, 43(10), 1101-1123. [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved from [Link]

  • Cheson, B. D., & Bond, D. A. (2022). BTK Inhibitors: present and future. American journal of hematology, 97(S1), S30-S42. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhou, Y., Zheng, X., Wang, X., & Fu, Z. (2023). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Cancer Communications, 43(10), 1101-1123. [Link]

  • Li, F., Li, W., Li, X., & Yao, W. (2020). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. International journal of molecular sciences, 21(21), 8001. [Link]

  • Passaro, A., Prelaj, A., Bonanno, L., & De Marinis, F. (2021). New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. Cancers, 13(4), 856. [Link]

  • Jain, P., & Kantarjian, H. (2018). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Expert opinion on pharmacotherapy, 19(13), 1437-1449. [Link]

  • List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). (2023, April 12). Drugs.com. Retrieved from [Link]

  • Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Mechanisms of resistance to tyrosine kinase inhibitors in chronic myeloid leukemia and recent therapeutic strategies to overcome resistance. Hematology. American Society of Hematology. Education Program, 2007, 353-359. [Link]

  • Eyre, T. A., & Collins, G. P. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 8(9), 2300-2309. [Link]

  • Comparison of different tyrosine kinase inhibitors (TKIs). (n.d.). ResearchGate. Retrieved from [Link]

  • EGFR Inhibitors in Lung Cancer. (2006, July 1). CancerNetwork. Retrieved from [Link]

  • Mechanisms of acquired resistance to tyrosine kinase inhibitors. (2012, January 1). ResearchGate. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2020). Cancers, 12(8), 2248. [Link]

  • Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • How BTK inhibitors treat mantle cell lymphoma. (2023, March 20). MD Anderson Cancer Center. Retrieved from [Link]

  • Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. (2021). Cancers, 13(16), 4070. [Link]

  • EGFR Inhibitors. (2023, November 14). Williams Cancer Institute. Retrieved from [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). Lymphoma Australia. Retrieved from [Link]

  • What are Bcr-Abl inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer. (2016). OncoTargets and Therapy, 9, 7335-7345. [Link]

  • Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. (2022). Cancers, 14(3), 748. [Link]

  • VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. Retrieved from [Link]

  • Tyrosine kinase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. (n.d.). Retrieved from [Link]

  • Use of second- and third-generation tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia. (2015). Journal of the advanced practitioner in oncology, 6(4), 322-334. [Link]

  • Tyrosine Kinase Inhibitors. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia? (2024). JCO Oncology Practice, 20(4), 341-344. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018, February 6). YouTube. Retrieved from [Link]

  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023, May 12). Cleveland Clinic. Retrieved from [Link]

  • Tyrosine kinase inhibitor for CML: all the same? (2019). Blood Advances, 3(21), 3299-3301. [Link]

  • Tyrosine Kinase Inhibitor Therapy vs. Chemotherapy: What Works Better for CML? (2025, March 12). MyLeukemiaTeam. Retrieved from [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). International Journal of Molecular Sciences, 23(19), 11467. [Link]

  • Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. (2020). Cancers, 12(9), 2663. [Link]

  • The current standard of care in CML and insights into the use of first- and second-generation TKIs. (2022, October 25). VJHemOnc. Retrieved from [Link]

  • Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy. (2022). OncoImmunology, 11(1), 2073887. [Link]

  • First-generation vs second-generation tyrosine kinase inhibitors: which is best at diagnosis of chronic phase chronic myeloid leukemia? (2020). Hematology. American Society of Hematology. Education Program, 2020(1), 224-231. [Link]

  • Tyrosine kinase inhibitors (TKIs) for CML. (n.d.). Macmillan Cancer Support. Retrieved from [Link]

  • The Life After Stopping Tyrosine Kinase Inhibitors Study (The LAST Study). (n.d.). Dana-Farber Cancer Institute. Retrieved from [Link]

Sources

L-Tyrosine vs. N-Acetyl L-Tyrosine: A Comparative Guide to Blood-Brain Barrier Permeability and Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of modulating catecholaminergic neurotransmission for therapeutic or research purposes, the effective delivery of L-tyrosine to the central nervous system is a critical objective. L-tyrosine serves as the direct metabolic precursor to dopamine, norepinephrine, and epinephrine, neurotransmitters integral to cognitive function, mood, and stress response.[1][2] The primary obstacle to this delivery is the highly selective blood-brain barrier (BBB). This guide provides an in-depth, evidence-based comparison of L-tyrosine and its acetylated derivative, N-Acetyl L-Tyrosine (NALT), in their ability to cross the BBB and augment brain tyrosine levels.

The central premise behind the development of NALT was to enhance the notoriously poor water solubility of L-tyrosine, with the hypothesis that improved solubility would translate to superior absorption and bioavailability.[1][2][3] However, as this guide will demonstrate through a synthesis of experimental data, this hypothesis is not supported by in vivo evidence. The data compellingly indicates that L-tyrosine is the more effective agent for increasing brain tyrosine concentrations.[4][5]

Molecular Profiles and Physicochemical Properties

A fundamental understanding of the chemical differences between L-Tyrosine and NALT is essential to interpreting their divergent biological activities.

  • L-Tyrosine: A naturally occurring, nonessential amino acid. Its structure includes a carboxylic acid group, an amino group, and a phenol side chain.

  • N-Acetyl L-Tyrosine (NALT): A synthetic derivative where an acetyl group is attached to the amino group of L-tyrosine.[6][7][8] This modification significantly increases its polarity and, consequently, its water solubility.[6][8]

Caption: Chemical structures of L-Tyrosine and N-Acetyl L-Tyrosine.

The key structural difference—the acetylation of the amino group in NALT—is the primary determinant of its altered physicochemical and pharmacokinetic properties. While this acetylation achieves the goal of increased water solubility, it introduces a critical metabolic hurdle: the acetyl group must be cleaved off by enzymes (deacetylation) in the body to regenerate L-tyrosine, the only form that can be utilized for neurotransmitter synthesis.[3][6][8]

Mechanism of Transport and Metabolism

The pathways by which these two compounds reach and are processed in the brain are fundamentally different.

  • L-Tyrosine Transport: L-Tyrosine is transported across the BBB primarily by the large neutral amino acid (LNAA) transporter system, also known as System L.[9][10] This is a competitive carrier-mediated transport system, meaning L-tyrosine competes with other large neutral amino acids (e.g., tryptophan, leucine, phenylalanine) for entry into the brain.[10]

  • NALT's Hypothesized Pathway: The rationale for NALT suggests that its increased solubility might enhance absorption from the gut.[11] However, to be effective, it must not only cross the BBB but also be efficiently converted back to L-tyrosine within the body.[4][12] The primary sites for this deacetylation are the kidneys and the liver.[3]

The critical flaw in the hypothesis for NALT's superiority lies in the inefficiency of this conversion process.[1][3]

Caption: Comparative pathways of L-Tyrosine and NALT to the brain.

Comparative Analysis of Bioavailability: The Experimental Evidence

The definitive measure of efficacy is the relative ability of each compound to increase tyrosine concentrations within the brain. Multiple studies have consistently demonstrated the superiority of L-tyrosine.

A landmark animal study directly compared several tyrosine prodrugs, including NALT. The results were unequivocal: N-Acetyl-L-tyrosine was the least effective prodrug tested at increasing brain tyrosine levels following administration.[13] This finding points to a significant bottleneck, which subsequent research has identified as a combination of poor conversion and rapid excretion.

Human studies further corroborate these findings. Research on intravenous administration of NALT—which bypasses gut absorption entirely, representing 100% bioavailability into the bloodstream—showed minimal to no increase in plasma tyrosine levels.[6] One study reported only a 25% increase, while another found no increase at all.[6][8] In stark contrast, oral administration of L-tyrosine has been shown to increase plasma tyrosine levels by 130% to 276%.[3][5][6]

The reason for NALT's poor performance is its metabolic fate. A substantial portion of administered NALT is not deacetylated and is instead rapidly cleared by the kidneys and excreted unchanged in the urine.[1][2] Studies have documented that as much as 35% to 60% of an intravenous NALT dose is excreted in the urine, representing a significant waste of the compound.[6]

Parameter L-Tyrosine (Oral) N-Acetyl L-Tyrosine (NALT) Source(s)
Relative Water Solubility LowHigh[6][8]
BBB Transport Mechanism Direct (LNAA Transporter)Indirect (Requires conversion)[3][9][10]
Metabolic Requirement None (Directly utilized)Deacetylation (Conversion to L-Tyrosine)[6][12]
Plasma Tyrosine Increase 130% - 276% 0% - 25% (Intravenous)[3][5][6][14]
Brain Tyrosine Increase Superior Least Effective Prodrug [4][13][14]
Urinary Excretion (Unchanged) MinimalHigh (up to 60%)[3][6][8]

Table 1: Summary of Comparative Efficacy

Experimental Protocol: In Vivo Assessment of Brain Tyrosine Levels in a Murine Model

To provide a self-validating framework for comparing these compounds, the following describes a standard, robust experimental protocol.

Objective: To quantify and compare the impact of oral administration of L-Tyrosine versus NALT on tyrosine concentrations in the brain tissue of mice.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old), housed under standard conditions with ad libitum access to food and water. Animals are fasted overnight prior to the experiment to ensure baseline amino acid levels.

  • Compound Administration:

    • Group 1 (Control): Vehicle (e.g., sterile water or saline) administered by oral gavage.

    • Group 2 (L-Tyrosine): L-Tyrosine suspended in vehicle, administered by oral gavage at a standardized dose (e.g., 200 mg/kg).

    • Group 3 (NALT): NALT dissolved in vehicle, administered by oral gavage at an equimolar dose to the L-Tyrosine group.

  • Time Course and Tissue Collection:

    • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), animals are euthanized via an approved method (e.g., cervical dislocation).

    • The brain is rapidly excised, and specific regions of interest (e.g., striatum, prefrontal cortex) are dissected on ice.

    • For accurate measurement, transcardial perfusion with ice-cold saline should be performed immediately after euthanasia to remove blood from the brain tissue, eliminating contamination from circulating amino acids.[15]

  • Sample Preparation:

    • Brain tissue samples are weighed and homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

    • The homogenate is centrifuged, and the supernatant containing the free amino acids is collected.

  • Quantification:

    • Tyrosine concentration in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) coupled with fluorometric or mass spectrometric detection.[13][16][17] This requires a pre-column derivatization step to make the amino acids detectable.[16][17]

  • Data Analysis:

    • Brain tyrosine concentrations (e.g., in nmol/g of tissue) are calculated for each animal.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the mean tyrosine levels between the treatment groups at each time point.

Caption: Workflow for in vivo comparison of L-Tyrosine and NALT.

Conclusion for the Research Professional

The initial rationale for developing N-Acetyl L-Tyrosine—that its enhanced water solubility would lead to greater bioavailability and brain uptake—is a compelling hypothesis that is demonstrably false in practice.[1][4] The experimental evidence overwhelmingly indicates that NALT is an inefficient prodrug for L-tyrosine.[13] This inefficiency stems from poor in vivo deacetylation and a high rate of urinary excretion of the unchanged compound.[2][3]

For researchers, scientists, and drug development professionals seeking to reliably and effectively increase tyrosine levels in the central nervous system, direct administration of L-tyrosine is the unequivocally superior, evidence-based approach. [4][5] The marketing claims of NALT's superiority are not substantiated by scientific data. Future research and development efforts should focus on L-tyrosine or novel transport strategies rather than relying on the flawed premise of N-acetylation.

References

  • Development of a Protocol for the Automated Analysis of Amino Acids in Brain Tissue Samples and Microdialysates.
  • L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines. The PricePlow Blog.
  • N-Acetyl L-Tyrosine Vs L-Tyrosine: What is the Difference? | Mind Lab Pro®. Mind Lab Pro®.
  • Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system. Journal of Drug Targeting.
  • N-Acetyl-L-Tyrosine's Blood-Brain Barrier Permeability: A Compar
  • L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form?. pr-breaker.
  • N-Acetyl-L-Tyrosine vs. L-Tyrosine: A Comparative Analysis of Bioavailability in Humans. Benchchem.
  • N Acetyl L Tyrosine vs L Tyrosine A Deep Dive into Cognitive Performance. Focus Pouches.
  • N-Acetyl L-Tyrosine vs L-Tyrosine: What's the Difference?. Supplement Factory.
  • What is the mechanism of N-acetyl-L-tyrosine?.
  • L-Tyrosine vs. N-Acetyl Tyrosine: Which One is Better for Performance & Focus?. pr-breaker.
  • What is The Amino Acid L-Tyrosine and How Does it Work?. MindGain.
  • Technical Support Center: Addressing Poor Bioavailability of Oral N-Acetyl-L-tyrosine. Benchchem.
  • A Comparative Analysis of N-Acetyl-L-Tyrosine (NALT) and L-Tyrosine for In Vivo Efficacy. Benchchem.
  • Support for limited brain availability of tyrosine in p
  • N-acetyl-L-tyrosine as a Tyrosine Source During Total Parenteral Nutrition in Adult Rats.
  • Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology.
  • Blood-brain barrier transport machineries and targeted therapy of brain diseases. PMC.
  • Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV. Xia & He Publishing Inc..
  • Gut Microbiota and Dopamine: Producers, Consumers, Enzymatic Mechanisms, and In Vivo Insights. MDPI.
  • D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Compar

Sources

A Comparative Guide for Kinetic Analysis: N-Benzoyl-L-tyrosine ethyl ester (BTEE) vs. p-Nitroanilide (pNA) Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate characterization of enzyme kinetics is a cornerstone of discovery. The selection of an appropriate substrate is a critical decision that directly impacts the quality and interpretability of kinetic data. This guide provides an in-depth, objective comparison of two widely used chromogenic substrates for chymotrypsin and other serine proteases: N-Benzoyl-L-tyrosine ethyl ester (BTEE) and peptide p-nitroanilides (pNA).

This analysis moves beyond a simple listing of features to explore the underlying chemical principles and practical implications of choosing one substrate over the other. By understanding the causality behind experimental choices, you can design more robust and self-validating kinetic assays.

Core Principles: The Chemistry of Chromogenic Assays

Enzyme kinetics are often studied by monitoring the rate of product formation. Chromogenic substrates are invaluable tools in this regard, as they are colorless molecules that, upon enzymatic cleavage, release a product (chromophore) that absorbs light at a specific wavelength.[1] The rate of color development is directly proportional to the rate of the enzymatic reaction, allowing for continuous spectrophotometric monitoring.[2]

The BTEE Hydrolysis Reaction

This compound ethyl ester is a classic substrate for chymotrypsin.[3] The enzyme catalyzes the hydrolysis of the ester bond, yielding this compound and ethanol.[4] The progress of the reaction is monitored by the increase in absorbance at 256 nm, which is due to a change in the electronic environment of the benzoyl-tyrosine product upon cleavage of the ester linkage.[5]

The p-Nitroanilide Cleavage Reaction

Peptide p-nitroanilides are versatile substrates where a peptide sequence, recognized by the target protease, is linked to a p-nitroaniline (pNA) molecule via an amide bond.[1] Enzymatic cleavage releases p-nitroaniline, a yellow chromophore with a maximum absorbance around 405-410 nm.[1][6] The peptide portion of the substrate can be tailored to enhance specificity for a particular protease.[1][7] For chymotrypsin, which preferentially cleaves after bulky hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), substrates like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide are commonly employed.[8][9][10]

Head-to-Head Comparison: BTEE vs. p-Nitroanilide Substrates

The choice between BTEE and a p-nitroanilide substrate is not merely a matter of preference but is dictated by the specific experimental goals and constraints.

FeatureThis compound ethyl ester (BTEE)p-Nitroanilide (pNA) Substrates
Detection Wavelength ~256 nm (UV range)[5]~405-410 nm (Visible range)[6]
Product This compound[4]p-Nitroaniline[1]
Molar Absorptivity ε = 964 M⁻¹cm⁻¹ for BTEE hydrolysis[5]ε ≈ 8,800 - 13,500 M⁻¹cm⁻¹ for p-nitroaniline[6][11]
Solubility Poor aqueous solubility, requires co-solvents like methanol.[12]Variable, often requires DMSO for stock solutions.[1][13]
Assay pH Typically pH 7.8[5]Typically pH 7.5 - 8.0[14]
Advantages - Historically significant and well-characterized for chymotrypsin.[3]- Higher sensitivity due to the high molar absorptivity of p-nitroaniline.[13] - Assay is in the visible range, avoiding interference from UV-absorbing compounds like proteins and nucleic acids.[13] - Peptide sequence can be modified for high specificity.[1]
Disadvantages - Low sensitivity due to the small change in absorbance. - Assay in the UV range is prone to interference from other biological molecules. - Requires co-solvents that can affect enzyme activity.- Substrate synthesis can be more complex. - Potential for inhibition by the organic co-solvent (e.g., DMSO).[13]

Causality Behind Experimental Choices: A Deeper Dive

Sensitivity and Signal-to-Noise Ratio

The significantly higher molar absorptivity of p-nitroaniline compared to the change in absorbance upon BTEE hydrolysis directly translates to a more sensitive assay.[5][6][11] This is a critical consideration when working with low concentrations of enzyme or when screening for weak inhibitors. The higher signal-to-noise ratio of the pNA assay allows for more precise determination of initial reaction velocities, a cornerstone of accurate kinetic analysis.

Wavelength and Interference

The choice of detection wavelength has profound practical implications. The BTEE assay, conducted at 256 nm, falls within the UV spectrum where many biological molecules, including proteins (due to aromatic amino acids) and nucleic acids, exhibit strong absorbance.[5] This can lead to high background noise and potential interference, necessitating highly purified enzyme preparations. In contrast, the pNA assay is monitored in the visible range (405-410 nm), where fewer biological molecules absorb light.[6][14] This makes the pNA assay more robust and suitable for use with less pure samples, such as cell lysates or tissue homogenates, although interference from compounds like bilirubin or lipids can still occur.[13]

Substrate Specificity

While BTEE is a good substrate for chymotrypsin, its specificity is limited.[15] The power of p-nitroanilide substrates lies in the ability to synthesize a wide variety of peptide sequences, allowing for the fine-tuning of substrate specificity for different proteases.[1][16] This is particularly advantageous in complex biological samples where multiple proteases may be present. By using a highly specific peptide p-nitroanilide, one can selectively measure the activity of the enzyme of interest.

The Role of Co-solvents

A significant practical challenge with both BTEE and many p-nitroanilide substrates is their limited aqueous solubility.[1][13] This necessitates the use of organic co-solvents like methanol for BTEE and dimethyl sulfoxide (DMSO) for pNA substrates to achieve working concentrations.[1] It is crucial to recognize that these co-solvents can influence enzyme structure and activity.[13] Therefore, it is imperative to include appropriate solvent controls in all experiments and to maintain a consistent final concentration of the co-solvent across all assays to ensure that any observed effects are due to the experimental variable and not the solvent.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating by including necessary controls and emphasizing the determination of initial reaction rates.

Chymotrypsin Activity Assay using BTEE

This protocol is adapted from established methodologies.[4][5]

Reagents:

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.[4]

  • Substrate Stock Solution: 1.18 mM BTEE in a 50% methanol/water solution.[4]

  • Enzyme Solution: α-Chymotrypsin dissolved in 1 mM HCl to a concentration of 10-30 µg/mL.[4]

Procedure:

  • Set a UV-Vis spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[5]

  • In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of BTEE Substrate Stock Solution.[4]

  • Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.[4][5]

  • Initiate the reaction by adding 100 µL of the Enzyme Solution and mix immediately by inversion.[4]

  • Record the increase in absorbance at 256 nm for 5 minutes, ensuring data is collected at frequent intervals (e.g., every 15 seconds).

  • Determine the initial reaction rate (ΔA₂₅₆/min) from the linear portion of the absorbance vs. time plot.

  • Run a blank reaction containing all components except the enzyme to control for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity: Units/mg = (ΔA₂₅₆/min * 1000) / (964 * mg enzyme in reaction)[5] One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[15]

Chymotrypsin Activity Assay using a p-Nitroanilide Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

This protocol is a general guideline for using a peptide p-nitroanilide substrate.[9][17]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂.[9]

  • Substrate Stock Solution: 10-100 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.[1][9]

  • Enzyme Solution: α-Chymotrypsin diluted in Assay Buffer to the desired concentration.[9]

Procedure:

  • Set a spectrophotometer or microplate reader to 405 nm and equilibrate to the desired temperature (e.g., 37°C).[9][17]

  • Prepare a working substrate solution by diluting the stock solution in Assay Buffer to the final desired concentration.

  • In a cuvette or microplate well, add the appropriate volume of Assay Buffer and Enzyme Solution.

  • Initiate the reaction by adding the working substrate solution.

  • Immediately begin monitoring the increase in absorbance at 405 nm over time.[17]

  • Calculate the initial reaction rate (ΔA₄₀₅/min) from the linear portion of the curve.

  • A blank reaction without the enzyme should be included.

Calculation of Enzyme Activity: The concentration of released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar absorptivity of p-nitroaniline at the specific pH and temperature of the assay.[2][11]

Visualizing the Workflows

BTEE Assay Workflow

BTEE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Assay Buffer, BTEE Solution (in Methanol), and Enzyme Solution Equilibrate Equilibrate Spectrophotometer to 25°C and 256 nm Mix Mix Buffer and BTEE in Quartz Cuvette Equilibrate->Mix Incubate Incubate for Thermal Equilibrium Mix->Incubate AddEnzyme Add Enzyme & Mix Incubate->AddEnzyme Record Record A256 Increase Over Time AddEnzyme->Record Calculate Determine Initial Rate (ΔA256/min) Record->Calculate

Caption: Experimental workflow for a chymotrypsin kinetic assay using BTEE.

p-Nitroanilide Assay Workflow

pNA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Assay Buffer, pNA Substrate (in DMSO), and Enzyme Solution Equilibrate Equilibrate Spectrophotometer to 37°C and 405 nm Mix Mix Buffer and Enzyme in Cuvette/Well Equilibrate->Mix AddSubstrate Add Substrate & Mix Mix->AddSubstrate Record Record A405 Increase Over Time AddSubstrate->Record Calculate Determine Initial Rate (ΔA405/min) Record->Calculate

Caption: Experimental workflow for a chymotrypsin kinetic assay using a p-nitroanilide substrate.

Conclusion: Selecting the Right Tool for the Job

Both this compound ethyl ester and p-nitroanilide substrates are valuable tools for the kinetic analysis of chymotrypsin and other proteases. The choice between them should be a deliberate one, based on the specific requirements of the experiment.

  • For high-sensitivity applications, inhibitor screening, or when working with complex biological samples, p-nitroanilide substrates are generally superior. Their high molar absorptivity and the location of their absorbance maximum in the visible spectrum offer significant advantages in terms of signal strength and reduced interference.

  • BTEE remains a viable option for pedagogical purposes, for replicating historical studies, or when a highly purified enzyme is available and high sensitivity is not the primary concern.

Ultimately, a well-designed experiment with proper controls, regardless of the substrate chosen, is the key to obtaining reliable and meaningful kinetic data. As Senior Application Scientists, we advocate for a thorough understanding of the tools at your disposal to empower your research and accelerate your discoveries.

References

  • Abuin, E., Lissi, E., & Duarte, R. (2005). Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide. Langmuir, 21(11), 5179-5183. Retrieved from [Link]

  • Kawai, Y., Matsuo, T., & Ohno, A. (2000). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2, (3), 435-439. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Kawai, Y., Matsuo, T., & Ohno, A. (2000). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2, (3), 435-439. Retrieved from [Link]

  • Wang, C. L., & Calvo, K. C. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4583-4592. Retrieved from [Link]

  • Diva Portal. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone assist with enzyme activity determination in Lab?. Retrieved from [Link]

  • Brainly. (2023). What is the molarity of p-nitroaniline in a solution if the absorbance is 0.648, assuming a path length of. Retrieved from [Link]

  • ResearchGate. (2025). α-Chymotrypsin Catalyzed Hydrolysis of this compound Ethyl Ester Anchored in β-Cyclodextrin | Request PDF. Retrieved from [Link]

  • Wang, C. L., & Calvo, K. C. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4583–4592. Retrieved from [Link]

  • Muñoz, M., et al. (2013). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir, 29(29), 9145-9153. Retrieved from [Link]

  • Pollack, R. M., & Dumsha, T. C. (1974). On the use of p-nitroanilides as substrates for proteolytic enzymes. FEBS Letters, 38(3), 292-294. Retrieved from [Link]

  • Parker, L., & Wang, J. H. (1968). Influence of Leaving-Group Electronic Effect on a-Chymotrypsin: Catalytic Constants of Specific Substrates. Proceedings of the National Academy of Sciences of the United States of America, 60(4), 1361–1368. Retrieved from [Link]

  • Farmer, D. A., & Hageman, J. H. (1975). Use of this compound thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. The Journal of biological chemistry, 250(18), 7366–7371. Retrieved from [Link]

  • ResearchGate. (n.d.). Trypsin-like activity with L-BApNA and L-TAME substrates (a) and.... Retrieved from [Link]

  • Chem-Impex. (n.d.). Benzoyl-L-tyrosine ethyl ester. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link]

  • Chegg. (2021). Solved What is the molarity of p nitroaniline in a solution. Retrieved from [Link]

  • Nemeth, P., & Csorba, L. (1981). A trypsin and chymotrypsin inhibitor from the metacestodes of Taenia pisiformis. Acta veterinaria Academiae Scientiarum Hungaricae, 29(2), 161-174. Retrieved from [Link]

  • Megazyme. (n.d.). Enzyme Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound ethyl ester. PubChem Compound Database. Retrieved from [Link]

  • Vajda, T., & Garai, A. (2025). A comparative study of the conformational stabilities of trypsin and chymotrypsin. Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 10(4), 255-261. Retrieved from [Link]

  • Mao, Q., & Walde, P. (1991). Substrate Effects on the Enzymatic Activity of Alpha-Chymotrypsin in Reverse Micelles. Biochemical and Biophysical Research Communications, 178(3), 1105-1112. Retrieved from [Link]

  • Lee, J. H., et al. (2023). Substrates incorporating unnatural amino acids are separately detectable for chymotrypsin and subtilisin with similar specificit. Scientific Reports, 13(1), 20219. Retrieved from [Link]

  • Brodrick, J. W., et al. (1985). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. Analytical biochemistry, 149(2), 492-496. Retrieved from [Link]

  • Venekei, I., et al. (1996). The differential specificity of chymotrypsin A and B is determined by amino acid 226. European journal of biochemistry, 237(3), 747-752. Retrieved from [Link]

  • de Jong, G. A. H., et al. (2023). The path of proteolysis by bovine chymotrypsin. Food chemistry, 404(Pt A), 134583. Retrieved from [Link]

Sources

A Comparative Analysis of L-Tyrosine and N-Acetyl-L-tyrosine Solubility for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the aqueous solubility of L-Tyrosine and its acetylated derivative, N-Acetyl-L-tyrosine (NALT). For researchers, formulators, and drug development professionals, understanding the solubility characteristics of these compounds is paramount for applications ranging from parenteral nutrition solutions to the development of nootropic supplements and targeted therapeutics. This document moves beyond simple data presentation to explain the underlying physicochemical principles and provide actionable experimental protocols for in-house validation.

Introduction: The Challenge of L-Tyrosine Formulation

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its role in cognitive function and stress mitigation has made it a compound of significant interest. However, the practical application of L-Tyrosine, particularly in aqueous formulations like intravenous (IV) solutions, is severely hampered by its poor water solubility. This limitation spurred the development of more soluble derivatives, with N-Acetyl-L-tyrosine emerging as a prominent alternative. NALT was designed to overcome the solubility issues of its parent compound, thereby offering a more viable option for liquid formulations.

This guide will dissect the solubility differences between these two molecules, providing quantitative data, exploring the structural basis for their distinct behaviors in aqueous media, and offering a robust protocol for solubility determination.

Physicochemical Properties: A Tale of Two Molecules

The difference in solubility between L-Tyrosine and NALT is rooted in their molecular structures. L-Tyrosine is a classic amino acid, existing primarily as a zwitterion at physiological pH. This means it has both a positive charge on its amino group (-NH3+) and a negative charge on its carboxyl group (-COO-). While this makes it polar, strong intermolecular electrostatic interactions and hydrogen bonding in its crystal lattice lead to high lattice energy, which in turn results in low water solubility.

The addition of an acetyl group to the amino nitrogen in NALT fundamentally alters its ionization profile. By acetylating the amino group, its basicity is significantly reduced, preventing it from protonating to form a positive charge. This disruption of the zwitterionic state reduces the strong intermolecular forces that limit L-Tyrosine's ability to dissolve.

PropertyL-TyrosineN-Acetyl-L-tyrosine (NALT)
Molecular Formula C₉H₁₁NO₃C₁₁H₁₃NO₄
Molar Mass 181.19 g/mol 223.22 g/mol
Structure Aromatic Amino AcidAcetylated Amino Acid
pKa (α-carboxyl) ~2.2~2.2
pKa (α-amino) ~9.1N/A (Amide)
pKa (phenol) ~10.1~10.1

Aqueous Solubility: A Quantitative Comparison

The most striking difference between the two compounds is their solubility in water, particularly at lower pH values relevant for parenteral formulations which are often slightly acidic for stability.

CompoundTemperature (°C)pHSolubility
L-Tyrosine 257.0~0.45 g/L (2.5 mM)
N-Acetyl-L-tyrosine 257.0~5.8 g/L (26 mM)
N-Acetyl-L-tyrosine 254.0~27.8 g/L (125 mM)
N-Acetyl-L-tyrosine 54.0~15.6 g/L (70 mM)

As the data clearly indicates, NALT is significantly more soluble than L-Tyrosine. At a neutral pH, NALT is over 10 times more soluble. This advantage becomes even more pronounced in acidic conditions, where NALT's solubility can be over 50 times greater than that of L-Tyrosine. This property makes NALT a far superior candidate for inclusion in acidic IV solutions.

The structural reason for this enhanced solubility is illustrated below.

G cluster_0 Strong Intermolecular Electrostatic Attraction cluster_1 Weaker Intermolecular Interactions LT L-Tyrosine Molecule LT_plus +NH3 LT->LT_plus Positive Pole LT_minus COO- LT->LT_minus Negative Pole NALT NALT Molecule NALT_acetyl Acetyl Group (Neutral Amide) NALT->NALT_acetyl Blocks Positive Charge NALT_minus COO- NALT->NALT_minus Negative Pole LT_crystal High Crystal Lattice Energy LT_sol Low Water Solubility LT_crystal->LT_sol NALT_crystal Lower Crystal Lattice Energy NALT_sol High Water Solubility NALT_crystal->NALT_sol cluster_0 cluster_0 cluster_0->LT_crystal cluster_1 cluster_1 cluster_1->NALT_crystal

Caption: Physicochemical basis for solubility differences between L-Tyrosine and NALT.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure trustworthy and reproducible data, the gold-standard shake-flask method is recommended for determining equilibrium solubility. This protocol provides a self-validating system for comparing compounds.

Objective: To determine the equilibrium solubility of a test compound (e.g., L-Tyrosine or NALT) in a specific buffer system at a controlled temperature.

Materials:

  • Test Compound (L-Tyrosine, N-Acetyl-L-tyrosine)

  • Buffer solution of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Type I (Ultrapure) Water

  • Acetonitrile (HPLC Grade)

  • Formic Acid (HPLC Grade)

  • 2 mL Screw-cap vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • HPLC system with UV detector

Procedure:

  • Preparation:

    • Prepare the desired buffer solution and allow it to reach the target temperature (e.g., 25°C).

    • Prepare a series of calibration standards of the test compound in the same buffer.

  • Slurry Formation:

    • Add an excess amount of the test compound to a 2 mL vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Add a known volume of the temperature-equilibrated buffer (e.g., 1.5 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm).

    • Allow the slurry to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached.

  • Sampling and Analysis:

    • After equilibration, carefully remove the vials. Allow the solid to settle for 30 minutes in the temperature-controlled environment.

    • Withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.

    • Dilute the filtered sample as necessary with the mobile phase to fall within the range of the calibration curve.

    • Analyze the sample by a validated HPLC-UV method to determine the concentration.

Workflow Diagram:

G A 1. Add Excess Solid to Buffer in Vial B 2. Equilibrate on Shaker (25°C, 24-48h) A->B C 3. Allow Solids to Settle B->C D 4. Withdraw Supernatant C->D E 5. Filter with 0.22µm Syringe Filter D->E F 6. Dilute Sample E->F G 7. Analyze by HPLC-UV F->G H 8. Quantify Against Calibration Curve G->H

Caption: Workflow for the shake-flask equilibrium solubility determination method.

The Critical Link: Solubility vs. Bioavailability

While NALT's superior solubility is clear, its utility as a pro-drug for L-Tyrosine depends on its in-vivo conversion. NALT itself is not directly utilized by the body; it must be deacetylated by enzymes to release free L-Tyrosine.

Research has shown that the conversion of NALT back to L-Tyrosine can be inefficient. Studies in humans have indicated that a significant portion of orally or intravenously administered NALT may be excreted in the urine before it can be converted. This suggests that while NALT solves the formulation problem, its bioavailability as a tyrosine source may be lower than that of L-Tyrosine administered in a solubilized form (e.g., via a different salt or formulation).

Therefore, the choice between these two compounds is not straightforward and depends heavily on the intended application:

  • For Parenteral Nutrition: NALT's high solubility in acidic solutions makes it an indispensable component where direct administration of L-Tyrosine is impossible.

  • For Oral Nootropic Supplements: The debate is more complex. While NALT is often marketed as a superior form of tyrosine, its questionable conversion rate means that a higher dose may be required to achieve the same plasma L-Tyrosine levels as the parent compound.

Conclusion and Recommendations

N-Acetyl-L-tyrosine is an unequivocally more water-soluble derivative of L-Tyrosine, a property directly attributable to the acetylation of its amino group, which disrupts the zwitterionic interactions responsible for L-Tyrosine's high crystal lattice energy. This makes NALT an excellent candidate for liquid and parenteral formulations where high concentration is required.

However, researchers and formulators must recognize that enhanced solubility does not automatically confer superior bioavailability. The metabolic conversion of NALT to L-Tyrosine is a critical and potentially inefficient step. The ultimate decision to use L-Tyrosine or NALT should be based on the specific requirements of the application:

  • Choose NALT for applications demanding high aqueous solubility, such as in parenteral nutrition solutions.

  • Consider L-Tyrosine for oral applications where bioavailability is the primary concern and solubility can be addressed through other formulation strategies (e.g., micronization, suspension).

Validation through rigorous, well-controlled experiments, such as the shake-flask method detailed here, is essential for any formulation development process.

References

  • Magnusson, J., et al. (2012). N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. JPEN. Journal of parenteral and enteral nutrition. Available at: [Link]

  • PubChem. (n.d.). L-tyrosine. National Center for Biotechnology Information. Available at: [Link]

  • Hoffer, L. J. (2017). N-acetyl-L-tyrosine as a tyrosine source in parenteral nutrition. The American journal of clinical nutrition. Available at: [Link]

  • Drábek, F., et al. (2020). Solubility and Stability of N-Acetyl-L-Tyrosine in Parenteral Nutrition Mixtures. Nutrients. Available at: [Link]

  • Topall, G., & Laborit, H. (1989). Brain tyrosine content and its conversion to catecholamines in the rat: L-tyrosine and N-acetyl-L-tyrosine. Journal of Pharmacy and Pharmacology. Available at: [Link]

A Comparative Guide to N-Benzoyl-L-tyrosine and N-Benzyloxycarbonyl-L-tyrosine: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and synthetic chemistry, the precise modification and protection of amino acids are fundamental. L-tyrosine, with its reactive amino, carboxyl, and phenolic hydroxyl groups, is a frequent subject of such modifications. This guide provides an in-depth comparison of two common N-protected derivatives: N-Benzoyl-L-tyrosine (Bz-Tyr-OH) and N-Benzyloxycarbonyl-L-tyrosine (Cbz-Tyr-OH or Z-Tyr-OH). While both molecules mask the alpha-amino group of L-tyrosine, the choice between the benzoyl (Bz) and benzyloxycarbonyl (Cbz) protecting groups is dictated by their distinct chemical properties, stabilities, and suitabilities for different applications, from enzyme kinetics to solid-phase peptide synthesis.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The core difference between these two compounds lies in the N-terminal protecting group. This compound features a benzoyl group attached via a stable amide bond. In contrast, N-Benzyloxycarbonyl-L-tyrosine has a benzyloxycarbonyl group linked through a carbamate functionality. This seemingly subtle structural variance leads to significant differences in their chemical behavior and physical properties.

PropertyThis compoundN-Benzyloxycarbonyl-L-tyrosine
CAS Number 2566-23-6[1]1164-16-5[2][3]
Molecular Formula C16H15NO4[1][4]C17H17NO5[3][5]
Molecular Weight 285.29 g/mol [1][4]315.32 g/mol [3][5]
Melting Point 163.0 to 167.0 °C[1]57-60 °C or 95-97 °C (polymorphism may exist)[2][6]
Appearance White to almost white powder/crystal[7]Off-white solid[6]
Water Solubility 3.68 g/L (at 25.1 °C)[7]1.53 g/L (at 25 °C)[6]
pKa (Carboxyl) ~3.07 (Predicted)[7]~2.97 (Predicted)[6]

Data compiled from various chemical suppliers and databases. Values can vary slightly based on the source and purity.

The most striking difference is the melting point. The higher melting point of Bz-Tyr-OH suggests a more stable crystal lattice, likely due to the planarity and strong hydrogen bonding capabilities of the amide group. The solubility data indicates that both are sparingly soluble in water, a common characteristic for protected amino acids.

Chemical Reactivity and Stability: The Decisive Factor

The utility of a protecting group is defined by its stability under certain conditions and the ease of its removal under others. Herein lies the principal distinction between the Benzoyl and Benzyloxycarbonyl groups.

N-Benzoyl Group (Amide Bond): The amide bond linking the benzoyl group to the tyrosine's nitrogen is exceptionally stable. It is resistant to the conditions typically used for peptide synthesis, such as mild acids (like TFA used for Boc deprotection) and the basic conditions of Fmoc deprotection.[8] Cleavage of the N-benzoyl group requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which can also cleave peptide bonds, making it generally unsuitable as a temporary protecting group in stepwise peptide synthesis.[9]

N-Benzyloxycarbonyl Group (Carbamate Bond): The Cbz group is the cornerstone of classical peptide synthesis for a reason.[10] It is stable to a range of conditions but can be removed cleanly under specific, mild conditions, offering excellent orthogonality.[11] The primary method for Cbz deprotection is catalytic hydrogenolysis .[11][12]

  • Mechanism: In the presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source (H2 gas or a transfer agent like ammonium formate), the benzylic C-O bond is cleaved.[11][13] This reaction is highly efficient and clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[11]

  • Orthogonality: This deprotection method is orthogonal to many other protecting groups used in peptide synthesis, such as Boc (acid-labile) and Fmoc (base-labile) groups.[14] This means the Cbz group can be removed without affecting these other groups, allowing for complex synthetic strategies.[14]

  • Other Cleavage Methods: While hydrogenolysis is most common, the Cbz group can also be cleaved by strong acids like HBr in acetic acid, although this method is less mild.[12][13]

The diagram below illustrates the divergent deprotection pathways for the Bz and Cbz groups, highlighting the strategic advantage of the Cbz group's lability to hydrogenolysis.

G start Start with Resin deprotect 1. Deprotect N-terminus (e.g., remove Fmoc) start->deprotect wash1 Wash deprotect->wash1 couple 2. Couple Cbz-Tyr-OH (with activating agent) wash1->couple wash2 Wash couple->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle end_cycle->deprotect Next cycle final_cleave Final Cleavage from Resin & Side-Chain Deprotection end_cycle->final_cleave Final cycle

Caption: Role of Cbz-Tyr-OH in an SPPS cycle.

Experimental Protocols

Protocol 1: Chymotrypsin Activity Assay Using BTEE

This protocol is adapted from established methods for determining α-chymotrypsin activity. [15][16] Objective: To measure the rate of BTEE hydrolysis by α-chymotrypsin by monitoring the increase in absorbance at 256 nm.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound Ethyl Ester (BTEE) [16]* Trizma Base

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl), 1 M

  • Methanol

  • Spectrophotometer with temperature control at 25°C

  • Quartz cuvettes (1 cm path length)

Reagent Preparation:

  • Assay Buffer (80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂): Prepare an 80 mM Trizma-base solution and adjust the pH to 7.8 at 25°C with 1 M HCl. Add CaCl₂ to a final concentration of 100 mM. [16]2. BTEE Substrate Solution (1.18 mM): Weigh 37.0 mg of BTEE and dissolve in 63.4 mL of methanol in a 100 mL volumetric flask. Bring the final volume to 100 mL with ultrapure water. [17]3. Enzyme Diluent (1 mM HCl): Prepare a 1:1000 dilution of 1 M HCl with ultrapure water. Keep this solution on ice. [16]4. Enzyme Solution: Immediately before use, prepare a solution of α-chymotrypsin in cold 1 mM HCl to a concentration of 20-50 µg/mL. [15] Procedure:

  • Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C. [18]2. In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of BTEE Substrate Solution.

  • Mix by inversion and place the cuvette in the spectrophotometer. Allow it to equilibrate for 3-5 minutes. [15]4. To initiate the reaction, add 0.1 mL of the Enzyme Solution to the cuvette. [15]5. Immediately mix by inversion and start recording the absorbance at 256 nm for 5-10 minutes.

  • For a blank measurement, repeat the procedure but add 0.1 mL of the cold 1 mM HCl diluent instead of the enzyme solution. [17]7. Calculate the rate of reaction (ΔA256/minute) from the initial linear portion of the curve.

Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes a standard laboratory procedure for removing the Cbz protecting group from Cbz-L-tyrosine. [11] Objective: To cleave the benzyloxycarbonyl group from Cbz-L-tyrosine to yield L-tyrosine.

Materials:

  • N-Benzyloxycarbonyl-L-tyrosine (Cbz-Tyr-OH)

  • Palladium on carbon (10% Pd/C)

  • Methanol (or Ethanol/Acetic Acid)

  • Hydrogen (H₂) gas balloon or hydrogen generator

  • Standard glassware for atmospheric hydrogenation (e.g., two-neck round-bottom flask)

  • Celite® for filtration

Procedure:

  • Dissolve Cbz-L-tyrosine (1 equivalent) in a suitable solvent like methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

  • Seal the flask, and purge the system by evacuating and refilling with H₂ gas three times.

  • Leave the reaction to stir vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-24 hours. [13]6. Upon completion, carefully vent the H₂ gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude L-tyrosine product.

Protocol 3: HPLC Analysis for Purity Assessment

This protocol provides a general reversed-phase HPLC method to assess the purity of both N-protected tyrosine derivatives. [19][20] Objective: To separate the main compound from potential impurities.

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV detector. [19]* Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). [19]* Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of the sample (Bz-Tyr-OH or Cbz-Tyr-OH) at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection. [21]

Conclusion

This compound and N-Benzyloxycarbonyl-L-tyrosine, while structurally similar, are designed for fundamentally different scientific tasks. The robust amide bond of Bz-Tyr-OH makes it and its derivatives ideal substrates for studying enzyme kinetics, where stability is paramount. Conversely, the strategically labile carbamate bond of Cbz-Tyr-OH makes it an indispensable tool for peptide synthesis, offering reliable protection and mild, selective removal. The choice between these two reagents is a clear example of how subtle changes in molecular architecture can lead to vastly different chemical functionalities and applications. For the researcher, understanding these differences is key to designing successful experiments, whether in the realm of enzymology or synthetic peptide chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:2566-23-6. Retrieved from [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org. Chem., 89, 5665-5674. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound p-nitroanilide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyloxycarbonyl-l-tyrosine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester (CAS 195067-03-9). Retrieved from [Link]

  • NIST. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. Retrieved from [Link]

  • PubChem. (n.d.). This compound ethyl ester. Retrieved from [Link]

  • Lukas, T. J., et al. (1981). Solid-phase peptide synthesis under continuous-flow conditions. Proc Natl Acad Sci U S A, 78(5), 2791-5. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]

  • Kates, S. A., et al. (1998). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. Thai Journal of Pharmaceutical Sciences, 22(3). Retrieved from [Link]

  • Lukas, T. J., et al. (1981). Solid-phase peptide synthesis under continuous-flow conditions. ResearchGate. Retrieved from [Link]

  • Krasikova, R. N. (2006). HPLC analysis of products of L-tyrosine [18F]fluoroethylation in the synthesis of O-(2'-[18F]fluoroethyl)-L-tyrosine. ResearchGate. Retrieved from [Link]

  • Hazen, S. L., et al. (1997). FIG. 1. Reverse-phase HPLC separation of L-tyrosine oxidation products... ResearchGate. Retrieved from [Link]

  • Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 90(3), 349-57. Retrieved from [Link]

  • Wawrzyniak, P., et al. (2018). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 24(1), 572. Retrieved from [Link]

  • Rivera-Chávez, J., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(2). Retrieved from [Link]

  • Gadek, T. R., et al. (2003). N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 13(6), 1015-8. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for N-Benzoyl-L-tyrosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N-Benzoyl-L-tyrosine, a common reagent in research and pharmaceutical development. As laboratory professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that guarantees the safety of our colleagues and the protection of our environment. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety protocols and regulatory principles.

Hazard Assessment and Regulatory Context

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards and the regulatory landscape.

Safety Data Sheet (SDS) Review

An analysis of the Safety Data Sheet (SDS) for this compound reveals the following key points:

  • Hazard Classification: this compound is generally not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • Physical State: It is a white to off-white crystalline powder.

  • Incompatibilities: It is incompatible with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Regulatory Framework: EPA Guidelines

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). Based on available data, this compound is not a listed hazardous waste on the F, K, P, or U lists. Furthermore, it does not typically exhibit the characteristics of a hazardous waste (ignitability, corrosivity, reactivity, or toxicity) as defined by the EPA.

Therefore, for disposal purposes, this compound is considered a non-hazardous solid chemical waste . However, it is crucial to consult your institution's specific waste management policies and local regulations, as these may have more stringent requirements.

Personal Protective Equipment (PPE)

Even when handling non-hazardous materials, adherence to standard laboratory safety practices is paramount. The following PPE should be worn when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from airborne dust particles.
Hand Protection Nitrile gloves.Prevents skin contact and potential irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory A dust mask or respirator (if dust is generated).Minimizes the inhalation of airborne particles, especially when handling larger quantities or in poorly ventilated areas.

Disposal Workflow for this compound

The following workflow provides a step-by-step guide for the proper disposal of solid this compound waste and its empty containers.

DisposalWorkflow cluster_solid_waste Solid Waste Disposal cluster_container_disposal Empty Container Disposal A Step 1: Container Selection Select a chemically compatible, leak-proof container with a secure lid. B Step 2: Waste Collection Carefully transfer solid this compound into the designated waste container. Avoid creating dust. A->B C Step 3: Labeling Affix a 'Non-Hazardous Waste' label. Include the chemical name, date, and your lab information. B->C D Step 4: Segregation Store the waste container away from incompatible materials, especially oxidizing agents. C->D E Step 5: Final Disposal Arrange for pickup by your institution's EHS or dispose of it in the regular laboratory trash if permitted. D->E F Step 1: Initial Cleaning Mechanically remove as much solid residue as possible. G Step 2: Triple Rinsing Rinse the container three times with a suitable solvent (e.g., water or ethanol). F->G H Step 3: Rinsate Collection Collect the first rinsate as chemical waste. Subsequent rinses may be drain-disposable if local regulations permit. G->H I Step 4: Defacing Obliterate or remove the original label. G->I J Step 5: Final Disposal Dispose of the clean, defaced container in the appropriate recycling or trash bin. I->J

Caption: A workflow diagram illustrating the disposal procedures for solid this compound and its empty containers.

Detailed Protocol for Solid Waste
  • Container Selection: Choose a container that is in good condition, free of contamination, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is suitable.

  • Waste Transfer: Carefully scoop or pour the solid this compound into the waste container. Perform this in a well-ventilated area or a chemical fume hood to minimize dust inhalation.

  • Labeling: Clearly label the container as "Non-Hazardous Waste." The label should also include:

    • Chemical Name: this compound

    • Date of Accumulation

    • Principal Investigator's Name and Laboratory Information

  • Segregation and Storage: Store the sealed waste container in a designated waste accumulation area. Crucially, ensure it is segregated from oxidizing agents.[1] Common laboratory oxidizing agents to avoid co-mingling with this waste stream include:

    • Nitric acid

    • Perchloric acid

    • Hydrogen peroxide

    • Potassium permanganate

    • Sodium hypochlorite (bleach)

  • Final Disposal: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve scheduling a pickup with your Environmental Health and Safety (EHS) department or, in some cases, direct disposal in the regular laboratory trash if explicitly permitted.

Detailed Protocol for Empty Containers

Empty containers that once held this compound must be thoroughly cleaned before they can be disposed of as regular trash or recycled. The standard procedure for this is triple rinsing.[2]

  • Mechanical Removal: Scrape or wipe out as much of the remaining solid as possible. This residue should be disposed of with the solid this compound waste.

  • Triple Rinsing: a. Add a small amount of a suitable solvent (e.g., water, followed by a rinse with a water-miscible organic solvent like ethanol if needed to remove all residue) to the container, enough to wet the entire inner surface. b. Securely cap the container and shake vigorously. c. Pour the rinsate into a designated chemical waste container. The first rinse should always be collected as chemical waste. d. Repeat this rinsing process two more times. For subsequent rinses of a non-hazardous material container, consult your institutional policy regarding drain disposal of the rinsate.

  • Deface Labeling: Completely remove or deface the original manufacturer's label to prevent any confusion.[3]

  • Final Disposal: Once clean and with the label removed, the container can typically be disposed of in the appropriate laboratory glassware or plastic recycling bin, or as regular trash.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Ensure Safety: Alert others in the vicinity and ensure proper PPE is worn.

  • Containment: If it is a dry powder spill, avoid creating dust. Do not use a standard vacuum cleaner.

  • Cleanup:

    • Carefully sweep the spilled solid material using a brush and dustpan.

    • Place the collected material into a labeled, sealable container for disposal as non-hazardous waste.

    • Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same waste container.

  • Ventilation: Ensure the area is well-ventilated.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound, while not classified as hazardous, requires a methodical and informed approach. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure they are meeting their safety and environmental responsibilities. These protocols are designed to be self-validating, promoting a culture of safety and diligence in the laboratory. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with local and national regulations.

References

  • Binghamton University. (n.d.). Triple Rinse Procedure. Environmental Health and Safety. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling N-Benzoyl-L-tyrosine: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of drug development requires not only innovative science but also an unwavering commitment to safety. As a Senior Application Scientist, my experience has shown that a deep understanding of the materials we work with is the foundation of a safe and efficient laboratory environment. This guide provides essential, field-proven insights into the safe handling of N-Benzoyl-L-tyrosine, a common reagent in biochemical assays. We will move beyond a simple checklist to understand the causality behind each safety recommendation, ensuring every protocol is a self-validating system for protecting our most valuable asset: our researchers.

Hazard Assessment: Understanding the Compound

Before any handling, a thorough risk assessment is paramount. This compound is a solid, powdered organic compound. While several Safety Data Sheets (SDS) state it is not classified as a hazardous substance or mixture under OSHA's Hazard Communication Standard, this does not mean it is devoid of risk.[1][2] Prudent laboratory practice dictates treating all chemicals with a baseline level of caution. The primary risks are associated with its physical form and potential for mild irritation.

Hazard CategoryDescriptionRationale and Recommended Controls
Eye & Skin Irritation Direct contact with the powder or solutions may cause mild irritation.[3]The primary route of exposure is direct contact. Therefore, barrier protection is the most effective control.
Respiratory Irritation Inhalation of fine dust particles can irritate the respiratory tract.[3]As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring).
Combustible Dust Like most powdered organic solids, fine dust dispersed in the air in sufficient concentrations presents a potential dust explosion hazard if an ignition source is present.[3]While unlikely in typical lab quantities, this physical hazard underscores the need for good housekeeping and control of ignition sources.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create a reliable barrier between the researcher and the chemical. Adherence to OSHA's guidelines on PPE is a mandatory starting point.[4][5]

PPE CategorySpecificationRationale: The "Why" Behind the Choice
Eye Protection Chemical safety goggles or safety glasses with side shields.Non-negotiable. This prevents airborne powder from making contact with the eyes, which is a primary irritation risk. Standard prescription glasses are not a substitute.[2]
Hand Protection Nitrile gloves.Nitrile provides excellent protection against incidental contact with solid chemicals and associated solvents. Always inspect gloves for tears before use and wash hands thoroughly after removal.[1][3]
Body Protection Lab coat.A standard lab coat prevents the powder from contaminating personal clothing, which could otherwise lead to prolonged skin contact.[2][3]
Respiratory Protection NIOSH-approved dust respirator (e.g., N95) or use of engineering controls.Situational but critical. A respirator is necessary when handling larger quantities or when engineering controls are insufficient to prevent dust generation.[3] For most lab-scale operations, using a chemical fume hood or a ventilated balance enclosure is the preferred engineering control.[1]

Operational Workflow: A Step-by-Step Guide

This section provides a procedural workflow that integrates safety at every step. This process is designed to minimize exposure and ensure operational integrity.

Engineering Controls & Preparation
  • Designated Area: Designate a specific area for handling this compound.

  • Ventilation: All weighing and initial solvent additions must be performed inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step to prevent inhalation of airborne particulates.[1][3]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within reach before you begin, minimizing movement and the potential for spills.

  • Eyewash & Safety Shower: Confirm that the path to the nearest eyewash station and safety shower is unobstructed.[6]

Handling Protocol
  • Don PPE: Put on your lab coat, safety goggles, and gloves.

  • Weighing: Carefully weigh the required amount of this compound in a fume hood. Use smooth, deliberate motions to avoid creating a dust cloud.

  • Transfer & Dissolution: If transferring the powder to a vessel for dissolution, do so within the hood. Add the solvent to the powder slowly to prevent splashing.

  • Post-Handling: After use, securely close the primary container.[2] Wipe down the spatula and work surface with a damp cloth to collect any residual powder. Dispose of the cloth as contaminated solid waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination. Wash hands thoroughly with soap and water.[5]

Spill Response Plan

Accidents happen; a clear plan prevents a minor spill from becoming a major incident.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small, contained spill of solid powder, proceed with cleanup. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Cleanup (Small Spill):

    • Ensure proper PPE is worn.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep up the material and place it, along with the paper towels and any other contaminated cleanup materials, into a designated hazardous waste container.[7]

    • Clean the spill area with soap and water.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.

Caption: Workflow for safe handling of this compound.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle, ensuring compliance with local, state, and federal regulations.[7] this compound waste should be managed as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound. This includes used gloves, weigh boats, contaminated paper towels, and spill cleanup materials.[8]

    • Liquid Waste: If the compound is used in a solution, collect the waste in a designated hazardous liquid waste container compatible with the solvent used. Do not pour solutions down the drain. [8]

  • Container & Labeling:

    • Use a clean, leak-proof container with a secure lid, clearly labeled "Hazardous Waste."[9]

    • The label must include the full chemical name ("this compound") and list any solvents present. The primary hazard (e.g., "Irritant") and the date waste was first added should also be included.[9]

  • Storage & Disposal:

    • Store the sealed waste container in a designated, secondary containment area within the lab, away from incompatible materials.[9]

    • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Disposal must be carried out by a licensed professional service.[8]

By integrating these expert-level safety protocols into your daily operations, you build a culture of safety and responsibility that protects both your research and your researchers.

References

  • Vertex AI Search. (2024). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Google Cloud.
  • ScienceLab.com. (2005).
  • TCI Chemicals. (2024). SAFETY DATA SHEET this compound Ethyl Ester. TCI Chemicals.
  • Sigma-Aldrich. (n.d.). This compound p-nitroanilide. Sigma-Aldrich.
  • Fisher Scientific. (2025). SAFETY DATA SHEET this compound ethylester. Fisher Scientific.
  • CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of N-Acetyl-L-tyrosine. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Benzoyl-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.